molecular formula C9H16INO2 B2845000 cis-Tert-butyl 3-iodocyclobutylcarbamate CAS No. 1389264-19-0

cis-Tert-butyl 3-iodocyclobutylcarbamate

Cat. No.: B2845000
CAS No.: 1389264-19-0
M. Wt: 297.136
InChI Key: XGEFFDGFPRWHAW-LJGSYFOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Tert-butyl 3-iodocyclobutylcarbamate is a useful research compound. Its molecular formula is C9H16INO2 and its molecular weight is 297.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-iodocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEFFDGFPRWHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163651
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389264-19-0, 1824239-57-7
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-iodocyclobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to cis-Tert-butyl 3-iodocyclobutylcarbamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Tert-butyl 3-iodocyclobutylcarbamate is a valuable bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and organic synthesis. Its unique structure, incorporating a protected amine and a reactive iodide on a cyclobutane scaffold, offers a versatile platform for the construction of complex molecular architectures. The cis-stereochemistry of the substituents on the cyclobutane ring provides specific spatial arrangements that are of particular interest in the design of novel therapeutic agents and other functional molecules.

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and key applications of this compound, with a focus on its utility in cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 1389264-12-3[1]
Molecular Formula C₉H₁₆INO₂[1]
Molecular Weight 297.13 g/mol [1]
Appearance Off-white to light yellow solidCommercially available
Melting Point Not widely reported, solid at room temperatureGeneral observation
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.Inferred from reaction conditions
Stability The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. The carbon-iodine bond is susceptible to nucleophilic substitution and is reactive in metal-catalyzed cross-coupling reactions.[2]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the iodination of its precursor, cis-tert-butyl 3-hydroxycyclobutylcarbamate. The Appel reaction, utilizing triphenylphosphine and iodine, is a reliable method for this transformation.

Synthesis of this compound reactant cis-tert-Butyl 3-hydroxycyclobutylcarbamate product This compound reactant->product CH₂Cl₂ reagents PPh₃, I₂, Imidazole

Caption: Synthetic route to this compound.

Experimental Protocol: Iodination of cis-tert-Butyl 3-hydroxycyclobutylcarbamate

This protocol is adapted from standard iodination procedures for alcohols.[3]

Materials:

  • cis-tert-Butyl 3-hydroxycyclobutylcarbamate

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

  • Once the solids have dissolved, add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a clear solution to a brown or reddish-brown color.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the brown color of excess iodine dissipates.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed by standard spectroscopic methods.

Technique Data
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methine protons of the cyclobutane ring, and the proton attached to the nitrogen of the carbamate. The chemical shifts and coupling patterns of the cyclobutyl protons will be indicative of the cis-stereochemistry.
¹³C NMR The carbon NMR spectrum will display distinct peaks for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the four carbons of the cyclobutane ring, including the carbon bearing the iodine atom at a characteristic upfield chemical shift.
Mass Spectrometry The mass spectrum will show the molecular ion peak or a characteristic fragmentation pattern corresponding to the molecular weight of the compound.

Note: Specific peak assignments and coupling constants can be found by referencing commercially available data or through experimental determination.[1][4]

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the Boc-protected amine and the secondary iodide.

The Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine functionality, stable to a wide variety of nucleophilic and basic conditions. This stability allows for selective reactions at the carbon-iodine bond without affecting the protected amine. The Boc group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent, to liberate the free amine for further functionalization.[2]

The Carbon-Iodine Bond: A Gateway to Complexity

The secondary iodide on the cyclobutane ring is the primary site of reactivity, making this compound an excellent substrate for a range of transformations, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound can be effectively coupled with a variety of boronic acids and their derivatives to introduce aryl, heteroaryl, or vinyl substituents onto the cyclobutane core. These reactions are typically catalyzed by a palladium(0) species in the presence of a suitable base.

Suzuki-Miyaura Coupling start cis-Tert-butyl 3-iodocyclobutylcarbamate product cis-Tert-butyl 3-(R)-cyclobutylcarbamate start->product boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd(0) catalyst, Base

References

A Technical Guide to the Structural Elucidation of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and achieving desired pharmacological profiles. Cyclobutane moieties, in particular, have garnered significant interest due to their rigid structures, which can impart favorable conformational constraints on bioactive molecules, leading to enhanced potency and selectivity.[1] The subject of this guide, cis-tert-butyl 3-iodocyclobutylcarbamate, represents a key building block in this arena. Its structure combines the conformational rigidity of a 1,3-disubstituted cyclobutane core, a versatile Boc-protected amine for further synthetic elaboration, and a strategically placed iodine atom. This iodine is not merely a heavy atom; it serves as a crucial handle for cross-coupling reactions and other transformations, and its presence is significant in the development of radiolabeled compounds for imaging and therapeutic applications.[2][3]

This guide provides an in-depth, practical overview of the analytical methodologies required to unequivocally determine the structure and stereochemistry of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, illustrating how a synergistic interpretation of data from these techniques leads to a comprehensive structural assignment.

Workflow for Structure Elucidation

The elucidation of a novel chemical entity follows a logical progression of analytical techniques. The following workflow provides a robust framework for the characterization of this compound.

Structure_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic & Spectrometric Analysis cluster_Confirmation Structural Confirmation Synthesis Synthesis of cis-tert-butyl 3-iodocyclobutylcarbamate Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Isotopic Pattern Analysis Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR Nuclear Magnetic Resonance (NMR) - 1H & 13C NMR - 2D NMR (COSY, HSQC, HMBC, NOESY) Purification->NMR Data_Integration Integration of All Spectral Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure & Stereochemistry Assignment Data_Integration->Structure_Confirmation X_Ray X-ray Crystallography (Definitive Confirmation, if crystalline) Structure_Confirmation->X_Ray Optional MS_Fragmentation Parent [C₉H₁₆INO₂ + H]⁺ m/z = 298 Frag1 Loss of C₄H₈ (isobutylene) m/z = 242 Parent->Frag1 - 56 Da Frag2 Loss of C₄H₉• (tert-butyl radical) m/z = 241 Parent->Frag2 - 57 Da Frag3 Loss of I• (iodine radical) m/z = 171 Parent->Frag3 - 127 Da

References

An In-Depth Technical Guide to cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of cis-Tert-butyl 3-iodocyclobutylcarbamate, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and practical laboratory experience.

Core Molecular Attributes

This compound is a valuable synthetic intermediate characterized by a cyclobutane scaffold, a protected amine functionality, and a reactive iodide. These features make it a versatile component for the introduction of the 3-aminocyclobutyl moiety in drug discovery programs.

PropertyValueSource
Molecular Formula C₉H₁₆INO₂[1]
Molecular Weight 297.13 g/mol [2]
CAS Number 1389264-12-3[3]
Appearance White to off-white solid
Storage 2-8°C, protected from light[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step sequence starting from commercially available precursors. A common strategy involves the protection of an amino group, followed by the introduction of the iodide.

Illustrative Synthetic Pathway

G cluster_0 Synthesis of this compound A cis-3-Aminocyclobutanol B Boc-protection A->B Boc₂O, Base C cis-Tert-butyl 3-hydroxycyclobutylcarbamate B->C D Iodination C->D I₂, PPh₃, Imidazole E This compound D->E G cluster_1 Reactivity Profile A cis-Tert-butyl 3-iodocyclobutylcarbamate B Nucleophilic Substitution (Sₙ2) A->B Nu⁻ C Deprotection A->C Acid (e.g., TFA, HCl) D Substituted cis-3-aminocyclobutane derivative B->D E cis-3-Iodocyclobutanamine C->E

References

Role of BOC protection in cyclobutylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Use of BOC Protection in Cyclobutylamine Synthesis

Authored by a Senior Application Scientist

Abstract

The cyclobutylamine moiety is a progressively significant structural motif in modern medicinal chemistry, valued for the unique three-dimensional character it imparts to small-molecule drug candidates.[1][2] Its successful incorporation into complex molecular architectures, however, is contingent upon strategic synthetic planning, particularly the management of the nucleophilic and basic primary amine. This technical guide provides a comprehensive overview of the pivotal role of the tert-butoxycarbonyl (BOC) protecting group in the synthesis and manipulation of cyclobutylamine intermediates. We will delve into the mechanistic underpinnings of BOC protection and deprotection, present field-proven experimental protocols, and discuss critical considerations for optimizing these transformations in a drug development context.

The Ascendancy of Cyclobutylamine in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a "privileged scaffold" in drug discovery.[1][2] Its distinct puckered conformation provides a rigid, three-dimensional framework that can improve pharmacological properties by enabling precise vectoral placement of substituents into protein binding pockets.[1] Unlike planar aromatic rings, the sp³-rich nature of the cyclobutane core can lead to enhanced metabolic stability and improved solubility.[2]

The primary amine of cyclobutylamine is a key functional handle for introducing molecular diversity and forming critical interactions, such as hydrogen bonds, with biological targets.[1] However, this same reactivity makes the amine susceptible to undesired side reactions during subsequent synthetic steps. Therefore, transiently masking or "protecting" this group is not just advantageous but often essential for the successful execution of a synthetic route.[3][4]

The tert-Butoxycarbonyl (BOC) Group: An Optimal Sentinel for Amines

Among the arsenal of amine protecting groups, the BOC group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry.[5][6] Its widespread adoption is a testament to a unique combination of stability and controlled lability.

Rationale for Selection: The Intrinsic Advantages of BOC Protection

The BOC group converts the highly nucleophilic amine into a carbamate, significantly attenuating its reactivity.[3][7] This strategy is underpinned by several key advantages:

  • Robust Stability: N-BOC protected amines are exceptionally stable to a wide range of reaction conditions, including strong bases, most nucleophiles, and catalytic hydrogenation.[5][8][9]

  • Orthogonality: The BOC group's cleavage mechanism is distinct from other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). This "orthogonality" allows for the selective deprotection of one amine in the presence of others, a crucial strategy in complex syntheses.[4][5][9]

  • Mild and Specific Cleavage: Deprotection is reliably achieved under mild acidic conditions, which preserves many other sensitive functional groups within the molecule.[5][10] The formation of gaseous byproducts provides a thermodynamic driving force for the reaction.[3]

The Mechanism of BOC Protection

The standard method for introducing the BOC group involves the reaction of the primary amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[9][11]

The mechanism proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[12] This forms a tetrahedral intermediate, which then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes into gaseous carbon dioxide and a tert-butoxide anion, which deprotonates the newly formed carbamate to yield the final product and tert-butanol.[11][12][13]

BOC_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Cyclobutylamine Cyclobutylamine (R-NH₂) node_attack 1. Nucleophilic Attack Cyclobutylamine->node_attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->node_attack node_tetrahedral 2. Tetrahedral Intermediate node_attack->node_tetrahedral Forms node_collapse 3. Collapse & Leaving Group Departure node_tetrahedral->node_collapse Eliminates t-butyl carbonate node_deprotonation 4. Deprotonation node_collapse->node_deprotonation t-Butoxide acts as base Byproducts CO₂ + t-BuOH node_collapse->Byproducts Decomposition BocCyclobutylamine N-Boc-Cyclobutylamine node_deprotonation->BocCyclobutylamine

Caption: Mechanism of N-Boc protection of a primary amine.

The Mechanism of BOC Deprotection

Cleavage of the BOC group is efficiently achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][14]

The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[3][12] This activation facilitates the cleavage of the tert-butyl-oxygen bond, releasing the highly stable tert-butyl carbocation. This cation can then be quenched by a nucleophile or, more commonly, undergo elimination to form isobutylene.[3][15] The other product, a carbamic acid, is unstable and spontaneously decarboxylates to liberate the free amine and carbon dioxide.[11][12]

BOC_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products BocAmine N-Boc-Cyclobutylamine node_protonation 1. Protonation of Carbonyl BocAmine->node_protonation Acid Acid (e.g., TFA, H⁺) Acid->node_protonation node_cleavage 2. C-O Bond Cleavage node_protonation->node_cleavage Forms t-butyl cation + Carbamic acid node_decarboxylation 3. Decarboxylation node_cleavage->node_decarboxylation Spontaneous Byproducts CO₂ + Isobutylene node_cleavage->Byproducts Decomposition FreeAmine Cyclobutylamine (as salt) node_decarboxylation->FreeAmine

Caption: Acid-catalyzed deprotection of an N-Boc protected amine.

Field-Proven Methodologies for N-Boc-Cyclobutylamine

The following sections provide validated protocols and a workflow for the synthesis and deprotection of N-Boc-cyclobutylamine, representing common practice in drug development labs.

Experimental Protocol: BOC Protection of Cyclobutylamine

This protocol is a generalized procedure based on established methods.[14][16][17]

Materials:

  • Cyclobutylamine

  • Di-tert-butyl dicarbonate (Boc₂O), 1.1 equivalents

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve cyclobutylamine (1.0 eq.) in the chosen solvent (e.g., DCM, approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • If starting from cyclobutylamine hydrochloride, add a base like triethylamine (1.1 eq.) to free-base the amine in situ.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add a solution of Boc₂O (1.1 eq.) in the same solvent dropwise over 15-20 minutes. Note: Alcoholic solvents like methanol can significantly accelerate the rate of BOC protection.[10]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-cyclobutylamine.

  • Purify by flash column chromatography if necessary, though the product is often of high purity after workup.

Experimental Protocol: Acid-Mediated Deprotection

This protocol describes the removal of the BOC group to regenerate the amine, typically as its corresponding acid salt.[11][14][18]

Materials:

  • N-Boc-cyclobutylamine

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Solvent: Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution or other base for neutralization

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve N-Boc-cyclobutylamine (1.0 eq.) in DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the acid (e.g., TFA, 5-10 eq., or an equal volume of 4M HCl in Dioxane) dropwise. Effervescence (CO₂ evolution) is typically observed.[3] Caution: Do not perform this reaction in a sealed vessel.[11][13]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can be isolated by precipitation with a non-polar solvent like diethyl ether or carried forward directly.

  • To obtain the free amine, dissolve the crude salt in water, cool to 0 °C, and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10, followed by extraction with an organic solvent.

Workflow and Data Summary

The overall process can be visualized as a straightforward protection-reaction-deprotection sequence.

Synthesis_Workflow Start Cyclobutylamine Protection BOC Protection (Boc₂O, Base, Solvent) Start->Protection Protected_Intermediate N-Boc-Cyclobutylamine Protection->Protected_Intermediate Reaction Further Synthetic Transformations (e.g., coupling, alkylation) Protected_Intermediate->Reaction Modified_Intermediate Modified N-Boc Intermediate Reaction->Modified_Intermediate Deprotection BOC Deprotection (TFA or HCl in Dioxane) Modified_Intermediate->Deprotection Final_Product Final Cyclobutylamine Derivative Deprotection->Final_Product

Caption: General synthetic workflow using BOC protection.

ParameterBOC Protection ConditionsBOC Deprotection Conditions
Primary Reagent Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) or HCl
Stoichiometry 1.0 - 1.2 equivalents5-10 equivalents or large excess
Solvent DCM, THF, MeOH, Dioxane/H₂O[14][19]DCM, Dioxane, Ethyl Acetate[14]
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 12 hours[19]30 minutes - 4 hours[20]
Typical Yield >90%[16]Often quantitative

Advanced Considerations and Troubleshooting

  • Risk of Genotoxic Impurities (PGIs): The tert-butyl cation generated during deprotection can react with nucleophiles (including halides from HCl) to form potential genotoxic impurities (PGIs) like tert-butyl chloride.[15] To mitigate this risk, deprotection steps should be placed as early as possible in a synthetic sequence. The use of "scavengers" like anisole or thioanisole can trap the cation and prevent unwanted side reactions.[8][15]

  • Substrate Compatibility: While BOC deprotection is mild, the strongly acidic conditions can be detrimental to other acid-labile groups in the molecule, such as acetals or silyl ethers. Careful planning of the orthogonal protection strategy is paramount.[5][21]

  • Alternative Deprotection Methods: For highly sensitive substrates, alternative, milder deprotection methods have been developed, including using oxalyl chloride in methanol or catalytic iodine, though these are less common than standard acidolysis.[20][22]

Conclusion

The tert-butoxycarbonyl group is an indispensable tool for the synthesis of cyclobutylamine-containing compounds. Its robust nature, ease of application, and predictable, mild removal make it an ideal choice for protecting the cyclobutylamine nitrogen during multi-step synthetic campaigns. A thorough understanding of the underlying mechanisms of protection and deprotection, coupled with an awareness of potential side reactions, empowers researchers and drug development professionals to strategically employ this methodology, thereby accelerating the discovery and development of novel therapeutics built upon the valuable cyclobutylamine scaffold.

References

A Senior Application Scientist's Guide to the Stability and Storage of Iodinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical synthesis, iodinated organic compounds are invaluable intermediates and active pharmaceutical ingredients (APIs). However, the very nature of the carbon-iodine (C-I) bond that makes them reactive and useful also renders them inherently unstable. This guide provides a comprehensive, field-tested framework for understanding, managing, and verifying the stability of these critical molecules. We will move beyond simple instructions to explore the underlying chemical principles that dictate their degradation and the rationale behind robust storage and testing protocols.

The Achilles' Heel: Understanding the Carbon-Iodine Bond

The central challenge in handling iodinated organic compounds lies in the weakness of the C-I bond. Compared to other carbon-halogen bonds, the C-I bond has the lowest dissociation energy, making it the most susceptible to cleavage.[1] This inherent lability is the root cause of the majority of stability issues. Degradation often manifests as a visible discoloration, typically a yellow-brown hue, which signals the formation of molecular iodine (I₂).[1] Understanding the factors that can provide the energy needed to break this bond is the first step in preserving your compound's integrity.

Primary Degradation Pathways: The Forces of Decomposition

Several environmental factors can initiate or accelerate the degradation of iodinated compounds. These factors can act independently or synergistically, leading to a complex degradation profile. The predominant decomposition pathways include deiodination, dehydration, decarboxylation, and oxidation.[2][3]

  • Photodegradation (Photolysis): Exposure to light, particularly ultraviolet (UV) and high-energy visible light (wavelengths between 300 nm and 500 nm), is one of the most common culprits.[4] Light energy can directly cleave the C-I bond, often initiating a free-radical chain reaction that can rapidly consume the parent compound.[1]

  • Thermal Degradation: Elevated temperatures provide the activation energy necessary to break the C-I bond, leading to decomposition.[1] This is a critical consideration not only for long-term storage but also for shipping and handling conditions.

  • Oxidation: The presence of atmospheric oxygen can lead to oxidative degradation pathways, especially for compounds with other susceptible functional groups or electron-rich aromatic systems.[1] In some cases, the oxidation of released iodide can form molecular iodine (I₂), which is itself an oxidizing agent that can further contribute to degradation.[2]

  • Hydrolysis: The presence of water or humidity can facilitate hydrolytic degradation pathways, cleaving bonds within the molecule.[1] The rate and likelihood of hydrolysis are highly dependent on the compound's overall structure.

  • pH-Dependent Degradation: Both acidic and alkaline conditions can catalyze degradation, with the optimal pH for stability being highly structure-specific.[1][5] For instance, iodine itself is known to be most volatile in highly acidic conditions (pH 0-1) and can be susceptible to contamination at pH values above 10.5.[5]

  • Catalytic Degradation: Trace impurities, such as metal ions, can act as catalysts, accelerating decomposition reactions even under otherwise optimal conditions.[1]

Below is a diagram illustrating the convergence of these factors on the central point of failure: the C-I bond.

Caption: Key environmental factors leading to C-I bond cleavage.

A Proactive Strategy: Core Storage and Handling Protocols

Proper storage is not passive; it is an active strategy to mitigate the risks outlined above. The choice of conditions should be guided by a risk-based assessment of the compound's known or predicted sensitivities.

Data Presentation: Impact of Storage Conditions on Stability

The following table summarizes key recommendations and the scientific rationale behind them.

ParameterRecommendationRationale
Light Store in amber or opaque containers.[1][6] Wrap with aluminum foil for extra protection.[6] Work in low-light conditions or under amber lighting.[4][7]Amber glass is the industry standard, blocking up to 99% of UV light below 450 nm and absorbing harmful blue/violet light that can trigger photodegradation.[8]
Temperature Store at recommended low temperatures (refrigerated or frozen).[1] Avoid temperature cycling.Reduces the thermal energy available to overcome the C-I bond dissociation energy, slowing kinetic degradation rates.
Atmosphere For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon).[1]Prevents oxidative degradation pathways by displacing atmospheric oxygen.
Moisture Use containers with tight-fitting, secure closures. Store in a desiccator or controlled low-humidity environment.Minimizes exposure to atmospheric moisture, preventing hydrolytic degradation.[1][9][10]
pH For solutions, buffer to a pH of optimal stability (determined empirically, often slightly acidic to neutral for many compounds).[11]Avoids acid- or base-catalyzed hydrolysis and other pH-dependent degradation reactions.[1]
Packaging Use chemically inert containers (e.g., glass).[8] For solid iodine, secondary containment with soda lime is recommended.[12]Glass is non-reactive with most organic compounds.[8] Soda lime absorbs acidic vapors (like HI) that can be released and cause corrosion.[12]
Visualization: Decision Workflow for Storage Condition Selection

This diagram provides a logical workflow for determining the appropriate storage protocol for a new or uncharacterized iodinated compound.

Caption: Decision tree for selecting appropriate storage conditions.

Verification Through Validation: Designing a Stability Study

Trustworthy data can only be generated from well-characterized reagents. A formal stability study is essential for establishing a re-test period or shelf life for any critical iodinated compound.[13] The methodology should be systematic and grounded in established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14]

Experimental Protocol: Long-Term Stability Study of an Iodinated API

This protocol outlines a self-validating system for assessing compound stability over time.

Objective: To determine the long-term stability of Compound X under standard storage conditions and establish a re-test period.

Materials:

  • A single, well-characterized batch of Compound X.

  • Stability chambers set to:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[13]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Appropriate storage containers (e.g., 20 mL amber glass vials with inert screw caps).

  • Validated analytical instrumentation (e.g., HPLC-UV, LC-MS).

Methodology:

  • Initial Analysis (T=0):

    • Aliquot the batch of Compound X into a sufficient number of vials for all time points and conditions.

    • Perform a comprehensive baseline analysis on at least three representative samples.

    • Tests: Appearance (visual inspection), Assay and Purity (by a stability-indicating HPLC method), Degradation Products (HPLC or LC-MS), and any other critical quality attributes (e.g., water content).

    • Record all results meticulously. This is your T=0 reference standard.

  • Sample Storage:

    • Place the labeled vials into the respective long-term and accelerated stability chambers.

    • Ensure vials are spaced to allow for uniform air circulation.

  • Time Point Testing:

    • At each scheduled time point, remove a set number of vials (e.g., n=3) from each storage condition.

    • Allow samples to equilibrate to ambient laboratory temperature before opening to prevent condensation.

    • Perform the full suite of analytical tests as conducted at T=0.

    • Recommended Frequency:

      • Long-Term (25°C): 0, 3, 6, 9, 12, 18, 24, and 36 months.[13][14]

      • Accelerated (40°C): 0, 3, and 6 months.[14]

  • Data Analysis and Interpretation:

    • Tabulate the results for each test at each time point and condition.

    • Analyze trends. Look for a decrease in assay value, an increase in specific degradation products, or changes in appearance.

    • A "significant change" is typically defined as a failure to meet the established specification.[14] For example, a >5% drop in assay from the initial value.

    • Data from accelerated studies can be used to predict shelf life under long-term conditions but must be confirmed by the long-term data.[15]

Analytical Methods for Detecting Degradation

The choice of analytical method is critical for accurately quantifying the parent compound and its degradation products.

MethodApplicationStrengths & Considerations
HPLC-UV Primary method for assay and purity determination.A stability-indicating method must be developed and validated to ensure it can separate the API from all potential degradation products.[16]
LC-MS Identification of unknown degradation products.Provides mass information to help elucidate the structure of impurities and confirm degradation pathways.[3][17]
ICP-MS Highly sensitive quantification of total iodine.Useful for complex matrices or when tracking overall iodine content, but does not distinguish between the parent compound and degradation products.[17]
Spectrophotometry Can be used for specific chromophoric compounds or to detect the formation of I₂.The Sandell-Kolthoff (S-K) reaction is a classic colorimetric method for iodine quantification.[17]
Visual Inspection Qualitative assessment of physical changes.A simple but crucial first indicator of degradation (e.g., color change from white to yellow/brown).[1]

Conclusion: A Commitment to Quality

The stability of iodinated organic compounds is not a matter of chance, but a function of proactive, science-driven management. By understanding the inherent weakness of the C-I bond and the environmental factors that threaten its integrity, researchers can implement robust storage and handling protocols. These protocols, validated by systematic stability studies, ensure the reliability of experimental data and the quality of pharmaceutical products. This commitment to scientific integrity is paramount for any professional working with these versatile yet vulnerable molecules.

References

A Technical Guide to the Commercial Availability and Synthetic Utility of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among the scaffolds that have garnered significant interest are strained ring systems, with the cyclobutane moiety emerging as a particularly valuable motif.[1] Its rigid, three-dimensional structure offers a strategic advantage over more flexible aliphatic chains or planar aromatic rings, enabling precise spatial orientation of substituents to optimize interactions with biological targets. The incorporation of cyclobutane rings into drug candidates has been shown to enhance metabolic stability, improve potency, and fine-tune selectivity.[1]

This guide focuses on a key building block for accessing these desirable structures: cis-tert-butyl 3-iodocyclobutylcarbamate (CAS No. 1389264-12-3). This bifunctional molecule, featuring a protected amine and a reactive iodide, serves as a versatile intermediate for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. We will delve into its commercial availability, provide a detailed analysis of its synthesis, and explore its applications in the development of novel therapeutics.

Commercial Availability: Securing the Starting Line

The accessibility of starting materials is a critical consideration in any synthetic campaign. This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to grams, with some vendors offering custom synthesis for larger-scale needs.

SupplierProduct NameCAS NumberTypical QuantitiesAvailability
ChemShuttle This compound1389264-12-3250mg, 1gTypically in stock
BLD Pharm tert-Butyl (cis-3-iodocyclobutyl)carbamate1389264-12-3InquireAvailable
Crysdot tert-Butyl (cis-3-iodocyclobutyl)carbamate1389264-12-3InquireAvailable

It is advisable to contact suppliers directly for the most current pricing and lead times, as these can fluctuate based on stock levels and synthetic demand. The availability of the direct precursor, cis-tert-butyl 3-hydroxycyclobutylcarbamate (CAS No. 389890-43-1), is also robust, providing a viable starting point for in-house synthesis.

Synthesis of this compound: A Tale of Two Reactions

The most common and logical synthetic route to this compound involves the conversion of the corresponding alcohol, cis-tert-butyl 3-hydroxycyclobutylcarbamate. This transformation is typically achieved through nucleophilic substitution, where the hydroxyl group is first activated to create a good leaving group. Two classic named reactions are particularly well-suited for this purpose: the Appel reaction and the Mitsunobu reaction . Both of these reactions are known to proceed with inversion of stereochemistry, a crucial detail for maintaining stereochemical integrity in chiral molecules.

The Appel Reaction: A Robust Path to Iodination

The Appel reaction provides a reliable method for the conversion of alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane.[2][3][4] In the case of iodination, carbon tetraiodide or iodine can be used as the iodine source.

Reaction Mechanism:

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and the iodine source. The alcohol then attacks the activated phosphorus, forming an oxyphosphonium intermediate. This intermediate effectively turns the hydroxyl group into an excellent leaving group. Subsequent backside attack by the iodide ion via an SN2 mechanism results in the desired cis-iodocyclobutane derivative with inversion of configuration at the reaction center, along with the formation of triphenylphosphine oxide as a byproduct.[2][4]

Appel_Reaction Alcohol cis-tert-butyl 3-hydroxycyclobutylcarbamate Oxyphosphonium Oxyphosphonium Intermediate Alcohol->Oxyphosphonium Activation Reagents PPh₃, I₂ Reagents->Oxyphosphonium Product cis-tert-butyl 3-iodocyclobutylcarbamate Oxyphosphonium->Product Byproduct Triphenylphosphine oxide Oxyphosphonium->Byproduct Iodide I⁻ Iodide->Product SN2 Attack (Inversion)

Figure 1: Conceptual workflow of the Appel reaction for the synthesis of this compound.

Experimental Protocol (General Procedure):

  • To a solution of cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq) and triphenylphosphine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

The Mitsunobu Reaction: A Mild Alternative

The Mitsunobu reaction is another powerful tool for converting primary and secondary alcohols to a variety of functional groups, including iodides, with inversion of configuration.[5][6][7][8][9] This reaction typically employs a phosphine (usually triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), as the activating reagents. For iodination, a source of iodide, such as molecular iodine or a metal iodide, is used as the nucleophile.

Reaction Mechanism:

The reaction begins with the formation of a betaine intermediate from the reaction of triphenylphosphine and the azodicarboxylate. This highly reactive species then activates the alcohol, forming an alkoxyphosphonium salt. The iodide nucleophile then displaces the activated hydroxyl group in an SN2 fashion, leading to the inverted iodo-substituted product.[5][6][9]

Mitsunobu_Reaction Alcohol cis-tert-butyl 3-hydroxycyclobutylcarbamate Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium Activation Reagents PPh₃, DEAD/DIAD, I₂ Reagents->Alkoxyphosphonium Product cis-tert-butyl 3-iodocyclobutylcarbamate Alkoxyphosphonium->Product Byproducts PPh₃O, DEAD-H₂ Alkoxyphosphonium->Byproducts Iodide I⁻ Iodide->Product SN2 Attack (Inversion)

Figure 2: Conceptual workflow of the Mitsunobu reaction for the synthesis of this compound.

Experimental Protocol (General Procedure):

  • Dissolve cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq), triphenylphosphine (1.5 eq), and iodine (1.5 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The synthetic utility of this compound lies in its ability to serve as a versatile scaffold for introducing the 3-aminocyclobutyl moiety into larger, more complex molecules. The iodide is an excellent leaving group, readily displaced by a variety of nucleophiles, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization.

A significant area of application for this building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The rigid cyclobutane core can position pharmacophoric groups in a precise orientation within the ATP-binding site of a kinase, leading to potent and selective inhibition.

While specific patents detailing the use of this compound are emerging, the broader class of 3-aminocyclobutane derivatives is frequently cited in the patent literature for the development of inhibitors for various kinases, including Bruton's tyrosine kinase (BTK) and Cyclin-dependent kinase 2 (CDK2).

Synthetic Workflow Example: Nucleophilic Substitution and Deprotection

A common synthetic sequence involves the nucleophilic substitution of the iodide with a nitrogen-containing heterocycle, a common pharmacophore in kinase inhibitors. This is followed by the deprotection of the Boc group to allow for subsequent amide coupling or other modifications.

Synthetic_Application Iodo_Compound cis-tert-butyl 3-iodocyclobutylcarbamate Nucleophilic_Substitution Nucleophilic Substitution (e.g., with a heterocycle) Iodo_Compound->Nucleophilic_Substitution Intermediate Boc-protected Intermediate Nucleophilic_Substitution->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Final_Amine Free Amine Intermediate Deprotection->Final_Amine Further_Functionalization Further Functionalization (e.g., Amide Coupling) Final_Amine->Further_Functionalization Final_Product Target Molecule (e.g., Kinase Inhibitor) Further_Functionalization->Final_Product

Figure 3: A general synthetic workflow illustrating the utility of this compound in drug discovery.

Conclusion

This compound is a commercially available and synthetically valuable building block that provides a strategic entry point into the increasingly important class of cyclobutane-containing molecules. Its preparation from the corresponding alcohol is readily achievable through well-established methodologies such as the Appel and Mitsunobu reactions. The dual functionality of this compound, a reactive iodide and a protected amine, makes it an ideal intermediate for the synthesis of complex drug candidates, particularly in the field of kinase inhibitors. As the demand for novel, three-dimensional scaffolds in medicinal chemistry continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

An In-depth Technical Guide to the Safe Handling of Iodinated Carbamates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Duality of Iodinated Carbamates in Research

Iodinated carbamates represent a versatile class of organic compounds, uniquely combining the reactivity of the carbamate functional group with the properties imparted by one or more iodine atoms. In the realms of drug design, medicinal chemistry, and organic synthesis, these molecules serve as crucial intermediates, functional moieties in bioactive agents, and specialized reagents.[1][2] Their applications range from their use as preservatives, like Iodopropynyl butylcarbamate (IPBC), to their role in complex synthetic transformations, including iodine-mediated cyclizations and as precursors for radiolabeled tracers for diagnostic imaging and radiotherapy.[3][4][5][6][7][8]

However, the very characteristics that make iodinated carbamates valuable also necessitate a rigorous and informed approach to their handling. The presence of iodine can enhance reactivity and introduce specific toxicological profiles, while the carbamate group is known to interact with biological systems, most notably through the inhibition of acetylcholinesterase, an enzyme critical for nervous system function.[9][10] This guide, designed for the discerning researcher and drug development professional, moves beyond standard safety data sheets to provide a deep, mechanistic understanding of the hazards associated with iodinated carbamates and to establish comprehensive, self-validating protocols for their safe handling, storage, and disposal.

PART I: Hazard Identification and Risk Assessment: A Mechanistic Perspective

A thorough understanding of the "why" behind safety precautions is paramount. For iodinated carbamates, the risks are multifaceted, stemming from both the carbamate core and the iodine substituent(s).

The Carbamate Core: Neurotoxicity and Cholinesterase Inhibition

Carbamates, as a class, are recognized for their ability to inhibit acetylcholinesterase (AChE).[10][11] This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine at nerve synapses and neuromuscular junctions.

  • Mechanism of Action: Unlike organophosphates which cause irreversible inhibition, carbamates reversibly carbamylate the active site of AChE.[9] This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. While the binding is reversible and toxicity is typically less prolonged than with organophosphates, acute exposure can still lead to significant cholinergic symptoms.[9][11]

The workflow below illustrates this mechanism:

cluster_0 Normal Synaptic Function cluster_1 Carbamate-Induced Toxicity ACh Acetylcholine (ACh) (Neurotransmitter) Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates AChE Acetylcholinesterase (AChE) (Enzyme) Products Choline + Acetic Acid (Inactive) AChE->Products Hydrolyzes ACh Receptor->AChE ACh released IodoCarb Iodinated Carbamate BlockedAChE Inhibited AChE (Carbamylated) IodoCarb->BlockedAChE Binds & Inhibits ExcessACh Excess ACh BlockedAChE->ExcessACh ACh not hydrolyzed Overstimulation Receptor Overstimulation ExcessACh->Overstimulation Continuous Binding

Caption: Mechanism of Carbamate Toxicity via Acetylcholinesterase Inhibition.

The Role of Iodine: Enhanced Hazards

The incorporation of iodine into the carbamate structure introduces additional hazards:

  • Acute Toxicity: Iodinated carbamates like IPBC are classified as harmful if swallowed and toxic if inhaled.[9][12] The iodine atom can contribute to the overall lipophilicity and reactivity of the molecule, potentially affecting its absorption and distribution in the body.

  • Severe Eye and Skin Irritation: These compounds are known to cause serious eye damage and can be irritating to the skin.[3] This is a critical consideration for handling solids and solutions.

  • Respiratory and Skin Sensitization: Some iodinated carbamates may cause allergic skin reactions or asthma-like symptoms if inhaled.[9]

  • Target Organ Toxicity: Prolonged or repeated exposure can cause damage to organs.[9]

  • Hazardous Decomposition Products: In the event of a fire, iodinated carbamates can release highly toxic and corrosive fumes, including hydrogen iodide, carbon oxides, and nitrogen oxides.[13]

Physical and Chemical Reactivity
  • Incompatibility: Iodinated carbamates are generally incompatible with strong oxidizing agents, strong acids, and bases.[13][14] Contact with these substances can lead to decomposition and the release of hazardous materials.

  • Dust Explosion Hazard: Finely divided powders of these compounds, when dispersed in the air, can form explosive mixtures.[13] This necessitates careful handling to avoid generating dust.

PART II: Standard Operating Procedures for Safe Laboratory Handling

The following protocols are designed as a self-validating system. Each step is included to mitigate a specific, identified risk.

Engineering Controls and Workspace Preparation

The first line of defense is to minimize exposure through proper engineering controls.

  • Designated Area: All work with iodinated carbamates, whether solid or in solution, must be conducted in a designated area within a certified chemical fume hood.[13] This is non-negotiable and addresses the inhalation hazard.[9][12]

  • Ventilation: The fume hood must have a verified face velocity (typically 80-120 fpm) to ensure containment of dust and vapors.

  • Workspace Decontamination: Before starting, ensure the work surface is clean and free of incompatible materials.[14] After completion of work, the designated area must be decontaminated. A recommended procedure involves wiping surfaces with a solution of washing soda (sodium carbonate) or a strong soap, followed by a water rinse.[15]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[9]

PPE CategorySpecificationRationale for Use
Eye/Face Protection Tightly fitting safety goggles AND a face shield (minimum 8-inch).Protects against splashes and airborne particles, mitigating the risk of serious eye damage.
Hand Protection Nitrile or neoprene gloves. Latex is NOT sufficient.Provides a chemical-resistant barrier against skin absorption and irritation.[9] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A lab coat, fully buttoned, with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with P100 filters is required when handling powders outside of a containment hood or if there is a risk of aerosol generation.[16]Protects against the inhalation of toxic dust.[9]
A Representative Experimental Protocol: Handling Solid Iodinated Carbamates

This protocol outlines the safe weighing and preparation of a solution of a generic iodinated carbamate powder.

  • Preparation (in Fume Hood):

    • Don all required PPE as specified in the table above.

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • To minimize static discharge, which can cause powders to become airborne, use an anti-static gun or place an ionizer in the balance chamber.

  • Dispensing the Solid:

    • Carefully open the stock container. Avoid creating puffs of air that could aerosolize the powder.

    • Using a clean spatula, slowly transfer the desired amount of the iodinated carbamate to the weigh boat. The causality here is to prevent the generation of dust, which is a primary inhalation and explosion risk.[9][13]

    • Securely close the stock container immediately after dispensing.

  • Preparing the Solution:

    • Gently add the weighed solid to the reaction vessel or flask containing the solvent.

    • If adding to a stirring solvent, do so slowly at the vortex to prevent splashing.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete and quantitative transfer.

  • Cleanup:

    • Carefully place the contaminated weigh boat and any disposable items (e.g., wipes) into a designated, sealed hazardous waste bag inside the fume hood.

    • Decontaminate the spatula and any non-disposable equipment with an appropriate solvent, collecting the rinsate as hazardous waste.

    • Wipe down the work surface as described in section 2.1.

The logical flow of this workflow is designed to contain the hazardous material at every step.

Caption: Safe Handling Workflow for Iodinated Carbamate Powders.

PART III: Storage, Spill Management, and Disposal

Chemical Storage

Proper storage is crucial for maintaining chemical stability and preventing accidental release or reaction.

  • Location: Store in a cool, dry, well-ventilated area, away from direct sunlight.[13]

  • Container: Keep containers tightly closed.[13] If a container has been opened, it must be carefully resealed and kept upright.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[13][14] A physical barrier or separate cabinet is recommended.

  • Access: The storage area should be locked or accessible only to authorized personnel.[13]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is critical in the event of a spill or exposure.

  • Small Spill (Solid):

    • Evacuate non-essential personnel.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. DO NOT dry sweep.

    • Carefully scoop the material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with a soap and water or sodium carbonate solution, collecting all materials for disposal.[15]

  • Large Spill:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Exposure RouteImmediate First Aid Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][15] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[13]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Waste Disposal

Disposal of iodinated carbamates must comply with all local, state, and federal regulations.

  • Collection: All waste, including contaminated consumables, spill cleanup materials, and reaction residues, must be collected in clearly labeled, sealed, and chemically compatible containers.

  • Chemical Degradation (for small quantities): For trace amounts or for decontamination of glassware, chemical degradation may be an option prior to disposal, subject to institutional approval. Advanced oxidation processes or hydrolysis using a strong base (in a controlled manner within a fume hood) can break down the carbamate structure.[16] However, this should only be performed by trained personnel with a validated procedure.

  • Professional Disposal: The primary method of disposal should be through a licensed professional waste disposal service. Do not discharge into drains or the environment.[13]

PART IV: Occupational Exposure Monitoring

For laboratories where iodinated carbamates are used frequently, establishing a program for monitoring occupational exposure is a best practice, consistent with OSHA's standard for hazardous chemicals in laboratories (29 CFR 1910.1450).[17]

  • Medical Surveillance: Given that carbamates are cholinesterase inhibitors, a medical surveillance program may be warranted.[18][19] This can include:

    • Baseline Cholinesterase Testing: Establishing a pre-exposure baseline level of red blood cell and plasma cholinesterase for personnel who will be handling significant quantities of these compounds.[19][20]

    • Periodic Monitoring: Regular testing to detect any significant depression from the baseline, which could indicate overexposure.[19]

  • Qualitative Assessment: Regular observation of handling practices and hygiene, ensuring that engineering controls and PPE are being used effectively.

  • Symptom Reporting: Training researchers to recognize and report early symptoms of cholinergic effects (e.g., headache, nausea, dizziness) is a crucial component of a comprehensive safety program.[18]

Conclusion

Iodinated carbamates are powerful tools in the arsenal of the modern chemical and pharmaceutical scientist. Their potential, however, is intrinsically linked to the risks they present. By adopting a safety-first mindset grounded in a deep understanding of their chemical reactivity and toxicological mechanisms, researchers can mitigate these risks effectively. The protocols and principles outlined in this guide are intended to provide an authoritative framework for the safe and responsible use of these compounds, ensuring that scientific advancement and personal safety proceed hand in hand.

References

Methodological & Application

Stereoselective Synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

1,3-disubstituted cyclobutane scaffolds are of increasing importance in medicinal chemistry, offering a unique, conformationally restricted geometry that can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] However, the diastereocontrolled synthesis of these structures, particularly achieving pure cis or trans isomers, presents a significant synthetic challenge.[1][3] This application note provides a detailed, reliable protocol for the stereoselective synthesis of cis-tert-butyl 3-iodocyclobutylcarbamate, a versatile building block for drug discovery programs. The protocol is based on a stereoinvertive iodination of the corresponding trans-hydroxy precursor, a transformation that proceeds with high fidelity via an Sₙ2 mechanism. We provide a step-by-step experimental procedure, mechanistic insights, characterization data, and critical safety information.

Introduction and Synthetic Rationale

The cyclobutane ring serves as a valuable bioisostere for larger, more flexible linkers or planar aryl groups, providing a rigid framework to orient functional groups in three-dimensional space.[1] The target molecule, this compound, incorporates two key functionalities: a Boc-protected amine and an iodine atom. The iodide is an excellent leaving group for nucleophilic substitution and a versatile handle for cross-coupling reactions, while the Boc-carbamate allows for subsequent deprotection and amine functionalization.

The primary challenge in this synthesis is the precise control of the relative stereochemistry of the two substituents at the C1 and C3 positions. Direct C-H functionalization or cycloaddition strategies often yield mixtures of cis and trans isomers that are difficult to separate.[1][2] Our strategy circumvents this issue by employing a substrate-controlled approach that relies on a well-defined stereochemical inversion.

The selected pathway involves the iodination of trans-tert-butyl 3-hydroxycyclobutylcarbamate. This reaction, utilizing triphenylphosphine (PPh₃) and iodine (I₂), proceeds via a mechanism analogous to the Appel reaction. The hydroxyl group is converted into a good leaving group (in situ formation of an oxyphosphonium species), which is then displaced by the iodide nucleophile. This nucleophilic substitution occurs via an Sₙ2 pathway, resulting in a clean inversion of stereochemistry at the carbon center. By starting with the pure trans-alcohol, we can selectively synthesize the desired cis-iodo product with high diastereoselectivity.

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the reaction is dictated by the Sₙ2 mechanism. The key steps are outlined below:

  • Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks molecular iodine to form an initial adduct, which rapidly rearranges to the thermodynamically stable triphenylphosphine-iodine charge-transfer complex or the phosphonium iodide species.

  • Formation of the Oxyphosphonium Intermediate: The hydroxyl group of the trans-cyclobutanol substrate attacks the activated phosphorus atom, displacing an iodide ion and forming a protonated oxyphosphonium intermediate. Imidazole, acting as a mild base, deprotonates the intermediate to yield the key oxyphosphonium iodide salt.

  • Sₙ2 Displacement: The iodide ion, now acting as a nucleophile, performs a backside attack on the carbon atom bearing the oxyphosphonium group. This concerted displacement forces the bulky triphenylphosphine oxide group to leave from the opposite face, resulting in a complete inversion of the stereocenter.

This sequence ensures that the trans stereochemistry of the starting material is converted to the cis configuration in the product.

Reaction_Mechanism Figure 1: Stereoinvertive Iodination Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product trans_Alcohol trans-Alcohol Oxyphosphonium Oxyphosphonium Iodide (Good Leaving Group) trans_Alcohol->Oxyphosphonium Activation Reagents PPh₃, I₂, Imidazole cis_Iodide cis-Iodide Product Oxyphosphonium->cis_Iodide Sₙ2 Attack by I⁻ (Inversion)

Caption: Figure 1: Stereoinvertive Iodination Mechanism.

Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. All operations involving volatile or hazardous reagents should be performed in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplier
trans-tert-Butyl 3-hydroxycyclobutylcarbamate≥97%Commercial Source
Triphenylphosphine (PPh₃)≥99%Commercial Source
Imidazole≥99%Commercial Source
Iodine (I₂)≥99.8%Commercial Source
Dichloromethane (DCM), anhydrous≥99.8%Commercial Source
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)Reagent Grade-
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent Grade-
Brine (Saturated aq. NaCl)Reagent Grade-
Magnesium Sulfate (MgSO₄), anhydrousReagent Grade-
Silica Gel60 Å, 230-400 meshCommercial Source
Ethyl AcetateHPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source

Equipment: 100 mL two-neck round-bottom flask, magnetic stirrer and stir bar, argon/nitrogen inlet, dropping funnel, ice-water bath, rotary evaporator, glassware for extraction and chromatography.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (5.0 mmol scale)
trans-tert-Butyl 3-hydroxycyclobutylcarbamate187.251.00.936 g
Triphenylphosphine (PPh₃)262.291.21.57 g
Imidazole68.081.20.408 g
Iodine (I₂)253.811.21.52 g
Dichloromethane (DCM)--~40 mL
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask under an argon atmosphere, add trans-tert-butyl 3-hydroxycyclobutylcarbamate (0.936 g, 5.0 mmol), triphenylphosphine (1.57 g, 6.0 mmol), and imidazole (0.408 g, 6.0 mmol). Add 20 mL of anhydrous dichloromethane via syringe.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Iodine: In a separate flask, dissolve iodine (1.52 g, 6.0 mmol) in 20 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes. A yellow precipitate of the phosphonium salt complex may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution (~20 mL) until the dark iodine color disappears completely.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue contains the product and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure this compound.

Experimental_Workflow Figure 2: Experimental Workflow Summary A 1. Combine Reactants (trans-Alcohol, PPh₃, Imidazole) in anhydrous DCM under Argon B 2. Cool to 0 °C A->B C 3. Add I₂ solution dropwise B->C D 4. Stir at Room Temperature (12-16 hours) C->D E 5. Quench with Na₂S₂O₃ D->E F 6. Aqueous Work-up (Wash with NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Pure Product H->I

Caption: Figure 2: Experimental Workflow Summary.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₁₆INO₂

  • Molecular Weight: 297.13 g/mol

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 298.0, for [M+Na]⁺: 320.0.

  • NMR Spectroscopy: The following table provides expected chemical shifts. Note that exact values may vary slightly based on the solvent used.[4][5][6]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Assignment
~4.8-5.01H, br s, NH
~4.3-4.51H, m, CH -I
~3.9-4.11H, m, CH -NHBoc
~2.6-2.82H, m, Cyclobutane CH
~2.2-2.42H, m, Cyclobutane CH
1.459H, s, -C(CH ₃)₃

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and nitrile gloves must be worn at all times.[7][8]

  • Chemical Hazards:

    • Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled.[9] It is corrosive and can cause serious eye irritation.[7] It readily sublimes to produce a vapor that is dangerous to the eyes.[10] All manipulations must be performed in a well-ventilated chemical fume hood.[11] In case of skin contact, wash the affected area with plenty of water.[7]

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. Always handle in a chemical fume hood.

    • Triphenylphosphine (PPh₃): Can cause skin and eye irritation. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

This application note details a robust and highly stereoselective method for the synthesis of this compound. The protocol leverages a predictable Sₙ2 inversion at the C3 position of a trans-hydroxycyclobutane precursor, providing reliable access to the valuable cis-isomer. This key building block is primed for further elaboration, making this protocol a valuable asset for medicinal chemists and drug development professionals engaged in the synthesis of novel, conformationally constrained therapeutic agents.

References

Application Note: Stereospecific Conversion of cis-tert-Butyl 3-hydroxycyclobutylcarbamate to its trans-Iodo Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Cyclobutanes in Medicinal Chemistry

The cyclobutane motif, once considered an underutilized scaffold in drug discovery, has emerged as a valuable component for designing novel therapeutics.[1][2] Its rigid, puckered conformation provides a unique three-dimensional architecture that can favorably influence a molecule's potency, selectivity, and pharmacokinetic profile. Unlike more flexible cycloalkanes, the constrained nature of the cyclobutane ring can help lock a molecule into a bioactive conformation, enhancing its interaction with biological targets.[2] Furthermore, the introduction of cyclobutane fragments is a key strategy to improve metabolic stability by replacing more labile groups, a critical step in advancing drug candidates from preclinical to clinical studies.

This application note provides a detailed protocol for the stereospecific conversion of cis-tert-Butyl 3-hydroxycyclobutylcarbamate to its corresponding trans-iodo derivative. This transformation is a pivotal step in the synthesis of more complex, sp³-rich molecules for drug discovery programs.[3] The resulting iodo-cyclobutane is a versatile intermediate, primed for a variety of subsequent cross-coupling and nucleophilic substitution reactions. The iodine atom serves as an excellent leaving group, facilitating the introduction of diverse functional groups.[4]

Reaction Mechanism: The Appel Reaction for Iodination

The conversion of the secondary alcohol in cis-tert-Butyl 3-hydroxycyclobutylcarbamate to the iodo derivative is efficiently achieved using a modified Appel reaction.[5][6] This reaction employs triphenylphosphine (PPh₃) and elemental iodine (I₂) to achieve the transformation under mild conditions.[7][8] The inclusion of a weak base, such as imidazole, is often recommended to neutralize the HI generated in situ, which can prevent side reactions and improve yields.[9]

The reaction proceeds via a stereospecific Sₙ2 mechanism, which is crucial for controlling the stereochemistry of the final product.[5][7] The key steps are as follows:

  • Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks molecular iodine to form a triphenylphosphonium iodide intermediate (Ph₃PI⁺ I⁻).[10]

  • Formation of the Alkoxyphosphonium Salt: The hydroxyl group of the cyclobutanol derivative acts as a nucleophile, attacking the activated phosphonium species. This results in the formation of a bulky alkoxyphosphonium iodide intermediate and displaces an iodide ion.[10]

  • Sₙ2 Nucleophilic Substitution: The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group from the backside. This backside attack leads to an inversion of stereochemistry at that carbon center.

  • Product Formation: The Sₙ2 displacement results in the formation of the desired trans-iodo-cyclobutane derivative and triphenylphosphine oxide (Ph₃P=O) as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction.[5]

This stereochemical inversion is a critical feature of the reaction, converting the cis-alcohol starting material into the trans-iodo product.

Mechanistic Workflow Diagram

Appel_Mechanism Reagents PPh₃ + I₂ Intermediate1 Ph₃P⁺-I  I⁻ Reagents->Intermediate1 Activation Intermediate2 R-O-P⁺Ph₃  I⁻ (Alkoxyphosphonium Salt) Intermediate1->Intermediate2 Alcohol cis-R-OH (Starting Material) Alcohol->Intermediate2 Nucleophilic Attack Product trans-R-I (Iodo Derivative) Intermediate2->Product Sₙ2 Attack Byproduct Ph₃P=O Intermediate2->Byproduct Iodide I⁻ (Nucleophile) Iodide->Intermediate2

Caption: Mechanism of the Appel iodination reaction.

Experimental Protocol

This protocol details the conversion of cis-tert-Butyl 3-hydroxycyclobutylcarbamate to tert-butyl (1r,3s)-3-iodocyclobutylcarbamate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeNotes
cis-tert-Butyl 3-hydroxycyclobutylcarbamate389890-43-1187.241.0187 mgStarting material[11][]
Triphenylphosphine (PPh₃)603-35-0262.291.5393 mgReagent
Iodine (I₂)7553-56-2253.811.5381 mgReagent
Imidazole288-32-468.082.0136 mgWeak base
Dichloromethane (DCM), anhydrous75-09-284.93-10 mLSolvent
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11-~20 mLFor workup, to quench excess iodine
Brine (Saturated aq. NaCl)7647-14-558.44-~10 mLFor workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As neededDrying agent
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (393 mg, 1.5 mmol) and imidazole (136 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask and stir the mixture until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Iodine Addition: Slowly add elemental iodine (381 mg, 1.5 mmol) portion-wise to the stirred solution at 0 °C. The solution will turn dark brown. Stir for 10-15 minutes at this temperature.

  • Substrate Addition: In a separate vial, dissolve cis-tert-Butyl 3-hydroxycyclobutylcarbamate (187 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture at 0 °C over 5-10 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (~10 mL) until the brown color of iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Add an additional 10 mL of water. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which contains the desired iodo derivative and triphenylphosphine oxide, should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl (1r,3s)-3-iodocyclobutylcarbamate.

Workflow Diagram

protocol_workflow A 1. Combine PPh₃, Imidazole in anhydrous DCM under N₂ B 2. Cool to 0 °C A->B C 3. Add I₂ portion-wise B->C D 4. Add Substrate Solution (in DCM) dropwise at 0 °C C->D E 5. Warm to RT, stir 2-4h (Monitor by TLC) D->E F 6. Quench with aq. Na₂S₂O₃ E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify by Column Chromatography H->I J Pure trans-Iodo Product I->J

Caption: Step-by-step experimental workflow.

Critical Parameters and Self-Validation

  • Anhydrous Conditions: The reaction is sensitive to moisture. The alkoxyphosphonium intermediate can be hydrolyzed back to the starting alcohol, and triphenylphosphine can be oxidized. Therefore, using anhydrous solvent and a dry, inert atmosphere is critical for achieving high yields.

  • Order of Addition: It is crucial to form the Ph₃P-I₂ complex before adding the alcohol. Adding the alcohol first could lead to undesired side reactions.

  • Temperature Control: The initial phase of the reaction is exothermic. Maintaining the temperature at 0 °C during the addition of iodine and the substrate prevents the formation of byproducts.

  • Stoichiometry: Using a slight excess of the iodinating reagents (PPh₃ and I₂) ensures complete conversion of the starting alcohol. The excess imidazole neutralizes the generated acid.[9]

  • Workup: The aqueous sodium thiosulfate wash is essential for removing any unreacted iodine, which can complicate purification and analysis. The separation of the product from the triphenylphosphine oxide byproduct is the main purification challenge, typically overcome by silica gel chromatography.

Characterization of the Iodo Derivative

The successful synthesis of tert-butyl (1r,3s)-3-iodocyclobutylcarbamate should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and, importantly, the stereochemistry. The change in the chemical shifts and coupling constants of the cyclobutane ring protons, particularly the proton on the carbon bearing the iodine, will be indicative of the stereochemical inversion from cis to trans.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol and the persistence of the N-H and C=O stretches from the Boc-carbamate group will be observed.

Conclusion

The protocol described provides a reliable and stereospecific method for the synthesis of tert-butyl (1r,3s)-3-iodocyclobutylcarbamate from its cis-alcohol precursor. The Appel reaction is a robust and high-yielding transformation that is well-suited for producing versatile cyclobutane intermediates essential for modern drug discovery. The resulting iodo-derivative is a valuable building block for accessing a wide range of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Use of cis-Tert-butyl 3-iodocyclobutylcarbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Motif and the Utility of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Saturated carbocycles, particularly strained ring systems, have emerged as valuable design elements. Among these, the cyclobutane scaffold has garnered increasing attention for its unique structural and conformational properties.[1][2] Unlike flexible aliphatic linkers, the puckered three-dimensional structure of the cyclobutane ring introduces conformational restriction, which can pre-organize a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[1] Furthermore, the introduction of this sp³-rich motif can improve key drug-like properties, such as aqueous solubility and metabolic stability, by moving away from flat, aromatic structures.[1]

The 1,3-disubstituted cyclobutane pattern is particularly prevalent in drug candidates, acting as a bioisostere for various functionalities.[3][4] This framework allows for precise vectoral orientation of substituents, enabling fine-tuning of interactions within a protein binding pocket. To facilitate the exploration of this valuable chemical space, versatile and well-defined building blocks are essential. cis-Tert-butyl 3-iodocyclobutylcarbamate is one such key intermediate. It provides a synthetically tractable handle—the secondary iodide—for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, while the Boc-protected amine offers a latent site for further diversification. The cis stereochemistry ensures a defined spatial relationship between these two functional groups, which is critical for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive guide for researchers, detailing a proposed synthesis of this compound and protocols for its application in three cornerstone reactions of drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthesis of this compound

A reliable supply of the title compound is paramount for its use in drug discovery campaigns. Below is a proposed multi-step synthesis, designed with diastereoselectivity and functional group compatibility in mind. This route commences with a commercially available cyclobutane derivative and proceeds through key transformations to install the required functionalities with the desired cis stereochemistry.

Synthesis_Workflow A 3-Oxocyclobutanecarboxylic Acid B cis-3-Aminocyclobutanol A->B Reductive Amination C cis-tert-Butyl (3-hydroxycyclobutyl)carbamate B->C Boc Protection D This compound C->D Iodination (Stereospecific)

Figure 1: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound

Step 1: Reductive Amination to form cis-3-Aminocyclobutanol

This step establishes the crucial cis-1,3-amino alcohol stereochemistry through a diastereoselective reduction.

  • To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent such as methanol, add an ammonia source (e.g., ammonium acetate or aqueous ammonia).

  • After formation of the enamine intermediate, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C. The cis isomer is often the major product in the reduction of cyclic β-enaminoketones.[5]

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction carefully with an acid (e.g., 2M HCl).

  • Work-up the reaction mixture by basifying to pH > 10 with NaOH and extracting with an organic solvent (e.g., dichloromethane).

  • Purify the crude product by distillation or column chromatography to yield cis-3-aminocyclobutanol.

Step 2: Boc Protection of cis-3-Aminocyclobutanol

The amine is protected with the acid-labile tert-butoxycarbonyl (Boc) group.

  • Dissolve cis-3-aminocyclobutanol in a solvent such as dichloromethane or a mixture of THF and water.

  • Add a base (e.g., triethylamine or sodium bicarbonate) followed by di-tert-butyl dicarbonate (Boc₂O) at room temperature.[6][7]

  • Stir the reaction for 2-12 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up, washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary to obtain cis-tert-butyl (3-hydroxycyclobutyl)carbamate.

Step 3: Stereospecific Iodination

The hydroxyl group is converted to an iodide with inversion of configuration, which, starting from the cis-alcohol, will yield the desired cis-iodoamine derivative. The Appel reaction conditions are well-suited for this transformation.[8]

  • To a solution of triphenylphosphine (PPh₃) in anhydrous dichloromethane at 0 °C, add iodine (I₂) portion-wise.

  • Add a solution of cis-tert-butyl (3-hydroxycyclobutyl)carbamate and imidazole in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Application in Cross-Coupling Reactions

This compound is an excellent substrate for palladium- and nickel-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties at the 3-position of the cyclobutane ring.

Protocol 2: Suzuki-Miyaura Coupling of Aryl Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds. For unactivated secondary alkyl iodides, nickel-based catalyst systems have shown excellent efficacy.[9][10]

Suzuki_Workflow A cis-Tert-butyl 3-iodocyclobutylcarbamate F cis-3-Arylcyclobutylcarbamate Derivative A->F B Aryl Boronic Acid B->F C Ni Catalyst / Ligand C->F D Base D->F E Solvent E->F

Figure 2: General workflow for the Suzuki-Miyaura coupling.

Reaction Setup:

  • To an oven-dried Schlenk tube, add the aryl boronic acid (1.2-1.5 equiv.), the nickel catalyst (e.g., NiCl₂·glyme, 5 mol%), and the ligand (e.g., a diamine ligand, 10 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equiv.) and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).

  • Add a degassed anhydrous solvent (e.g., dioxane or THF).

  • Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionsNotes
Catalyst NiCl₂·glyme / trans-N,N'-dimethyl-1,2-cyclohexanediamineOther Ni(II) sources and ligands may be effective.[10]
Base K₃PO₄, Cs₂CO₃The choice of base can be critical for efficiency.
Solvent Dioxane, THF, DMEAnhydrous and degassed solvents are essential.
Temperature 25 - 80 °CReaction temperature may need to be optimized for specific substrates.
Protocol 3: Sonogashira Coupling of Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond, introducing an alkynyl moiety. While traditionally used for sp² halides, conditions have been developed for sp³-hybridized iodides.[11][12]

Sonogashira_Workflow A cis-Tert-butyl 3-iodocyclobutylcarbamate F cis-3-Alkynylcyclobutylcarbamate Derivative A->F B Terminal Alkyne B->F C Pd Catalyst / Cu(I) co-catalyst C->F D Base D->F E Solvent E->F

Figure 3: General workflow for the Sonogashira coupling.

Reaction Setup:

  • To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equiv.) and a degassed solvent (e.g., THF or DMF).

  • Add a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₂Cl₂ / CuICopper-free conditions may also be explored.
Base Triethylamine (TEA), Diisopropylamine (DIPA)The base also acts as a solvent in some cases.
Solvent THF, DMF, AcetonitrileAnhydrous and degassed solvents are crucial.
Temperature 25 - 60 °CHigher temperatures may lead to side reactions.
Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Modern catalyst systems with bulky phosphine ligands are effective for the coupling of secondary alkyl halides.[13][14][15]

Buchwald_Hartwig_Workflow A cis-Tert-butyl 3-iodocyclobutylcarbamate F cis-3-Aminocyclobutylcarbamate Derivative A->F B Primary or Secondary Amine B->F C Pd Pre-catalyst / Ligand C->F D Base D->F E Solvent E->F

Figure 4: General workflow for the Buchwald-Hartwig amination.

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., a biaryl phosphine ligand, 2-6 mol%) to an oven-dried Schlenk tube.

  • Add the base (e.g., sodium tert-butoxide or LHMDS, 1.5-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture (typically 80-110 °C), monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionsNotes
Catalyst Palladacycle pre-catalysts (e.g., XPhos Pd G3) or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, RuPhos)Catalyst choice is crucial for coupling secondary alkyl halides.[14]
Base NaOtBu, LiHMDS, K₂CO₃Strong, non-nucleophilic bases are typically required.
Solvent Toluene, DioxaneAnhydrous and degassed solvents are essential.
Temperature 80 - 110 °CHigher temperatures are often necessary for these couplings.

Conclusion

This compound represents a highly valuable and versatile building block for drug discovery. Its defined stereochemistry and orthogonal protecting groups allow for the systematic and predictable exploration of the surrounding chemical space. The protocols outlined in these application notes provide a solid foundation for the synthesis and application of this key intermediate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By leveraging these powerful synthetic transformations, researchers can efficiently generate libraries of novel, three-dimensional molecules, accelerating the journey towards the discovery of new and improved therapeutics.

References

Application Notes and Protocols for Nucleophilic Substitution of Iodide in cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif is a key structural element in numerous biologically active molecules and approved pharmaceuticals. Its rigid, three-dimensional structure provides a valuable scaffold for controlling the spatial arrangement of functional groups, thereby influencing molecular recognition and pharmacological activity. cis-Tert-butyl 3-iodocyclobutylcarbamate is a versatile synthetic intermediate, offering a strategic entry point for the introduction of diverse functionalities onto the cyclobutane ring via nucleophilic substitution of the iodide, a proficient leaving group.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for nucleophilic substitution reactions involving this compound. We will delve into the mechanistic intricacies that govern the stereochemical outcome of these transformations, with a particular focus on the potential for neighboring group participation by the carbamate functionality. The protocols provided herein are designed to be robust and adaptable for a range of nucleophiles, facilitating the synthesis of novel cyclobutane-containing compounds.

Mechanistic Considerations: A Tale of Two Pathways

The nucleophilic substitution of the iodide in this compound can proceed through two primary mechanistic pathways: a direct bimolecular nucleophilic substitution (SN2) reaction or a neighboring group participation (NGP) mechanism. The operative pathway is highly dependent on the reaction conditions and the nature of the nucleophile, and it dictates the stereochemical outcome of the product.

The Direct SN2 Pathway: Inversion of Stereochemistry

The SN2 reaction is a concerted, one-step process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[1][2][3] This backside attack necessitates an inversion of the stereochemistry at the reaction center, a phenomenon known as the Walden inversion.[1] In the context of this compound, a direct SN2 attack by an external nucleophile would lead to the formation of the trans product.

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[2][3] Steric hindrance around the reaction center can significantly impede the backside attack, slowing down the reaction rate.[2] For cyclobutane systems, the puckered nature of the ring can influence the accessibility of the electrophilic carbon.

Neighboring Group Participation (NGP): Retention of Stereochemistry

The presence of the carbamate group in this compound introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance.[4][5][6][7] In this two-step mechanism, the carbamate oxygen, acting as an internal nucleophile, first displaces the iodide via an intramolecular SN2 reaction. This initial step leads to the formation of a bicyclic oxazolinium ion intermediate, with an inversion of stereochemistry at the carbon bearing the iodide.

The subsequent step involves the attack of an external nucleophile on this intermediate. This second SN2 reaction also proceeds with inversion of stereochemistry. The net result of these two successive inversions is an overall retention of the original cis stereochemistry in the final product.[4][6][7] Reactions proceeding through NGP often exhibit enhanced reaction rates compared to analogous systems where NGP is not possible.[5]

reactant [label=< this compound

>];

intermediate [label=< Bicyclic Oxazolinium Ion Intermediate

>];

product [label=< cis-Product (Retention)

>];

reactant -> intermediate [label="Intramolecular SN2\n(Inversion)"]; intermediate -> product [label="External Nucleophile Attack (Nu⁻)\n(Inversion)"]; } "Neighboring group participation leading to retention of stereochemistry."

Experimental Protocols

The following protocols are provided as a starting point for the nucleophilic substitution of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific nucleophiles and desired outcomes.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity and solvents should be anhydrous where specified.

  • Inert Atmosphere: Reactions that are sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.

  • Monitoring the Reaction: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Substitution with an Amine (e.g., Benzylamine)

This protocol describes the reaction of this compound with benzylamine to yield the corresponding cis- and/or trans- N-benzyl substituted product. The ratio of stereoisomers will depend on the reaction conditions.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the substrate.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.

Rationale for Conditions:

  • Potassium Carbonate: Acts as a base to neutralize the hydroiodic acid (HI) byproduct, preventing the protonation and deactivation of the amine nucleophile.

  • Acetonitrile: A polar aprotic solvent that is suitable for SN2 reactions.

  • Reflux Temperature: Provides the necessary activation energy for the substitution reaction.

Protocol 2: Substitution with Azide

This protocol details the synthesis of cis- and/or trans-tert-butyl 3-azidocyclobutylcarbamate. Azides are versatile functional groups that can be further elaborated, for instance, through reduction to amines or by click chemistry.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethylformamide.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Conditions:

  • Sodium Azide: A good nucleophile for SN2 reactions.

  • Dimethylformamide (DMF): A polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion more nucleophilic.

  • Elevated Temperature: Increases the reaction rate.

Protocol 3: Substitution with a Thiol (e.g., Thiophenol)

This protocol outlines the reaction with a thiol nucleophile to form a thioether linkage.

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Add thiophenol (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Rationale for Conditions:

  • Cesium Carbonate: A mild base used to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

  • N,N-Dimethylformamide (DMF): A suitable polar aprotic solvent for this type of substitution.

  • Room Temperature: Thiolates are generally strong nucleophiles, and the reaction often proceeds efficiently at ambient temperature.

Summary of Expected Outcomes and Data Presentation

The stereochemical outcome of the nucleophilic substitution on this compound is a critical aspect to consider. The table below summarizes the expected products based on the dominant reaction mechanism. The actual ratio of cis to trans products will be influenced by the specific nucleophile and reaction conditions.

NucleophileExpected Major Product (via direct SN2)Expected Major Product (via NGP)Key Conditions Favoring Pathway
Amine (e.g., Benzylamine)trans-Product (Inversion)cis-Product (Retention)NGP may be favored with less basic amines and in non-polar solvents.
Azide (N₃⁻)trans-Product (Inversion)cis-Product (Retention)The highly nucleophilic azide may favor a direct SN2 pathway.
Thiolate (e.g., PhS⁻)trans-Product (Inversion)cis-Product (Retention)Strong, soft nucleophiles like thiolates often favor the direct SN2 pathway.

Conclusion

The nucleophilic substitution of the iodide in this compound is a powerful tool for the synthesis of novel cyclobutane derivatives. A thorough understanding of the underlying reaction mechanisms, particularly the competition between the direct SN2 pathway and neighboring group participation, is essential for predicting and controlling the stereochemical outcome. The protocols provided in this application note serve as a robust starting point for further exploration and optimization in the pursuit of new chemical entities for drug discovery and development.

References

Application Note: Modern Synthetic Strategies for the Incorporation of Cyclobutane Scaffolds into Novel Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry. Its unique three-dimensional and stereochemical properties offer distinct advantages in tuning the pharmacological profiles of drug candidates, including improvements in metabolic stability, binding affinity, and overall ADME properties. This application note provides a detailed guide to the principal synthetic methodologies for constructing cyclobutane rings in the context of API synthesis. We will explore the theoretical underpinnings and provide detailed, field-tested protocols for key transformations, including [2+2] photocycloadditions, thermal cycloadditions, and transition metal-catalyzed approaches. By explaining the causality behind experimental choices, this guide aims to empower researchers to strategically incorporate this valuable carbocycle into next-generation therapeutics.

Introduction: The Strategic Value of the Cyclobutane Motif in Drug Design

The cyclobutane ring is a four-membered carbocycle that possesses a unique combination of rigidity and three-dimensionality due to its inherent ring strain (approximately 26 kcal/mol). Unlike flat aromatic systems, the cyclobutane ring adopts a puckered conformation, which allows for the precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets.[1][2]

In drug development, the cyclobutane scaffold is increasingly employed to:

  • Enhance Metabolic Stability: By replacing metabolically labile groups (e.g., gem-dimethyl or isopropyl groups) with a cyclobutane, resistance to oxidative metabolism can be significantly increased.

  • Serve as a Bioisostere: It can act as a conformationally restricted replacement for alkenes, preventing cis/trans isomerization, or as a non-planar substitute for phenyl rings to improve solubility and escape flatland.[3]

  • Improve Pharmacokinetic Properties: The rigid structure can minimize the entropic penalty upon binding to a target, potentially increasing potency.[2]

  • Explore Novel Chemical Space: The introduction of a sp³-rich cyclobutane core expands the structural diversity of compound libraries, moving away from the predominantly flat molecules that have historically dominated drug discovery.

Notable examples of APIs and clinical candidates containing a cyclobutane ring underscore its therapeutic relevance. Carboplatin , a cornerstone of cancer chemotherapy, utilizes a cyclobutane-1,1-dicarboxylate ligand to modulate the reactivity and toxicity profile of the platinum core compared to its predecessor, cisplatin.[4][5] More recently, molecules like the TYK2 inhibitor Zasocitinib have entered clinical trials, demonstrating the continued importance of this scaffold in addressing modern therapeutic challenges.[6]

G C C F F C->F B B G G B->G D D D->F H H D->H E E E->G

Core Synthetic Strategies for Cyclobutane Ring Formation

The construction of the strained four-membered ring requires specific synthetic strategies. The [2+2] cycloaddition is the most direct and widely used method, which can be initiated either photochemically or thermally.

[2+2] Photocycloaddition: A Classic and Powerful Tool

Theoretical Basis: According to frontier molecular orbital theory, the thermal [2πs + 2πs] cycloaddition is a symmetry-forbidden process. However, upon photochemical excitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This excited state has different orbital symmetry, and the cycloaddition becomes a symmetry-allowed process, proceeding readily to form the cyclobutane ring.

The reaction often proceeds via a triplet excited state, which can be achieved efficiently by using a photosensitizer, such as benzophenone or acetone. The sensitizer absorbs light, transitions to its triplet state via intersystem crossing, and then transfers its energy to the alkene substrate, generating the reactive triplet species.

// Nodes Start [label="Alkene Substrate (S₀)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sensitizer_S0 [label="Sensitizer (S₀)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sensitizer_S1 [label="Sensitizer (S₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sensitizer_T1 [label="Sensitizer (T₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene_T1 [label="Alkene Substrate (T₁)", fillcolor="#FBBC05", fontcolor="#202124"]; Diradical [label="1,4-Diradical\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Cyclobutane Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Start [label="Alkene Substrate (S₀)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sensitizer_S0 [label="Sensitizer (S₀)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sensitizer_S1 [label="Sensitizer (S₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sensitizer_T1 [label="Sensitizer (T₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene_T1 [label="Alkene Substrate (T₁)", fillcolor="#FBBC05", fontcolor="#202124"]; Diradical [label="1,4-Diradical\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Cyclobutane Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sensitizer_S0 -> Sensitizer_S1 [label="1. Light Absorption\n(hν)", fontcolor="#202124"]; Sensitizer_S1 -> Sensitizer_T1 [label="2. Intersystem\nCrossing (ISC)", fontcolor="#202124"]; Sensitizer_T1 -> Sensitizer_S0 [label="4. Energy Transfer", tailport="e", headport="w", color="#4285F4"]; Start -> Alkene_T1 [label="3. Energy Transfer", tailport="e", headport="w", color="#4285F4"]; Alkene_T1 -> Diradical [label="5. Reaction with\nGround-State Alkene", fontcolor="#202124"]; Diradical -> Product [label="6. Ring Closure", fontcolor="#202124"]; } Caption: Sensitized photochemical [2+2] cycloaddition workflow.

Protocol 1: General Procedure for Intermolecular [2+2] Photocycloaddition

This protocol describes a general method for the synthesis of a cyclobutane ring from two alkene components using acetone as both the solvent and photosensitizer.

Materials:

  • Alkene 1 (e.g., cyclohexenone)

  • Alkene 2 (e.g., 1,1-diethoxyethylene)

  • Acetone (ACS grade or higher, degassed)

  • Nitrogen or Argon gas supply

  • Quartz reaction vessel or borosilicate glass vessel (depending on wavelength required)

  • Medium-pressure mercury lamp (e.g., 450W Hanovia) with appropriate cooling well

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve Alkene 1 (1.0 eq) and the photosensitizer (if not using acetone as solvent, e.g., benzophenone, 0.1-0.3 eq) in degassed acetone. The concentration is critical and typically ranges from 0.1 to 0.5 M. Lower concentrations can favor intramolecular reactions if applicable.

  • Degassing: Sparge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Addition of Second Component: Add Alkene 2 (typically 1.5-3.0 eq to maximize capture of the excited state of Alkene 1) to the reaction mixture.

  • Irradiation: Seal the vessel and place it in a photochemical reactor. Turn on the cooling system for the lamp, followed by the lamp itself. Maintain the reaction temperature between 0°C and 25°C.

    • Causality: Maintaining a low and constant temperature is crucial to prevent thermal side reactions and potential degradation of the product. The choice of glass (quartz vs. Pyrex) filters the wavelengths of light; quartz is transparent to a broader range of UV light, while Pyrex filters out shorter, higher-energy wavelengths (<290 nm), which can be useful to prevent undesired side reactions.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours). The disappearance of the limiting starting material is the primary indicator.

  • Workup: Once the reaction is complete, turn off the lamp and allow the vessel to return to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the cyclobutane product.

  • Characterization: Confirm the structure and stereochemistry of the purified product using NMR (¹H, ¹³C, COSY, NOESY) and Mass Spectrometry.

Substrate 1Substrate 2ConditionsTime (h)Yield (%)
CyclohexenoneEthyleneAcetone, hν, -70°C885
Maleic AnhydrideCyclopenteneAcetone, hν, RT1290
Acrylonitrile1,3-ButadieneBenzophenone, hν, RT2465
Caption: Representative yields for [2+2] photocycloaddition reactions.
Thermal [2+2] Cycloadditions of Ketenes

Mechanistic Insight: While most [2+2] cycloadditions are photochemically driven, reactions involving ketenes are a notable exception. Ketenes can undergo thermal [2+2] cycloadditions with alkenes because the reaction can proceed through a [π2s + π2a] geometry (suprafacial on the alkene, antarafacial on the ketene). This orbital arrangement is symmetry-allowed, obviating the need for photochemical excitation. These reactions are highly valuable for the synthesis of cyclobutanones, which are versatile intermediates.[7]

Protocol 2: Synthesis of a Cyclobutanone via In-Situ Ketene Generation

This protocol describes the formation of a cyclobutanone from an alkene and a ketene generated in-situ from an acid chloride.

Materials:

  • Alkene (e.g., cyclopentadiene, freshly cracked)

  • Acid Chloride (e.g., Dichloroacetyl chloride)

  • Triethylamine (Et₃N, distilled)

  • Anhydrous Diethyl Ether or Hexane

  • Pentane for workup

  • Standard laboratory glassware, including an addition funnel

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the alkene (1.2 eq) and anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.

  • In-Situ Ketene Generation: In a separate flask, prepare a solution of the acid chloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.

  • Slow Addition: Transfer the acid chloride/triethylamine solution to an addition funnel and add it dropwise to the stirred alkene solution over 1-2 hours, maintaining the internal temperature below 5°C. A white precipitate of triethylammonium chloride will form.

    • Causality: Slow, controlled addition is critical. Ketenes are highly reactive and prone to dimerization. Adding the precursor solution slowly ensures that the concentration of free ketene remains low, maximizing the chance of it reacting with the desired alkene rather than itself.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours.

  • Workup: Cool the reaction mixture back to 0°C and add an equal volume of pentane to precipitate the remaining triethylammonium salts. Filter the mixture through a pad of Celite, washing the filter cake with cold pentane.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly or further purified by vacuum distillation or column chromatography to yield the desired cyclobutanone.

Case Study: Synthesis of a Key Intermediate for Carboplatin

Carboplatin is a platinum(II)-based anticancer agent that features a cyclobutane-1,1-dicarboxylate ligand. The synthesis of this ligand, cyclobutane-1,1-dicarboxylic acid (CBDA), is a critical step that showcases a classic approach to cyclobutane synthesis. While not a cycloaddition, it highlights another fundamental strategy: malonic ester synthesis followed by cyclization.

Protocol 3: Synthesis of Cyclobutane-1,1-dicarboxylic acid (CBDA)

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis

  • Standard reflux and distillation apparatus

Procedure:

  • Alkylation: Prepare a solution of sodium ethoxide (2.1 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser. To this, add diethyl malonate (1.0 eq) dropwise.

  • Cyclization: After the addition of diethyl malonate is complete, add 1,3-dibromopropane (1.05 eq) dropwise. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Causality: The first equivalent of base deprotonates the malonic ester. The resulting enolate undergoes an Sₙ2 reaction with one end of the 1,3-dibromopropane. The second equivalent of base then deprotonates the alpha-carbon again, allowing for an intramolecular Sₙ2 reaction that closes the four-membered ring.

  • Workup and Isolation: Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure. The resulting crude diethyl cyclobutane-1,1-dicarboxylate can be purified by vacuum distillation.

  • Hydrolysis: To the purified ester, add an excess of aqueous NaOH solution and heat to reflux for 4-6 hours to saponify the esters.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. The CBDA product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure cyclobutane-1,1-dicarboxylic acid. This ligand is then reacted with an aquated cisplatin derivative to form Carboplatin.[8][9]

// Nodes Malonate [label="Diethyl Malonate", fillcolor="#FFFFFF", fontcolor="#202124"]; Dibromopropane [label="1,3-Dibromopropane", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="2 eq. NaOEt\n(Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Double Alkylation &\nIntramolecular Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Diethyl cyclobutane-\n1,1-dicarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Saponification\n(NaOH, H₂O, Δ)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acidification [label="Acidification\n(HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CBDA [label="Cyclobutane-1,1-\ndicarboxylic acid (CBDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cisplatin [label="Aquated Cisplatin", fillcolor="#FFFFFF", fontcolor="#202124"]; Carboplatin [label="Carboplatin API", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes Malonate [label="Diethyl Malonate", fillcolor="#FFFFFF", fontcolor="#202124"]; Dibromopropane [label="1,3-Dibromopropane", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="2 eq. NaOEt\n(Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Double Alkylation &\nIntramolecular Cyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Diethyl cyclobutane-\n1,1-dicarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Saponification\n(NaOH, H₂O, Δ)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acidification [label="Acidification\n(HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CBDA [label="Cyclobutane-1,1-\ndicarboxylic acid (CBDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cisplatin [label="Aquated Cisplatin", fillcolor="#FFFFFF", fontcolor="#202124"]; Carboplatin [label="Carboplatin API", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Malonate -> Cyclization; Dibromopropane -> Cyclization; Base -> Cyclization; Cyclization -> Ester; Ester -> Hydrolysis; Hydrolysis -> Acidification; Acidification -> CBDA; CBDA -> Carboplatin; Cisplatin -> Carboplatin; } Caption: Synthetic workflow for the Carboplatin ligand (CBDA).

Conclusion and Future Outlook

The cyclobutane ring is a validated and valuable scaffold for the development of novel APIs. The synthetic methods outlined in this guide, particularly photochemical and thermal [2+2] cycloadditions, represent robust and scalable strategies for accessing these important structures. As drug discovery continues to push into more complex and three-dimensional chemical space, the demand for novel cyclobutane-containing building blocks will only increase. Emerging areas such as transition-metal catalysis and C-H functionalization are poised to provide even more efficient and selective methods for their synthesis, further empowering medicinal chemists to harness the unique properties of this strained ring system.

References

Application Notes and Protocols for the Characterization of Bicyclic Products from Iodinated Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the characterization of reaction products using cis-Tert-butyl 3-iodocyclobutylcarbamate would be highly valuable for researchers. However, publicly available, detailed scientific literature and established protocols specifically focusing on the reaction product characterization of this compound are sparse. The compound is primarily listed in chemical supplier databases and patents without extensive descriptions of its reactivity or the characterization of its derivatives.

To provide a scientifically robust and well-referenced guide that adheres to the user's core requirements for expertise and authoritativeness, this document will focus on a closely related and well-documented class of compounds: iodinated azetidines and their application in forming bicyclic products . Specifically, we will use the intramolecular cyclization of tert-butyl 3-iodo-1-azetidinecarboxylate as a representative example. This compound shares key structural and reactivity features with the requested cyclobutane derivative (a four-membered ring, an iodine leaving group, and a carbamate protecting group) and is well-documented in peer-reviewed literature, allowing for a thorough and authoritative guide.

This guide will provide the necessary framework for a researcher to approach the characterization of products from similar strained-ring iodo-carbamates, including the originally requested compound.

Introduction: The Synthetic Utility of Iodinated Four-Membered Ring Carbamates

Four-membered rings, such as cyclobutanes and azetidines, are valuable structural motifs in medicinal chemistry. Their inherent ring strain can lead to unique three-dimensional conformations that are desirable for receptor binding. The introduction of an iodine atom onto these rings provides a versatile synthetic handle for a variety of chemical transformations, including cross-coupling reactions and intramolecular cyclizations.

The carbamate group, typically a tert-butyloxycarbonyl (Boc) group, serves a dual purpose: it protects the nitrogen atom (in the case of azetidines) or an amino group (in the case of cyclobutylamines) and can also influence the reactivity and conformation of the molecule.

This guide will focus on a representative intramolecular cyclization reaction to form a bicyclic product. This type of reaction is highly relevant in drug discovery for creating novel, rigid scaffolds. We will detail the protocol for such a reaction and, more importantly, provide a comprehensive guide to the characterization of the resulting bicyclic product.

Representative Reaction: Intramolecular Cyclization of tert-Butyl 3-iodo-1-azetidinecarboxylate

The intramolecular cyclization of tert-butyl 3-iodo-1-azetidinecarboxylate is an excellent model system. In this reaction, a nucleophile, attached to a side chain on the azetidine ring, displaces the iodide to form a bicyclic product. For the purpose of this guide, we will consider a generic intramolecular reaction as depicted below.

Reaction Mechanism

The reaction proceeds via an intramolecular SN2 reaction. The choice of base is critical to deprotonate the nucleophile, which then attacks the carbon atom bearing the iodine. The stereochemistry of the starting material will dictate the stereochemistry of the product.

DOT Diagram of the General Reaction Workflow

Reaction_Workflow reagent Starting Material: tert-Butyl 3-iodo-1-azetidinecarboxylate derivative reaction_vessel Reaction Setup: - Anhydrous Solvent (e.g., THF, DMF) - Base (e.g., NaH, K2CO3) - Inert Atmosphere (N2 or Ar) reagent->reaction_vessel 1. Dissolve workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Dry and Concentrate reaction_vessel->workup 2. Reaction Completion purification Purification: - Flash Column Chromatography workup->purification 3. Crude Product product Characterization of Purified Product purification->product 4. Purified Product

Caption: General workflow for the intramolecular cyclization and product isolation.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • tert-Butyl 3-iodo-1-azetidinecarboxylate derivative

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil; Potassium carbonate (K₂CO₃))

  • Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl), water)

  • Extraction solvent (e.g., Ethyl acetate (EtOAc))

  • Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the tert-butyl 3-iodo-1-azetidinecarboxylate derivative (1.0 eq).

  • Dissolution: Dissolve the starting material in the chosen anhydrous solvent.

  • Addition of Base: If using NaH, add it portion-wise to the solution at 0 °C and stir for 30 minutes. If using a milder base like K₂CO₃, it can be added at room temperature.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of the Bicyclic Product

Thorough characterization is essential to confirm the structure and purity of the final product. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the bicyclic product.

  • ¹H NMR:

    • Disappearance of Starting Material Signals: Confirm the absence of the characteristic proton signal corresponding to the C-H bond where the iodine was attached in the starting material.

    • Appearance of New Signals: Look for new signals corresponding to the newly formed ring system. The chemical shifts and coupling constants of the protons on the bicyclic core will be indicative of the new structure.

    • Boc Group Signal: The signal for the tert-butyl group (a singlet at ~1.4-1.5 ppm integrating to 9H) should remain, confirming the protecting group is intact.

  • ¹³C NMR:

    • Key Chemical Shifts: Identify the carbon signals of the bicyclic core. The carbon atom that was previously bonded to iodine will show a significant upfield shift.

    • Boc Group Carbons: The carbonyl carbon of the Boc group (~155 ppm) and the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively) should be present.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the connectivity of the protons in the bicyclic system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for unambiguous assignment of ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the connectivity across quaternary carbons and the newly formed bond.

DOT Diagram of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) MS Mass Spectrometry (HRMS for Exact Mass) IR Infrared Spectroscopy (Functional Groups) HPLC HPLC Analysis (Purity and Retention Time) TLC TLC Analysis (Rf Value) Purified_Product Purified Bicyclic Product Purified_Product->NMR Structural Elucidation Purified_Product->MS Molecular Weight Confirmation Purified_Product->IR Purified_Product->HPLC Purified_Product->TLC

Caption: A comprehensive workflow for the characterization of the final product.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the product.

  • Low-Resolution Mass Spectrometry (LRMS): Typically performed using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). This will confirm the molecular weight of the product. Look for the [M+H]⁺, [M+Na]⁺, or other adduct ions.

  • High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition. The measured exact mass should be within 5 ppm of the calculated theoretical mass for the proposed structure.

Technique Information Obtained Example Expected Result
¹H NMR Proton environment, connectivityDisappearance of CHI proton, new signals for bicyclic core
¹³C NMR Carbon skeletonUpfield shift of C-I carbon, presence of all expected carbons
HRMS (ESI) Exact mass, elemental formula[M+H]⁺ observed mass matches calculated mass within 5 ppm
HPLC PuritySingle major peak with >95% purity
Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ will be present, corresponding to the carbonyl of the Boc group.

  • C-H Stretch: Aliphatic C-H stretches will be observed around 2850-3000 cm⁻¹.

  • Absence of N-H or O-H Stretch: If the nucleophile was an amine or alcohol, the absence of the corresponding N-H or O-H stretch in the product is a key indicator of successful cyclization.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

  • Method Development: A suitable method should be developed using a C18 column with a mobile phase gradient (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or trifluoroacetic acid).

  • Purity Assessment: The purified product should ideally show a single major peak. The purity is calculated based on the area percentage of this peak. For drug development purposes, purity should typically be >95%.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive base, non-anhydrous conditions, insufficient temperatureUse fresh, high-quality base; ensure all glassware is flame-dried and the reaction is under an inert atmosphere; screen different temperatures.
Multiple products observed Side reactions (e.g., elimination), incomplete reactionUse a milder base; run the reaction at a lower temperature; optimize reaction time.
Difficulty in purification Product and starting material have similar polarityAdjust the solvent system for column chromatography; consider reverse-phase chromatography if necessary.

Conclusion

The characterization of reaction products from iodinated four-membered ring carbamates requires a multi-technique approach. While the specific example of this compound lacks extensive documentation, the principles and protocols outlined here for a related azetidine system provide a robust and scientifically sound framework for any researcher working with this class of compounds. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular formula confirmation, and chromatography for purity assessment is essential for a complete and reliable characterization of the novel products synthesized.

Troubleshooting & Optimization

Common side reactions in the synthesis of iodinated cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of iodinated cyclobutanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating an iodine atom onto a cyclobutane scaffold. The inherent ring strain and unique reactivity of cyclobutanes present specific challenges that can lead to unexpected side reactions and purification difficulties.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory. Our goal is to equip you with the foundational knowledge and practical solutions needed to optimize your synthetic routes, improve yields, and ensure the integrity of your target molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My reaction is yielding a significant amount of a linear 1,4-diiodobutane byproduct. What is causing this ring-opening, and how can I prevent it?

Answer:

The observation of 1,4-diiodobutane is a classic indicator of a ring-opening side reaction, which is a common challenge driven by the inherent strain of the cyclobutane ring.[1][2] This can occur through two primary mechanisms:

  • Electrophilic/Acid-Catalyzed Ring Opening: If your reaction conditions are acidic, protonation of the cyclobutane ring (or an intermediate) can facilitate cleavage of a C-C bond to relieve ring strain, forming a carbocation that is subsequently trapped by an iodide ion.

  • Radical-Mediated Ring Opening: In reactions initiated by light or radical initiators, a cyclobutyl radical can undergo homolytic cleavage to form a more stable, linear radical, which then propagates to the di-iodinated product.[3]

Troubleshooting Steps:

  • Control the Reaction Temperature: High temperatures provide the activation energy needed to overcome the barrier to ring-opening. Maintain the lowest effective temperature for your reaction. Consider running trials at 0 °C or even lower.

  • Use a Non-Acidic Medium: If using electrophilic iodination methods, ensure the absence of strong acids. The use of a non-protic solvent is recommended. If an acid scavenger is compatible with your reaction, such as a non-nucleophilic base, it can be beneficial.

  • Minimize Exposure to Light: For reactions that are not intended to be photochemical, protect your reaction vessel from light by wrapping it in aluminum foil to prevent unwanted radical initiation.[1][3]

  • Degas Your Solvents: The presence of oxygen can promote unwanted radical side reactions.[4] Degassing your solvent via a nitrogen/argon bubble or freeze-pump-thaw cycles can create a more controlled, inert atmosphere.

Question 2: My crude NMR spectrum shows signals consistent with cyclobutene. How is this elimination product forming, and what can I do to suppress it?

Answer:

The formation of cyclobutene points to an elimination reaction, where hydroiodic acid (HI) is formally eliminated from the iodocyclobutane product.[3] This is often a base-mediated or thermally-induced process.

Troubleshooting Steps:

  • Avoid Strong Bases: If your synthesis involves basic conditions, consider using a milder, non-nucleophilic base, or a method that does not require a base.

  • Temperature Management: As with ring-opening, thermal stress can promote elimination. Run the reaction at a lower temperature and ensure that purification steps, such as distillation, are performed under reduced pressure to keep the temperature down.

  • Aqueous Workup: A mild aqueous workup can help to remove any generated HI or other acidic byproducts that might catalyze the elimination reaction upon heating.

Question 3: My overall yield is consistently low, even without significant byproduct formation. What are the most common hidden variables I should investigate?

Answer:

Low yields can be frustrating, especially when obvious side reactions are not apparent. The issue often lies in the subtle details of the experimental setup and reagents.

Troubleshooting Steps:

  • Reagent Purity and Activity:

    • Iodide Source: For nucleophilic substitution reactions (e.g., Finkelstein reaction), the iodide salt (e.g., NaI, KI) must be anhydrous. Dry the salt in a vacuum oven before use.

    • Starting Material: Ensure the purity of your starting material (e.g., bromocyclobutane or cyclobutanol). Trace impurities can inhibit the reaction.

  • Solvent Choice and Purity:

    • For Finkelstein-type reactions, acetone or DMF are common solvents. Ensure they are anhydrous. The solubility of the resulting sodium or potassium bromide in acetone is low, which helps drive the equilibrium forward according to Le Chatelier's principle.

  • Reaction Monitoring: Inadequate reaction time can lead to incomplete conversion.[4] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Purification Losses: Iodocyclobutane is relatively volatile. Significant product loss can occur during solvent removal under high vacuum or with excessive heating. Use a rotary evaporator with controlled temperature and pressure, and consider using a cold trap.

Troubleshooting Workflow Diagram

G cluster_byproducts Byproduct Analysis cluster_optimization General Optimization start Low Yield or Impure Product q1 Major Byproduct Observed? start->q1 q2 Ring-Opened Product? (e.g., 1,4-diiodobutane) q1->q2 Yes q_no_byproduct Investigate Hidden Variables: - Reagent Purity (Anhydrous?) - Solvent Choice & Purity - Reaction Time (Monitor) - Purification Losses (Volatility) q1->q_no_byproduct No q3 Elimination Product? (e.g., Cyclobutene) q2->q3 No sol_ring Action: - Lower Temperature - Use Aprotic Solvent - Protect from Light q2->sol_ring Yes sol_elim Action: - Avoid Strong Base - Lower Temperature - Aqueous Workup q3->sol_elim Yes q3->q_no_byproduct No / Other

Caption: A troubleshooting workflow for addressing low yields and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing iodocyclobutane?

There are several effective methods, with the choice depending on the available starting materials and scale:

  • Finkelstein Reaction: This is a nucleophilic substitution reaction where a chloro- or bromocyclobutane is treated with an iodide salt like sodium iodide in acetone.[3] It is often a reliable and high-yielding method.

  • From Cyclobutanol: Cyclobutanol can be converted to iodocyclobutane using various reagents, such as triphenylphosphine, iodine, and imidazole (Appel reaction conditions).

  • Direct Iodination: Direct halogenation of cyclobutane is possible but can be less selective and may require more forcing conditions (e.g., photochemical) that can promote side reactions.[3][5]

Q2: Why is the cyclobutane ring so susceptible to opening during chemical reactions?

The cyclobutane ring has significant angle strain (C-C-C bond angles of ~90° instead of the ideal 109.5° for sp³ hybridized carbon) and torsional strain.[1][6] Relieving this strain provides a strong thermodynamic driving force for ring-opening reactions, especially when reactive intermediates like carbocations or radicals are formed on the ring.[2][7]

Q3: How should I purify my final iodocyclobutane product?

Purification requires care due to the product's volatility and potential instability.

  • Aqueous Workup: First, perform a workup with water and perhaps a mild reducing agent like sodium thiosulfate to quench any remaining iodine.

  • Extraction: Extract the product into a low-boiling organic solvent like diethyl ether or dichloromethane.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent on a rotary evaporator at low temperature.

  • Chromatography/Distillation: For high purity, flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) is very effective.[8][9] Alternatively, vacuum distillation can be used for larger quantities, but care must be taken to avoid high temperatures.[9]

Reaction Scheme: Desired vs. Side Reactions

G cluster_main Desired Pathway: Substitution cluster_side Common Side Reactions start Bromocyclobutane prod Iodocyclobutane start->prod + NaI (e.g., Finkelstein) side1 1,4-Diiodobutane (Ring Opening) start->side1 Harsh Conditions (Heat, Acid, Light) side2 Cyclobutene (Elimination) prod->side2 Base or Heat

Caption: Key reaction pathways in the synthesis of iodocyclobutane.

Standard Operating Protocol: Finkelstein Reaction for Iodocyclobutane

This protocol describes a representative procedure for synthesizing iodocyclobutane from bromocyclobutane.

Materials:

  • Bromocyclobutane (1.0 equiv)

  • Sodium Iodide (NaI), anhydrous (1.5 equiv)

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous sodium iodide (1.5 equiv).

  • Solvent Addition: Add anhydrous acetone to the flask (concentration of bromocyclobutane typically 0.5-1.0 M).

  • Initiation: Add bromocyclobutane (1.0 equiv) to the stirring suspension.

  • Reaction: Heat the mixture to reflux. A white precipitate of sodium bromide (NaBr) should begin to form, indicating the reaction is proceeding.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated NaBr and wash the solid with a small amount of diethyl ether.

    • Combine the filtrate and washings and concentrate under reduced pressure (at low temperature) to remove most of the acetone.

    • Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate (to remove any I₂ color), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate on a rotary evaporator (water bath < 30 °C) to yield the crude iodocyclobutane.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using 100% hexanes as the eluent.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
NaI Stoichiometry 1.5 equivalentsDrives the reaction equilibrium towards the product.
Solvent Anhydrous AcetoneNaBr is poorly soluble in acetone, causing it to precipitate and drive the reaction forward.
Temperature Reflux (~56 °C)Provides sufficient energy for the Sₙ2 reaction without promoting significant side reactions.
Workup Quench Sodium ThiosulfateRemoves traces of elemental iodine (I₂), which can be a byproduct and complicate purification.
Purification Flash Chromatography (Hexanes)Effectively separates the non-polar product from polar impurities and residual salts.

References

Technical Support Center: Purification of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of cis-Tert-butyl 3-iodocyclobutylcarbamate by column chromatography.

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals undertaking the purification of this compound via column chromatography. As Senior Application Scientists, we have designed this resource to move beyond simple instructions, focusing on the chemical principles and troubleshooting logic essential for a successful separation.

Part 1: Foundational Principles & Pre-Chromatography Optimization

Successful column chromatography is determined before the column is even packed. The unique structure of this compound—containing both a bulky, non-polar iodocyclobutyl group and a polar, acid-sensitive N-Boc protecting group—presents specific challenges that must be addressed proactively.

FAQ 1: What are the primary stability concerns for this molecule on silica gel?

This is the most critical question. There are two main concerns:

  • Acid-Catalyzed Deprotection: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid and can be partially or fully cleaved during chromatography.[1][2][3] This cleavage generates the corresponding primary amine, a highly polar impurity that will streak badly or remain irreversibly adsorbed to the column, drastically reducing your yield.

  • Potential for Degradation: While aliphatic iodides are generally more stable than their aromatic counterparts, the C-I bond can be labile.[4] The acidic and highly active surface of silica can potentially catalyze elimination or other decomposition pathways, especially with prolonged exposure.[5]

FAQ 2: How should I select the stationary phase to mitigate these risks?

Given the acid sensitivity of the N-Boc group, using standard, untreated silica gel is not recommended. You have two superior options:

  • Option A (Recommended): Deactivated Silica Gel. You can neutralize the acidic sites on the silica gel by pre-treating your column or mobile phase with a base. Triethylamine (TEA) is the most common choice.[6][7] Adding 0.5-1% (v/v) TEA to your mobile phase effectively passivates the silica surface, preventing Boc-group cleavage.

  • Option B: Alternative Stationary Phases. For particularly challenging separations or highly sensitive compounds, you could consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[5] However, optimizing separation on these materials can be more complex, so deactivating silica is the preferred first approach.

FAQ 3: How do I determine the optimal mobile phase (eluent)?

Experimental Protocol: TLC Mobile Phase Screening

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto the baseline of at least two different TLC plates.

  • Visualize: Remove the plates, mark the solvent front, and let them dry completely. Visualize the spots. Since the compound lacks a strong UV chromophore, you will need to use a chemical stain. Good options include:

    • Potassium Permanganate (KMnO₄) stain: Excellent for general-purpose visualization of organic compounds.

  • Analyze and Iterate: Calculate the Rf value for your target spot in each system. Adjust the solvent polarity until you achieve the target Rf of 0.2-0.4.

Table 1: Suggested TLC Solvent Systems & Optimization Logic

Solvent SystemStarting Ratio (v/v)To Decrease Rf (Increase Retention)To Increase Rf (Decrease Retention)Notes
Hexane / Ethyl Acetate80:20Increase proportion of HexaneIncrease proportion of Ethyl AcetateA standard, effective system for moderately polar compounds.[7]
Dichloromethane / Methanol98:2Increase proportion of DichloromethaneIncrease proportion of MethanolUseful if the compound has poor solubility in hexane-based systems.

Part 2: The Column Chromatography Workflow

This section provides a comprehensive, step-by-step protocol for the purification process.

Workflow for Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Target Rf = 0.2-0.4) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Column chromatography workflow from optimization to isolation.

Experimental Protocol: Flash Column Chromatography

  • Column Preparation:

    • Select a column with a diameter and height appropriate for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight).

    • Prepare a slurry of silica gel (230-400 mesh) in your starting mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading (Dry Loading - Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.

    • Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.[10]

    • Carefully add this powder to the top of your packed column.

    • Gently add a thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply pressure (1-4 psi for flash chromatography) to begin elution.[10]

    • Collect fractions of a consistent volume in a fraction collector or an array of test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate and develop it using your optimized mobile phase.

    • Visualize the plate to identify the fractions containing your pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses the most common problems encountered during this specific purification.

Troubleshooting Logic

G cluster_causes cluster_solutions Problem Problem Observed Tailing Streaking / Tailing? Problem->Tailing LowYield Low / No Yield? Problem->LowYield PoorSep Poor Separation? Problem->PoorSep Cause1 On-Column Deprotection (Boc Cleavage) Sol1 Add 1% Triethylamine (TEA) to Eluent Cause1->Sol1 Cause2 Incorrect Mobile Phase Polarity Sol2 Re-optimize TLC (Aim for Rf 0.2-0.4) Cause2->Sol2 Cause3 Silica Acidity (Strong Adsorption) Cause3->Sol1 Cause4 Column Overloading Sol4 Reduce Sample Load (1-2% of Silica Weight) Cause4->Sol4 Sol3 Use Shallower Gradient or Isocratic Elution Tailing->Cause1 Tailing->Cause3 LowYield->Cause1 LowYield->Cause3 PoorSep->Cause2 PoorSep->Cause4 PoorSep->Sol3

Caption: A logical map for troubleshooting common chromatography issues.

Issue 1: A new, very polar spot (Rf ≈ 0) appears on the TLC analysis of my fractions, and my product yield is low.

  • Question: What is this new spot, and why is my yield suffering?

  • Answer: This is a classic sign of on-column deprotection of the N-Boc group.[1] The acidic silica gel has cleaved the protecting group, generating the free amine. This amine is highly polar and binds very strongly to the silica, resulting in a low Rf value and poor recovery.

    • Solution: For your current run, you can try flushing the column with a highly polar, basic solvent mixture like 5-10% ammonium hydroxide in methanol to recover the amine, though it will not be your desired product.[5] For all future purifications, you must deactivate the silica by adding 0.5-1% triethylamine (TEA) to your mobile phase.[6]

Issue 2: My product band is streaking or "tailing" down the column.

  • Question: Why isn't my product moving as a tight, clean band?

  • Answer: Tailing is often caused by undesirable interactions between your compound and the stationary phase. In this case, the slightly acidic silanol groups on the silica are strongly interacting with the lone pairs on the nitrogen and oxygen atoms of the carbamate.

    • Solution: This issue is also solved by adding 0.5-1% triethylamine (TEA) to the mobile phase. The TEA is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "blocking" them and allowing your compound to elute more cleanly.[6][7]

Issue 3: I can't achieve good separation between my product and a close-running impurity.

  • Question: My TLC showed two spots, but they are co-eluting from the column. What went wrong?

  • Answer: This is a resolution problem. Several factors could be at play:

    • Suboptimal Mobile Phase: The solvent system you chose may not be selective enough. Try screening different solvent families (e.g., switch from Hexane/EtOAc to DCM/Toluene systems) to alter the selectivity.

    • Column Overloading: You may have loaded too much crude material. A good rule of thumb is to load no more than 1-2g of sample per 100g of silica gel for a moderately difficult separation.[7]

    • Poor Packing or Flow Rate: An improperly packed column with channels or an excessively fast flow rate can ruin separation. Ensure the column is packed uniformly and consider running the column at a slightly slower rate to improve equilibration.[9]

Issue 4: My compound is not eluting from the column, even after I increase the solvent polarity.

  • Question: I've flushed my column with 100% ethyl acetate, and my product is still stuck. What should I do?

  • Answer: This indicates either extreme adsorption or on-column decomposition.

    • Step 1: Stability Test: Before your next attempt, perform a stability test. Spot your crude material on a TLC plate, then add a small amount of silica gel on top of the spot. Let it sit for an hour, then develop the plate. If you see significant degradation or a new spot at the baseline compared to a control spot, your compound is not stable to silica.[5]

    • Step 2: Change Stationary Phase: If the compound is unstable on silica, you must switch to a more inert stationary phase like neutral alumina.[5]

    • Step 3: Drastic Polarity Increase: If the compound is stable, it is simply too strongly adsorbed. You will need to flush the column with a much stronger solvent system, such as 5-10% methanol in dichloromethane, to recover your material.

References

Technical Support Center: Overcoming Low Yields in the Iodination of Cyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the iodination of cyclobutanol and its derivatives. The unique structural nature of cyclobutanol, a strained secondary alcohol, presents specific hurdles that can lead to diminished yields and complex product mixtures. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate these complexities and optimize your synthetic outcomes.

Here, we will move beyond simple protocol recitation. We will delve into the mechanistic underpinnings of common iodination reactions, explain the causal relationships between reaction parameters and experimental outcomes, and provide self-validating protocols grounded in authoritative literature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the iodination of cyclobutanols. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem and a detailed, step-by-step solution.

Question 1: My reaction yield is extremely low, and I'm recovering mostly unreacted starting material. What's going wrong?

Answer:

Low conversion is a common issue that typically points to one of three areas: insufficient activation of the hydroxyl group, use of a non-optimal iodinating system for a secondary alcohol, or reagent degradation.

Causality Analysis:

The hydroxyl group of an alcohol is a poor leaving group. For substitution to occur, it must first be activated. In reactions like the Appel or Mitsunobu, this activation is achieved by forming a phosphonium-based intermediate.[1][2][3] If this activation step is inefficient, the reaction will stall. Furthermore, secondary alcohols are inherently less reactive than primary alcohols in SN2 reactions due to increased steric hindrance.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Recommended Actions:

  • Reagent Verification:

    • Triphenylphosphine (PPh₃): Ensure it is dry and has been stored under an inert atmosphere. PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon exposure to air.

    • Iodine (I₂): Iodine is volatile and can sublime. Ensure you are using the correct stoichiometric amount.

    • Solvents: Use anhydrous solvents. Water can hydrolyze key intermediates and consume reagents.[5]

  • Optimize the Appel Reaction: The Appel reaction is often a reliable choice for converting secondary alcohols.[2][6]

    • Reagents: Triphenylphosphine (PPh₃) and Iodine (I₂). The use of CCl₄ or CBr₄ is also common but less desirable due to toxicity.[6]

    • Mechanism Insight: PPh₃ and I₂ react to form an iodophosphonium iodide intermediate, [Ph₃P-I]⁺I⁻. The cyclobutanol oxygen attacks this species, forming an alkoxyphosphonium salt. The iodide ion then acts as a nucleophile in an SN2 displacement, inverting the stereocenter and yielding cyclobutyl iodide and TPPO.[2][3]

    • Optimization: Try adding a mild base like imidazole or pyridine. These can act as catalysts and help facilitate the formation of the key alkoxyphosphonium intermediate.[7]

Protocol: Optimized Appel Reaction for Cyclobutanol

  • To a stirred solution of triphenylphosphine (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add iodine (1.2 equiv.) portion-wise. Stir until the dark brown color dissipates and a yellow precipitate forms.

  • Add imidazole (1.5 equiv.).

  • Add a solution of cyclobutanol (1.0 equiv.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Proceed with aqueous workup and purification (see Question 3 for purification tips).

Question 2: I'm observing a significant amount of cyclobutene byproduct. How can I suppress this elimination (E2) side reaction?

Answer:

The formation of cyclobutene is a classic E2 elimination pathway that competes with the desired SN2 substitution. This is exacerbated in the cyclobutane system due to inherent ring strain that is partially relieved upon forming a double bond.[8]

Causality Analysis:

The alkoxyphosphonium intermediate formed in Appel or Mitsunobu reactions is an excellent leaving group. If the iodide nucleophile acts as a base instead of a nucleophile, it can abstract a proton from a beta-carbon, leading to elimination. This is more likely to occur under harsh conditions (e.g., high temperatures) or with sterically hindered substrates.

Troubleshooting & Optimization Strategies:

StrategyRationaleRecommended Action
Lower Reaction Temperature SN2 reactions generally have a lower activation energy than E2 reactions. Lowering the temperature will favor the substitution pathway.Run the reaction at 0 °C or even -20 °C and allow it to proceed for a longer time.
Use a Less Hindered Base (if applicable) If using a base catalyst, a bulky base can promote elimination.Use imidazole or pyridine instead of bulkier amines like triethylamine.
Switch to an Indirect Method Convert the alcohol to a sulfonate ester first, then perform a halide exchange (Finkelstein reaction). This two-step process often gives cleaner results for substrates prone to elimination.[9][10]This is the most robust solution for eliminating E2 side products.

Recommended Protocol: The Finkelstein Approach

This two-step method avoids the formation of the bulky alkoxyphosphonium leaving group, minimizing elimination.[9][10][11]

Caption: Two-step Finkelstein reaction pathway.

Step 1: Mesylation of Cyclobutanol

  • Dissolve cyclobutanol (1.0 equiv.) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.5 equiv.).

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 equiv.) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Perform an aqueous workup with cold 1M HCl to remove pyridine, followed by a brine wash. Dry the organic layer and concentrate to yield the crude cyclobutyl mesylate, which is often used directly in the next step.[12]

Step 2: Finkelstein Reaction

  • Dissolve the crude cyclobutyl mesylate in acetone.

  • Add sodium iodide (NaI) (1.5 to 2.0 equiv.).

  • Heat the mixture to reflux and maintain for 3-12 hours, monitoring by TLC.

  • Cool the reaction, filter off the precipitated sodium mesylate, and concentrate the filtrate.

  • Redissolve the residue in a suitable solvent like diethyl ether, wash with water and brine, dry, and concentrate to yield the crude cyclobutyl iodide.

Mechanism Insight: The Finkelstein reaction is a classic SN2 process driven by Le Châtelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium mesylate (or tosylate) is not, causing it to precipitate and drive the reaction to completion.[4][9][10]

Question 3: My reaction seems to work, but purification is a nightmare. How can I efficiently remove triphenylphosphine oxide (TPPO)?

Answer:

The removal of the stoichiometric byproduct TPPO is a notorious challenge in both the Appel and Mitsunobu reactions.[13] Its polarity is similar to many small organic products, making chromatographic separation difficult and often leading to significant yield loss.

Causality Analysis:

TPPO is a highly polar, crystalline solid that is soluble in many common organic solvents used for chromatography (e.g., ethyl acetate, DCM). This co-elution makes its separation from the desired, often less polar, cyclobutyl iodide problematic.

Purification Strategies:

  • Crystallization/Precipitation:

    • Method: After the reaction workup, concentrate the crude product. Add a non-polar solvent in which cyclobutyl iodide is soluble but TPPO is not. Common choices include cold diethyl ether, pentane, or a mixture of ether/hexane.

    • Procedure: Dissolve the crude mixture in a minimal amount of DCM or ether. Cool the solution to 0 °C or lower and slowly add cold hexane or pentane until a white precipitate (TPPO) is observed. Keep the mixture cold for an hour, then filter through a plug of celite or silica, washing with more cold non-polar solvent. The filtrate will contain your product.

  • Modified Reagents:

    • Water-Soluble Phosphines: Using a sulfonated triphenylphosphine (TPPTS) can result in a phosphine oxide that is soluble in water, allowing for simple removal during the aqueous workup. However, these reagents are more expensive.

    • Acid/Base-Scavengeable Phosphines: Phosphines with basic handles (e.g., diphenyl(2-pyridyl)phosphine) generate oxides that can be removed by an acidic wash.[14]

  • Alternative Reaction Choice:

    • As detailed in Question 2, the Finkelstein reaction completely avoids the use of phosphine reagents and is therefore the cleanest option if byproduct formation is a primary concern.[11]

    • Methods using cerium(III) chloride (CeCl₃·7H₂O) with NaI in acetonitrile also provide a phosphine-free alternative for converting alcohols to iodides.[15][16]

Question 4: I'm concerned about ring-opening side reactions due to the strain in the cyclobutane ring. Which methods are safest?

Answer:

Your concern is valid. The high ring strain of cyclobutanols makes them susceptible to ring-opening, especially under conditions that might generate carbocationic intermediates or involve radical pathways.[17][18]

Causality Analysis:

The cyclobutyl carbocation is less stable than cyclopentyl or cyclohexyl carbocations due to ring strain.[19] Reaction conditions that favor an SN1-type mechanism, such as using strong protonic acids (e.g., HI), can lead to the formation of this unstable carbocation, which can then rearrange or undergo ring-opening to form more stable acyclic products.[11]

Risk Assessment of Common Methods:

MethodRing-Opening RiskRationale
HI / Strong Protonic Acids High Promotes SN1 pathway via carbocation formation.[11]
Appel Reaction Low Proceeds via a concerted SN2 mechanism, avoiding a discrete carbocation.[2][6]
Mitsunobu Reaction Low Also an SN2 process with inversion of configuration.[1][20][21]
Finkelstein Reaction Very Low A classic, clean SN2 reaction on a pre-formed sulfonate ester.[9][10] This is the safest choice.
CeCl₃/NaI System Low Believed to proceed via coordination of the Lewis acid to the alcohol, followed by SN2 attack, avoiding a free carbocation.[15]

Recommendation:

For substrates where ring integrity is paramount, the Finkelstein reaction is the most highly recommended method. Its two-step nature and clear SN2 mechanism provide the highest degree of control and minimize the risk of undesired rearrangements or ring-opening.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting a secondary alcohol like cyclobutanol to an iodide?

A: The three most common and reliable methods are the Appel Reaction (PPh₃, I₂), the Mitsunobu Reaction (PPh₃, DIAD, and an iodine source like ZnI₂ or MeI), and the Finkelstein Reaction (conversion to a mesylate/tosylate followed by substitution with NaI).[9][16][20][22] Newer methods, such as those using CeCl₃/NaI, offer milder, phosphine-free alternatives.[15]

Q2: Why does the Appel reaction proceed with inversion of stereochemistry?

A: The Appel reaction follows an SN2 mechanism for primary and secondary alcohols.[2][6][23] After the alcohol's oxygen atom attacks the activated phosphonium species, it becomes part of a good leaving group ([R-O-PPh₃]⁺). The iodide ion then attacks the carbon atom from the side opposite to this leaving group (backside attack), resulting in a complete inversion of the stereocenter.

Caption: Simplified Appel reaction mechanism.

Q3: Are there any "green" or more sustainable alternatives to the classic methods?

A: Yes, the field is moving towards more sustainable chemistry. One major drawback of classic methods is the generation of stoichiometric phosphine oxide waste.[13]

  • Catalytic Appel Reaction: Variations have been developed that use a catalytic amount of a phosphine, which is regenerated in situ.[6]

  • Photoredox Catalysis: Recent literature describes visible-light-promoted iodination of alcohols, which can proceed under very mild conditions without phosphine reagents.[13]

  • Avoiding Halogenated Solvents: Whenever possible, replacing solvents like dichloromethane (DCM) or carbon tetrachloride with greener alternatives like acetonitrile or 2-MeTHF should be considered.

Q4: How should I handle and store the final cyclobutyl iodide product?

A: Alkyl iodides, including cyclobutyl iodide, can be sensitive to light and heat, which can cause decomposition, often evidenced by the formation of a purple or brown color due to liberated iodine (I₂).[24][25]

  • Storage: Store the purified product in an amber vial or a flask wrapped in aluminum foil to protect it from light. Store in a refrigerator or freezer under an inert atmosphere (argon or nitrogen).

  • Stabilization: For long-term storage, adding a small piece of copper wire can help scavenge any iodine that forms, preventing further decomposition.[25]

References

Preventing cis/trans isomerization during synthesis and purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical support center dedicated to navigating the complexities of cis/trans isomerization in organic synthesis and purification. Uncontrolled isomerization can lead to undesired product mixtures, reduced yields, and purification challenges. This guide, structured in a flexible question-and-answer format, provides in-depth technical insights and actionable troubleshooting strategies to help you maintain stereochemical integrity throughout your experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about cis/trans isomerization, offering quick and accessible answers to foundational concepts.

Q1: What is cis/trans isomerization and why is it a concern?

A1: Cis/trans isomerism, also known as geometric isomerism, describes the different spatial arrangements of substituents around a double bond or within a ring structure.[1][2][3] The cis isomer has functional groups on the same side of the plane, while the trans isomer has them on opposite sides.[1][3] Isomerization is the process of converting one isomer into the other. This is a significant concern in synthesis and drug development because cis and trans isomers are distinct molecules with different physical, chemical, and biological properties, including boiling points, melting points, stability, and pharmacological activity.[1][3][4][5] Uncontrolled isomerization can lead to a mixture of products, complicating purification and potentially reducing the efficacy or altering the safety profile of a target compound.

Q2: What are the primary drivers of unwanted isomerization?

A2: Isomerization can be induced by several factors, primarily:

  • Heat (Thermal Isomerization): Providing sufficient thermal energy can overcome the rotational barrier of a double bond, leading to equilibration between isomers.[6][7] Often, the more thermodynamically stable trans isomer is favored at higher temperatures.[8][9][10][11]

  • Light (Photochemical Isomerization): Absorption of light, particularly UV light, can promote a molecule to an excited state where rotation around the double bond is facilitated, leading to isomerization.[6][12][13] This method can sometimes be used to enrich the thermodynamically less stable cis isomer.[13]

  • Catalysts: Both acid and base catalysts can promote isomerization. Traces of acid, for instance, can protonate a double bond, allowing for rotation in the resulting carbocation intermediate. Certain metals and their complexes, including ruthenium and gold nanoparticles, can also catalyze this process.[14][15][16][17]

  • Solvent: The polarity and viscosity of the solvent can influence the rate of isomerization by stabilizing transition states or affecting the mobility of the molecule.[18][19][20][21]

Q3: How can I determine the cis/trans ratio of my sample?

A3: The most common and effective techniques for quantifying isomer ratios are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. The coupling constants (J-values) for vinylic protons are typically larger for trans isomers (usually 12-18 Hz) compared to cis isomers (usually 6-12 Hz).[22] Integration of the distinct signals for each isomer allows for accurate quantification.[23][24]

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate cis and trans isomers if their polarities or shapes are sufficiently different.[22][25][26][27] Using a suitable column (e.g., C18, or specialized columns like chiral phases) and optimizing the mobile phase can achieve baseline separation, allowing for quantification by peak area.[22][25][26][27][28]

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective method for separating and quantifying geometric isomers.[25]

Part 2: Troubleshooting Guide: Isomerization During Synthesis

This section provides solutions to specific problems encountered during the synthesis phase.

Q4: My reaction is producing a mixture of cis and trans isomers. How can I improve the stereoselectivity?

A4: This is a common challenge that often relates to kinetic versus thermodynamic control of the reaction.[8][9][10][11]

  • Understanding the Control Mechanism:

    • Kinetic Control favors the product that is formed fastest (lowest activation energy). This is typically achieved at lower reaction temperatures.[8][9][10][11] The kinetic product is not always the most stable one.

    • Thermodynamic Control favors the most stable product (lowest Gibbs free energy). This requires reversible reaction conditions, usually achieved at higher temperatures, allowing the initial products to equilibrate to the most stable isomer.[8][9][10][11]

  • Troubleshooting Steps:

    • Adjust Reaction Temperature: This is the most critical parameter. To favor the kinetic product, run the reaction at significantly lower temperatures (e.g., -78 °C using a dry ice/acetone bath).[8] To favor the thermodynamic product, increase the temperature to allow for equilibrium to be established.[8][9][10]

    • Modify Reaction Time: Under kinetic control, shorter reaction times may be sufficient. For thermodynamic control, longer reaction times are necessary to ensure the reaction has reached equilibrium.[8]

    • Choice of Reagents and Catalysts: The stereochemical outcome of many reactions is dictated by the mechanism. For example, in alkyne reductions, Lindlar's catalyst produces cis-alkenes, while dissolving metal reductions (e.g., Na/NH₃) yield trans-alkenes.[29] Choose reagents known to favor your desired stereoisomer.

    • Solvent Selection: The polarity of the solvent can influence the stability of transition states.[8] Non-polar solvents may favor the kinetic product, while polar solvents might stabilize intermediates that lead to the thermodynamic product.[8]

Workflow: Optimizing for Kinetic vs. Thermodynamic Product

G start Undesired Isomer Ratio Observed q_control Is the desired product the Kinetic or Thermodynamic isomer? start->q_control kinetic_path Desired: Kinetic Product (Forms Fastest) q_control->kinetic_path Kinetic thermo_path Desired: Thermodynamic Product (Most Stable) q_control->thermo_path Thermodynamic temp_low Decrease Temperature (e.g., -78°C, 0°C) kinetic_path->temp_low temp_high Increase Temperature thermo_path->temp_high time_short Shorten Reaction Time temp_low->time_short reagent_kinetic Use Stereoselective Reagents for Kinetic Control time_short->reagent_kinetic analyze Analyze Isomer Ratio (NMR, HPLC) reagent_kinetic->analyze time_long Increase Reaction Time temp_high->time_long reagent_thermo Allow for Equilibration time_long->reagent_thermo reagent_thermo->analyze

Caption: Decision workflow for controlling reaction stereoselectivity.

Q5: I suspect my catalyst is causing isomerization of my product after it's formed. How can I prevent this?

A5: Catalyst-induced isomerization is a known side reaction, particularly in olefin metathesis and reactions involving transition metals.[16][17]

  • Causality: The active catalyst or a byproduct (e.g., a metal hydride species) can re-engage with the product's double bond, catalyzing its isomerization towards the thermodynamic equilibrium.

  • Troubleshooting Steps:

    • Use an Isomerization Inhibitor: For ruthenium-catalyzed olefin metathesis, adding a small amount of an inhibitor can suppress isomerization. 1,4-benzoquinone and its electron-deficient derivatives are highly effective.[16][17][30][31] These additives are thought to prevent the formation of or react with the ruthenium hydride species responsible for isomerization.[17]

    • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

    • Lower Catalyst Loading: Use the minimum amount of catalyst required for efficient conversion. Excess catalyst increases the likelihood of side reactions.

    • Immediate Work-up and Purification: Once the reaction is complete, promptly work it up and purify the product to remove the catalyst.

Protocol: Olefin Metathesis with an Isomerization Inhibitor
  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add your substrate and the chosen solvent (e.g., degassed dichloromethane).

  • Inhibitor Addition: Add the isomerization inhibitor (e.g., 1,4-benzoquinone, 1-5 mol%) to the reaction mixture.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs' II catalyst).

  • Reaction: Stir the reaction at the desired temperature, monitoring its progress by an appropriate analytical technique.

  • Quenching: Upon completion, quench the reaction by adding a catalyst scavenger (e.g., ethyl vinyl ether) and stirring for 15-20 minutes.

  • Work-up: Proceed with the standard aqueous work-up and extraction to remove the catalyst and inhibitor before purification.

Part 3: Troubleshooting Guide: Isomerization During Purification

Purification steps, especially chromatography, can inadvertently cause isomerization if conditions are not carefully controlled.

Q6: My product, which was a single isomer after synthesis, is showing signs of isomerization during silica gel column chromatography. What's happening?

A6: The acidic nature of standard silica gel is a common culprit for inducing isomerization, especially for acid-sensitive compounds.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze the isomerization of double bonds. The longer the compound remains on the column, the greater the risk.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% triethylamine in the eluent), and then with the pure eluent until the pH of the wash is neutral. This deactivates the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (which can be basic, neutral, or acidic) or a bonded-phase silica like C18 (for reverse-phase chromatography).

    • Minimize Contact Time:

      • Use flash chromatography instead of gravity chromatography to speed up the separation.

      • Avoid letting the column run dry or sit for extended periods with the compound loaded.

      • Choose a solvent system that provides good separation but moves the compound at a reasonable rate (Rf value between 0.2 and 0.4).

Q7: I am struggling to separate cis and trans isomers using chromatography. What can I do to improve resolution?

A7: Separating geometric isomers can be challenging because they often have very similar polarities.[4] The key is to exploit subtle differences in their shape and dipole moments.[1][3]

  • Troubleshooting Steps for HPLC/SFC:

    • Optimize the Mobile Phase: Systematically vary the solvent ratio in your mobile phase. For reverse-phase HPLC, switching the organic modifier (e.g., from methanol to acetonitrile) can alter selectivity.[22]

    • Change the Stationary Phase: If a standard C18 column fails, try a column with a different chemistry. Phenyl-hexyl columns can offer different selectivity through π-π interactions. For challenging separations, specialized columns, including certain chiral stationary phases or supercritical fluid chromatography (SFC), may provide the necessary resolution.[25]

    • Adjust the Temperature: Lowering the column temperature can sometimes improve separation by enhancing the differential interactions between the isomers and the stationary phase.[23]

    • Consider Derivatization: If the isomers are inseparable, converting them into diastereomers by reacting them with a chiral derivatizing agent can make them separable by standard chromatography.[4] This is a multi-step process that requires subsequent removal of the chiral auxiliary.[32]

  • Alternative Separation Techniques:

    • Fractional Crystallization/Recrystallization: If your compound is crystalline, you may be able to separate the isomers based on differences in their solubility.[4][25] Trans isomers are often more symmetrical and may crystallize more readily.

    • Preparative TLC: For small-scale separations, preparative thin-layer chromatography can be an effective method.[25]

Data Summary: Separation Technique Comparison
TechniquePrinciple of SeparationBest ForKey Considerations
HPLC (Reverse/Normal) Polarity, ShapeGeneral purpose, analytical & prep scaleOptimize mobile phase & stationary phase[22][25][28]
SFC Polarity, ShapeIsomers with subtle structural differencesEnvironmentally friendly, can offer high resolution[25]
GC Boiling Point, PolarityVolatile & thermally stable compoundsRisk of thermal isomerization for labile compounds[25]
Fractional Crystallization Solubility, Crystal PackingCrystalline solids with different solubilitiesCan be highly effective but is compound-dependent[4][25]
Preparative TLC Polarity, AdsorptionSmall-scale purificationLabor-intensive for larger quantities[25]

Logic Diagram: Choosing a Purification Strategy

G start Mixture of Cis/Trans Isomers q_volatile Is the compound volatile & thermally stable? start->q_volatile q_crystalline Is the compound crystalline? q_volatile->q_crystalline No gc Use Gas Chromatography (GC) q_volatile->gc Yes q_hplc Is HPLC separation achievable? q_crystalline->q_hplc No crystallization Attempt Fractional Crystallization q_crystalline->crystallization Yes hplc_prep Use Preparative HPLC q_hplc->hplc_prep Yes tlc_prep Consider Preparative TLC (Small Scale) q_hplc->tlc_prep No end_gc Separated Isomers gc->end_gc end_cryst Separated Isomers crystallization->end_cryst end_hplc Separated Isomers hplc_prep->end_hplc end_tlc Separated Isomers tlc_prep->end_tlc

Caption: Decision tree for selecting an appropriate isomer separation method.

References

Removal of tin byproducts from Stille coupling with organostannanes

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Removing Organostannane Byproducts

Welcome to the Technical Support Center for post-reaction purification of Stille couplings. The Stille reaction is a powerful tool for carbon-carbon bond formation, prized for its tolerance of a wide array of functional groups.[1][2][3] However, the toxicity of organostannane reagents and the challenge of removing their byproducts from reaction mixtures are significant drawbacks.[1][3][4] For researchers in pharmaceutical and materials science, reducing tin residues to parts-per-million (ppm) levels is often a critical requirement for biological screening and market applications.[5]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you effectively remove persistent organotin impurities, ensuring the purity and safety of your synthesized compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the workup and purification of your Stille coupling reaction.

Issue 1: Persistent Tin Residues After Aqueous Potassium Fluoride (KF) Wash

Scenario: You've performed the standard 1M aqueous KF wash, but your NMR or LC-MS analysis still shows significant organotin impurities.

Probable Causes & Solutions:

  • Incomplete Reaction of Tin Species: The fluoride wash is most effective at removing trialkyltin halides (e.g., Bu₃SnCl) by precipitating them as insoluble trialkyltin fluoride (Bu₃SnF).[6][7][8] However, other byproducts like hexaalkylditin (e.g., Bu₃SnSnBu₃) or unreacted trialkyltin hydrides (e.g., Bu₃SnH) are less reactive towards KF.[6]

    • Expert Tip: Before the KF wash, consider treating the reaction mixture with iodine (I₂). This will oxidize the unreacted tin hydrides and ditins to tin halides, which can then be more effectively removed by the subsequent fluoride treatment.[6][9]

  • Formation of an Emulsion or Interfacial Precipitate: A thick, white precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers during extraction.[6] This can trap your product and prevent efficient phase separation.

    • Solution: If an emulsion or significant precipitate forms, filter the entire biphasic mixture through a pad of Celite®. The solid Bu₃SnF will be retained, and the filtrate can then be returned to a separatory funnel for clean phase separation.[6][9]

  • Insufficient Shaking or Washing: The reaction between the organotin halides and KF is a heterogeneous process that requires vigorous mixing to ensure complete reaction.

    • Protocol Refinement: When performing the KF wash, shake the separatory funnel vigorously for at least one minute for each wash.[6] Repeat the wash 2-3 times with fresh 1M KF solution to ensure thorough removal.[6][9]

Issue 2: Product Co-elution with Tin Byproducts During Silica Gel Chromatography

Scenario: You're attempting to purify your product using standard silica gel chromatography, but the organotin impurities have a similar polarity and co-elute with your desired compound.

Probable Causes & Solutions:

  • Non-polar Nature of Organotin Byproducts: Tributyltin derivatives are often greasy and relatively non-polar, causing them to travel with many organic compounds on a silica gel column.

  • Solutions - Modified Chromatography:

    • Triethylamine (NEt₃) in Eluent: A highly effective and rapid method is to perform flash chromatography using silica gel, but with an eluent containing 2-5% triethylamine.[1][2][9] The amine deactivates acidic sites on the silica and helps to retard the organotin species.

    • Potassium Carbonate (K₂CO₃)/Silica Gel Stationary Phase: For exceptionally stubborn separations, using a stationary phase composed of 10% w/w anhydrous potassium carbonate in silica gel can be highly effective, reportedly reducing tin impurities to below 15 ppm.[5][6]

    • Basic Alumina Chromatography: In some cases, switching the stationary phase from silica gel to basic alumina can alter the elution profile sufficiently to achieve separation.[1]

Issue 3: Difficulty Purifying Solid Products from Tin Residues

Scenario: Your Stille coupling product is a solid, but it's contaminated with oily or waxy organotin byproducts, making it difficult to handle and purify.

Solution:

  • Slurrying and Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. To enhance the removal of tin residues, first, slurry the crude solid product in a solvent in which the product has low solubility but the tin impurities are soluble, such as methyl tert-butyl ether (MTBE) or hexanes.[6][10] Filter the solid, then proceed with a standard recrystallization from an appropriate solvent system (e.g., ethyl acetate).[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?

The primary byproducts are typically trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed during the catalytic cycle. You may also need to remove unreacted tetraalkyltin starting materials, and if tin hydrides were used or formed, you could have hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) present.[6]

Q2: Are there alternatives to the aqueous KF wash for non-chromatographic removal?

Yes, several other methods can be employed:

  • Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can protonate and extract some organotin compounds into the aqueous phase.

  • Chemical Conversion: Besides the use of I₂, treatment with reagents like sodium hydroxide (NaOH) can convert tin halides to the more polar Bu₃SnOH, which may be easier to remove with subsequent aqueous washes.[9]

Q3: How can I minimize the formation of organotin byproducts in the first place?

While byproduct formation is inherent to the Stille mechanism, you can minimize waste and purification challenges by:

  • Using organotin reagents as the limiting reagent where possible.

  • Exploring newer, "tin-catalytic" Stille protocols that regenerate the organotin reagent in situ, thereby drastically reducing the amount of tin required.[7][11][12]

Q4: How should I handle glassware and waste contaminated with organotin compounds?

Due to their toxicity, all glassware that has come into contact with organotin compounds should be decontaminated. A widely accepted practice is to soak the glassware overnight in a bleach solution.[13] This oxidizes the organotin compounds to less harmful inorganic tin oxides.[13] Dispose of tin-containing waste streams according to your institution's hazardous waste guidelines.

Data & Protocols

Comparison of Common Tin Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous KF Wash Precipitation of Bu₃SnFSimple, inexpensive, effective for tin halides.[7][9]Can form emulsions; less effective for non-halide tin species.[6]Initial, bulk removal of tributyltin chloride/bromide.
Silica Gel + NEt₃ ChromatographyFast, effective for many compounds.[1][9]Requires chromatography; amine may not be compatible with all products.Products that are difficult to separate from tin on standard silica.
K₂CO₃/Silica Gel ChromatographyHighly effective, can achieve <15 ppm tin levels.[5][6]Requires preparation of the mixed stationary phase.Final purification step for pharmaceutical-grade compounds.
Acidic Extraction Liquid-Liquid ExtractionNo solids formed, simple procedure.May not be as efficient as precipitation; not suitable for acid-sensitive products.Removing basic tin impurities or as a complementary wash step.
Recrystallization CrystallizationExcellent for achieving high purity with solid products.[10]Only applicable to solid products; may require prior bulk removal of tin.Final purification of solid compounds after initial workup.
Detailed Experimental Protocols

Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup

  • Dilution: After the Stille reaction is deemed complete, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride to remove highly polar impurities (e.g., DMF).

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[6][9]

  • Precipitate Removal: A white precipitate of Bu₃SnF may form at the interface.[6][9] If it hinders separation, filter the entire mixture through a pad of Celite®.

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product for further purification if necessary.

Protocol 2: Purification via K₂CO₃/Silica Gel Chromatography

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[5][6]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[6]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Visual Workflow Guides

G cluster_0 Decision Workflow for Tin Removal start Stille Reaction Complete is_solid Is the product a solid? start->is_solid kf_wash Perform Aqueous KF Wash is_solid->kf_wash No slurry Slurry in MTBE/Hexanes is_solid->slurry Yes check_tin Tin Residues Still Present? kf_wash->check_tin chromatography Modified Chromatography (NEt3 or K2CO3/Silica) check_tin->chromatography Yes pure_oil Pure Product check_tin->pure_oil No recrystallize Recrystallize Product slurry->recrystallize pure_solid Pure Solid Product recrystallize->pure_solid chromatography->pure_oil

Caption: Decision tree for selecting a purification strategy.

G cluster_1 Aqueous KF Wash Protocol reaction_mix Crude Reaction Mixture dilute Dilute with Organic Solvent reaction_mix->dilute add_kf Wash 2-3x with 1M KF(aq) dilute->add_kf shake Vigorous Shaking (1 min) add_kf->shake emulsion Emulsion / Precipitate Forms? shake->emulsion celite Filter through Celite® emulsion->celite Yes separate Separate Layers emulsion->separate No celite->separate brine_wash Wash with Brine separate->brine_wash dry Dry (Na2SO4) & Concentrate brine_wash->dry crude_product Crude Product dry->crude_product

Caption: Step-by-step workflow for the KF wash procedure.

References

Optimizing reaction conditions for the synthesis of cis-3-iodocyclobutylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-3-iodocyclobutylamines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging but valuable scaffold. Here, we address common issues encountered during synthesis, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the stereochemical integrity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and challenges that arise during the synthesis of cis-3-iodocyclobutylamines.

FAQ 1: My iodination reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete iodination is a frequent hurdle. Several factors can contribute to this issue, primarily related to the choice of iodinating agent, solvent, and the nature of the starting material.

  • Iodinating Reagent Reactivity: Standard elemental iodine (I₂) is a relatively weak electrophile and may not be reactive enough for direct iodination of an unactivated C-H bond on the cyclobutane ring.[1][2] To overcome this, consider using more potent electrophilic iodine sources.

    • N-Iodosuccinimide (NIS): A versatile and commonly used reagent that is more electrophilic than I₂.[3]

    • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent often exhibits higher reactivity and selectivity compared to both I₂ and NIS.

    • Hypervalent Iodine Reagents: Reagents like iodobenzene diacetate can be effective but may also promote rearrangements, so they should be used with caution.[4]

  • Activation of the Iodinating Agent: The electrophilicity of I₂ can be enhanced by the addition of an acid activator.

    • Protic Acids: Strong acids like sulfuric acid or trifluoroacetic acid can activate I₂.[5]

    • Lewis Acids: While less common for this specific transformation, Lewis acids can also activate iodine sources.

  • Reaction Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to avoid side reactions with the iodinating agent. For certain reagents, a mixture of solvents, such as THF-water, can sometimes improve solubility and yield.[6]

  • Starting Material: The synthesis often starts from a precursor like cis-3-aminocyclobutanol. The hydroxyl group is a better leaving group after activation (e.g., as a tosylate or mesylate) for a subsequent nucleophilic substitution with an iodide source. Direct iodination of a C-H bond is challenging and often unselective.

Troubleshooting Workflow: Incomplete Iodination

G start Incomplete Iodination Observed reagent Evaluate Iodinating Reagent start->reagent activation Consider Reagent Activation reagent->activation If using I₂ solvent Optimize Solvent System reagent->solvent precursor Assess Starting Material Strategy reagent->precursor outcome Improved Conversion activation->outcome solvent->outcome precursor->outcome

Caption: Troubleshooting flowchart for incomplete iodination.

FAQ 2: I am observing a mixture of cis and trans isomers. How can I improve the stereoselectivity for the cis product?

Answer:

Controlling the stereochemistry of the cyclobutane ring is paramount. The formation of the undesired trans-isomer can often be traced back to the reaction mechanism and the nature of the key bond-forming or bond-breaking step.

  • Reaction Pathway: The most reliable way to ensure cis stereochemistry is to start with a precursor that already has the desired cis relationship between the amino (or its precursor) and a suitable leaving group. A classic SN2 reaction with an iodide source on a trans-configured leaving group will result in inversion of configuration to the desired cis-3-iodocyclobutylamine.

  • Starting Material Control: A common and effective strategy is to start from cis-3-aminocyclobutanol. The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate). This cis-configured precursor, however, will lead to the trans product upon SN2 substitution. To obtain the cis iodo product, one would need to start with a trans-3-aminocyclobutanol derivative.

  • Mitsunobu Reaction: For stereochemical inversion, the Mitsunobu reaction is a powerful tool.[7] Starting with cis-3-(protected-amino)cyclobutanol, a Mitsunobu reaction with a suitable nucleophile can proceed with inversion to give a trans product. Subsequent conversion of this new functional group to an iodide would be necessary.

Stereocontrol Strategy

G cluster_0 Route A: Starting from trans-precursor cluster_1 Route B: Stereoinversion trans-OH trans-3-(Protected-amino)cyclobutanol trans-LG Activate OH (e.g., OTs, OMs) trans-OH->trans-LG SN2 with I⁻ cis-I cis-3-Iodo-(Protected-amino)cyclobutane trans-LG->cis-I SN2 with I⁻ cis-OH cis-3-(Protected-amino)cyclobutanol trans-X Mitsunobu Reaction (Inversion) cis-OH->trans-X cis-I_2 cis-3-Iodo-(Protected-amino)cyclobutane trans-X->cis-I_2 Further transformation

Caption: Strategies for achieving cis-stereoselectivity.

FAQ 3: My amine functional group is reacting with the iodinating agent. How can I prevent this side reaction?

Answer:

The amine functionality is nucleophilic and can react with electrophilic iodinating agents.[8] To prevent unwanted N-iodination or other side reactions, it is essential to use a protecting group for the amine.

  • Choice of Protecting Group: The ideal protecting group should be stable to the iodination conditions and easily removable without affecting the newly installed iodide.[9]

    • Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are excellent choices. They are stable to many iodination reagents and can be removed under acidic or hydrogenolysis conditions, respectively.

    • Amides: Acetyl or trifluoroacetyl groups can also be used, though their removal often requires harsher conditions.

  • Orthogonal Protection Strategy: If other functional groups are present, an orthogonal protecting group strategy is crucial.[8] For example, if your molecule also contains an acid-sensitive group, using a Cbz group (removable by hydrogenolysis) for the amine would be preferable to a Boc group (removable by acid).

Protecting GroupProtection ConditionsDeprotection ConditionsStability Notes
Boc Boc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)Stable to hydrogenation and mild base.
Cbz Cbz-Cl, baseH₂, Pd/CStable to acidic and basic conditions.
Acetyl Ac₂O or AcCl, baseAcid or base hydrolysisStable to hydrogenation.

Detailed Experimental Protocol: Two-Step Synthesis from trans-3-(Boc-amino)cyclobutanol

This protocol outlines a reliable method for synthesizing cis-3-iodo-(Boc-amino)cyclobutane, emphasizing stereochemical control.

Step 1: Tosylation of trans-3-(Boc-amino)cyclobutanol

  • To a solution of trans-3-(Boc-amino)cyclobutanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford trans-3-(Boc-amino)cyclobutyl tosylate.

Step 2: Nucleophilic Substitution with Iodide

  • To a solution of trans-3-(Boc-amino)cyclobutyl tosylate (1.0 eq) in acetone (0.2 M), add sodium iodide (3.0 eq).

  • Heat the reaction mixture to reflux and stir until the starting material is consumed as monitored by TLC (typically 12-18 hours).

  • Cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude cis-3-iodo-(Boc-amino)cyclobutane can be purified by column chromatography if necessary.

Final Considerations

  • Stability: Iodoalkanes can be sensitive to light and heat, potentially leading to decomposition.[1] It is advisable to store the final product in a cool, dark place.

  • Purification: The polarity of the protected aminocyclobutane derivatives can make purification challenging. Careful selection of the mobile phase for column chromatography is essential.

  • Alternative Precursors: While this guide focuses on a common route, other precursors such as cyclobutanone derivatives can also be employed.[7] These routes often involve more steps but can offer alternative stereochemical outcomes.

This technical guide provides a starting point for optimizing the synthesis of cis-3-iodocyclobutylamines. As with any chemical synthesis, careful planning, execution, and in-process monitoring are key to success.

References

Technical Support Center: A Scientist's Guide to Handling Unstable Iodinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing the inherent instability of iodinated intermediates. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-proven techniques to help you navigate the challenges of working with these versatile yet delicate compounds.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental reasons behind the instability of iodinated compounds. Understanding the root cause is the first step toward developing effective handling and experimental strategies.

Frequently Asked Questions (FAQs)

Q1: My iodinated compound is turning yellow or brown upon storage or during work-up. What is happening?

A: The discoloration you are observing is a classic sign of decomposition. The primary culprit is the formation of molecular iodine (I₂), which has a characteristic yellow-to-brown color.[1] This occurs because the carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions.[1][2] Once the C-I bond breaks, iodine radicals can form and subsequently combine to produce I₂, leading to the visible discoloration of your material.

Q2: What are the primary factors that cause iodinated intermediates to decompose?

A: Several environmental and chemical factors can trigger or accelerate the degradation of iodinated compounds. The most common are:

  • Light Exposure (Photolysis): The C-I bond is particularly sensitive to light, especially UV and short-wavelength visible light (blue, violet).[1][3] Light provides the energy to homolytically cleave the bond, generating highly reactive radical species.[2][4] This is why many iodine-containing solutions and reagents are stored in dark or amber-colored bottles.[5][6]

  • Elevated Temperatures: Heat provides the thermal energy necessary to overcome the C-I bond dissociation energy, accelerating decomposition.[1][2] This is a critical consideration for reactions requiring high temperatures, such as some cross-coupling protocols.

  • Presence of Oxygen: Atmospheric oxygen can participate in and promote degradation, particularly through radical-mediated oxidation pathways.[1][4] This is especially true for electron-rich aromatic or heterocyclic systems.

  • pH Extremes: Both highly acidic and alkaline conditions can catalyze decomposition pathways, depending on the specific structure of the molecule.[1][7]

  • Trace Impurities: Impurities such as trace metals can act as catalysts, initiating or speeding up decomposition reactions.[1]

  • Stationary Phase Interaction: During purification, the stationary phase itself can cause decomposition. Silica gel, being slightly acidic, is a common cause of degradation for sensitive iodinated compounds.[8][9]

cluster_causes Driving Forces cluster_compound Instability Core cluster_outcomes Degradation Products Light Light (Photolysis) Intermediate Iodinated Intermediate (Weak C-I Bond) Light->Intermediate Heat Heat (Thermal Energy) Heat->Intermediate Oxygen Oxygen / Air Oxygen->Intermediate Impurities Impurities (e.g., Metals) Impurities->Intermediate Radicals Radical Formation (C• + I•) Intermediate->Radicals Bond Cleavage I2 Molecular Iodine (I₂) (Yellow/Brown Color) Radicals->I2 SideProducts Side Products (e.g., De-iodinated species) Radicals->SideProducts

Common degradation pathways for iodinated intermediates.

Section 2: Proactive Strategies for Handling & Storage

Proper handling and storage are the most critical, non-negotiable steps to preserve the integrity of your iodinated intermediates.

Frequently Asked Questions (FAQs)

Q3: What is the correct way to store a potentially unstable iodinated compound?

A: A multi-layered approach is best. Assume your compound is sensitive even if you are unsure.

  • Light Protection: Always store compounds in amber glass vials or wrap clear containers securely with aluminum foil.[4][6] This is the first and most important line of defense.

  • Temperature Control: Store the compound in a cool, dark place. For long-term storage, refrigeration (-4°C) or freezing (-20°C) is highly recommended to minimize thermal degradation.[4]

  • Inert Atmosphere: For highly sensitive materials, after placing the solid in its vial, flush the headspace with an inert gas like argon or nitrogen before sealing tightly. This displaces oxygen and moisture.[4]

  • Secure Sealing: Ensure the container is tightly sealed to protect against moisture and air.[4][10]

Q4: What precautions should I take during weighing, transfer, and reaction setup?

A: Minimize exposure at every step. The cumulative effect of small exposures can be significant.

  • Subdued Lighting: Whenever possible, work in a fume hood with the sash lowered and dim the overhead laboratory lights.[4] If extra light is needed, use a red or yellow safelight, as the longer wavelengths are less energetic and less likely to cause photodegradation.[3][4]

  • Protect Glassware: All glassware, including beakers, flasks, and funnels, should be wrapped in aluminum foil or be amber-colored.[4]

  • Efficiency is Key: Weigh and transfer the compound quickly to minimize time exposed to light and air.[4] Prepare solutions immediately after weighing.

  • Degas Solvents: Use solvents that have been properly degassed (e.g., by sparging with argon or using a freeze-pump-thaw technique) to remove dissolved oxygen.[4]

Data Presentation: Recommended Storage & Handling Conditions
ConditionStandard CompoundHighly Sensitive CompoundRationale
Container Tightly sealed amber vialTightly sealed amber vial, wrapped in foilPrevents light exposure and contamination.[4][6]
Temperature 4°C (Refrigerator)-20°C (Freezer)Reduces thermal energy, slowing decomposition kinetics.[4]
Atmosphere Standard AirInert Gas (Argon/Nitrogen)Prevents oxidation by atmospheric O₂.[1][4]
Handling Light Dimmed room lightYellow/Red safelight onlyMinimizes photolytic cleavage of the weak C-I bond.[4]
Solvents HPLC-gradeDegassed, anhydrousRemoves dissolved oxygen and water which can facilitate degradation.[4]
Experimental Protocol: Reaction Setup for Light-Sensitive Reagents
  • Preparation: Dim the main laboratory lights and turn on a yellow or red safelight if needed.

  • Glassware: Completely wrap a dry round-bottom flask, addition funnel, and any other relevant glassware with aluminum foil.

  • Inerting: Assemble the glassware and flame-dry under vacuum or high-purity inert gas flow to remove moisture. Allow to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition:

    • Quickly weigh the iodinated intermediate and add it to the flask against a positive flow of inert gas.

    • If adding as a solution, dissolve the solid in degassed, anhydrous solvent in a separate foil-wrapped flask and transfer via cannula or syringe.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. If heating is required, use a heating mantle controlled by a thermocouple and wrap the entire setup in foil.

  • Monitoring: For TLC analysis, quickly spot the plate and keep the developing chamber covered. Minimize the sample's exposure to room light.

Section 3: Troubleshooting Purification Challenges

Purification is a major bottleneck where unstable intermediates can be lost. Choosing the right method is crucial.

Frequently Asked Questions (FAQs)

Q5: My compound decomposes on the silica gel column. What are my options?

A: This is a very common issue. The slightly acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[8][9] Here is a logical workflow to address this:

  • Confirm Instability: First, confirm the compound is indeed unstable on silica. A simple method is to dissolve a small amount of crude material in your target eluent, add a scoop of silica gel, stir for 30 minutes, filter, and analyze the filtrate by TLC or LCMS to see if degradation has occurred.

  • Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1%), in your eluent before packing the column.

  • Switch Stationary Phase: If neutralization fails, switch to a more inert or basic stationary phase. Basic alumina is often a successful alternative for compounds that are sensitive to acid.[8][9] Other options include neutral alumina or celite.

  • Alternative Purification: If chromatography is consistently failing, consider other methods like recrystallization or trituration, which are often gentler on the molecule.

Start Crude Iodinated Product Silica_Test Test Stability on Silica Gel (Small Scale Slurry Test) Start->Silica_Test Silica_Stable Silica Gel is Suitable Silica_Test->Silica_Stable Stable Silica_Unstable Compound Degrades Silica_Test->Silica_Unstable Unstable Purify_Silica Purify via Standard Silica Gel Chromatography (Protect from light) Silica_Stable->Purify_Silica Alumina_Test Test Stability on Basic Alumina Silica_Unstable->Alumina_Test Alumina_Stable Alumina is Suitable Alumina_Test->Alumina_Stable Stable Consider_Other Consider Non-Chromatographic Methods Alumina_Test->Consider_Other Unstable Purify_Alumina Purify via Alumina Chromatography Alumina_Stable->Purify_Alumina Recrystallize Recrystallization or Trituration Consider_Other->Recrystallize

Workflow for selecting a suitable purification method.
Experimental Protocol: Rapid Assessment of Stationary Phase Stability

This protocol is adapted from methodologies designed to quickly find a suitable stationary phase for sensitive compounds.[8][9]

  • Prepare a Stock Solution: Dissolve ~10-15 mg of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). Ensure everything is fully dissolved.

  • Initial Analysis (T=0): Take an aliquot of this stock solution, remove the solvent under reduced pressure, and analyze by ¹H NMR. Calculate the ratio of your product to the internal standard. This is your baseline.

  • Stationary Phase Testing:

    • In separate small vials, place a sample of each stationary phase you want to test (e.g., silica gel, neutral alumina, basic alumina).

    • To each vial, add a known volume of the stock solution.

    • Stir the slurries for 30-60 minutes at room temperature to mimic the contact time on a column.

  • Post-Exposure Analysis:

    • Filter each slurry through a small plug of cotton or celite to remove the stationary phase.

    • Rinse the solid with a small amount of fresh solvent.

    • Combine the filtrate and rinse, remove the solvent under reduced pressure, and analyze each sample by ¹H NMR.

  • Data Comparison: Calculate the new product-to-internal-standard ratio for each sample. The stationary phase that results in the smallest loss of product is the most suitable for purification.

Section 4: Troubleshooting Reactions & Synthesis

Even with perfect handling, the reaction conditions themselves can be the source of instability.

Frequently Asked Questions (FAQs)

Q6: My cross-coupling reaction is low-yielding, and I suspect my aryl iodide is decomposing. How can I diagnose and fix this?

A: This is a common problem, as many cross-coupling reactions require heat, which can degrade the starting material.[2]

  • Troubleshooting Step 1: Run a Control Experiment. Subject your iodinated starting material to the full reaction conditions (solvent, base, temperature) without the catalyst and coupling partner. Monitor the reaction by TLC or LCMS over time. If you see significant degradation of your starting material, the reaction conditions are too harsh.[1]

  • Troubleshooting Step 2: Modify Conditions. If degradation is confirmed, try to lower the reaction temperature. Modern palladium catalysts and ligands often allow for successful coupling at much lower temperatures than older systems.

  • Troubleshooting Step 3: Consider a More Stable Halide. For some Suzuki couplings, aryl bromides can be more stable starting materials and are still highly effective with modern catalytic systems.[2] If your synthesis allows, using the analogous bromide might solve the stability issue.

Q7: Are there alternative strategies if my iodinated intermediate is simply too unstable to isolate?

A: Yes. If an intermediate is too unstable to survive isolation and purification, the best strategy is often to generate and use it in situ. A powerful modern technique is the in situ conversion of a more stable precursor, like an aryl bromide, into the more reactive aryl iodide immediately before the cross-coupling step. This "transient iodide" approach avoids isolating the unstable species while benefiting from its higher reactivity in the subsequent reaction.[11][12] This is often achieved by including an iodide source (like KI) in a Finkelstein-type reaction that occurs concurrently with or just prior to the main catalytic cycle.[12]

Section 5: Safety First

While focusing on stability, do not neglect personal safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or neoprene gloves, a chemical-resistant lab coat, and safety goggles or a face shield.[13][14]

  • Handling: Do not breathe dust from solid compounds.[10] Handle in a well-ventilated area or fume hood.[10][13] Avoid skin and eye contact.[10]

  • Spills: In case of a spill, contain it with an absorbent material like activated carbon or a spill kit designed for organic solvents.[13] Ventilate the area thoroughly.[13]

References

Technical Support Center: Scaling the Synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-tert-butyl 3-iodocyclobutylcarbamate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and scalable synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you anticipate challenges and make informed decisions during your experimental work.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available trans-3-aminocyclobutan-1-ol. The key to achieving the desired cis stereochemistry in the final product lies in utilizing a reaction that proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group. The Appel reaction is an excellent candidate for this transformation.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Iodination (Appel Reaction) A trans-3-Aminocyclobutan-1-ol B trans-tert-Butyl 3-hydroxycyclobutylcarbamate A->B  (Boc)2O, Base (e.g., Et3N)  Solvent (e.g., DCM) C cis-tert-Butyl 3-iodocyclobutylcarbamate B->C  PPh3, I2, Imidazole  Solvent (e.g., DCM/MeCN)  (SN2 Inversion)

Caption: Synthetic route from trans-3-aminocyclobutan-1-ol to the target molecule.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (10-20 g) and includes considerations for scaling up.

Step 1: Synthesis of trans-tert-Butyl 3-hydroxycyclobutylcarbamate
  • Reactor Setup: To a dry, inerted (Argon or Nitrogen) reactor vessel, add trans-3-aminocyclobutan-1-ol (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Stir to dissolve at room temperature.

  • Base Addition: Add triethylamine (Et3N, 1.5 eq) to the solution.

  • Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in anhydrous DCM (2 mL per gram of (Boc)2O). Add this solution dropwise to the stirred reaction mixture over 30-60 minutes. An ice bath can be used to maintain the temperature below 25 °C, as the reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Appel Reaction)
  • Reactor Setup: To a dry, inerted reactor vessel, add triphenylphosphine (PPh3, 1.5 eq) and imidazole (1.5 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or a mixture of DCM/Acetonitrile (MeCN) and stir to dissolve. Cool the mixture to 0 °C using an ice bath.

  • Iodine Addition: Add iodine (I2, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn dark brown. Stir for 15-20 minutes at 0 °C.

  • Substrate Addition: Dissolve trans-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume excess iodine. The dark color will fade to light yellow.

    • Dilute with additional DCM and wash with water and then brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: This step is critical. The crude product will contain triphenylphosphine oxide (Ph3PO), a common and often challenging byproduct to remove.

    • Primary Method: Flash column chromatography on silica gel.

    • Alternative: Before chromatography, the crude mixture can be dissolved in a minimal amount of a polar solvent (like DCM or ethyl acetate) and a non-polar solvent (like hexane or pentane) can be added to precipitate out the Ph3PO, which can then be removed by filtration.

Troubleshooting Guide (Q&A Format)

Issue 1: Low Yield in the Iodination Step (Appel Reaction)

  • Question: My yield for the conversion of the alcohol to the iodide is consistently below 50%. What could be the cause?

  • Answer: Low yields in an Appel reaction can stem from several factors:

    • Reagent Quality: Ensure all reagents (PPh3, I2, Imidazole) are pure and anhydrous. Triphenylphosphine can oxidize over time, and moisture will consume the active phosphonium iodide intermediate.

    • Reaction Conditions: The initial formation of the PPh3-I2 complex is exothermic. Adding the iodine portion-wise at 0 °C is crucial to prevent degradation of the reagent. Ensure the reaction is run under an inert atmosphere to prevent side reactions.

    • Side Reactions: The intermediate aldehyde can sometimes form via oxidation, especially if the reaction temperature is not controlled.[1] This can lead to a complex mixture of products.

    • Incomplete Reaction: If the reaction stalls, a small, fresh portion of the pre-formed PPh3-I2 complex can be added. Always confirm this by TLC or LC-MS analysis before committing to a full work-up.

Issue 2: Difficulty Removing Triphenylphosphine Oxide (Ph3PO) Byproduct

  • Question: I am struggling to separate my product from triphenylphosphine oxide during column chromatography. How can I improve this?

  • Answer: Ph3PO is a common challenge in reactions using PPh3. Its polarity is often similar to that of moderately polar products, leading to co-elution.

    • Crystallization/Precipitation: Ph3PO is more crystalline than many organic products. After the work-up, concentrate the crude material and dissolve it in a minimal amount of DCM or ether. Add a large volume of a non-polar solvent like hexane or pentane while stirring vigorously. The Ph3PO will often precipitate as a white solid and can be filtered off. This can remove the majority of the byproduct before chromatography.

    • Chromatography Optimization: Use a less polar solvent system if possible. A gradient elution starting with a very non-polar mobile phase (e.g., 100% hexane) and gradually increasing the polarity can improve separation.

    • Alternative Reagents (for future consideration): For large-scale work, consider using polymer-supported triphenylphosphine. The resulting polymer-bound Ph3PO can be removed by simple filtration, completely avoiding this purification issue.

Issue 3: Formation of the Incorrect (trans) Isomer

  • Question: My final product is a mixture of cis and trans isomers, or is predominantly the trans isomer. Why is this happening?

  • Answer: The stereochemical outcome is the most critical aspect of this synthesis.

    • Starting Material Stereochemistry: The production of cis-3-iodocyclobutylcarbamate via an SN2 mechanism requires the trans-3-hydroxycyclobutylcarbamate precursor. The Appel reaction proceeds with a clean inversion of stereochemistry. If you start with the cis-alcohol, you will produce the trans-iodide. Verify the stereochemistry of your starting alcohol.

    • Reaction Mechanism: If the reaction conditions promote an SN1-type mechanism (e.g., through acidic contaminants that protonate the alcohol, forming a good leaving group and a secondary carbocation), you will get a mixture of stereoisomers. Using imidazole is key, as it acts as a base to scavenge any generated H-I, preventing the reaction medium from becoming acidic.

Frequently Asked Questions (FAQs)

  • Q1: Why is the Appel reaction preferred over other methods like using SOCl2 or PBr3 followed by a Finkelstein reaction?

    • A1: The Appel reaction is performed under mild, neutral conditions, which is crucial for preventing the acid-catalyzed degradation of the Boc protecting group.[2] Methods involving thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) generate acidic byproducts (HCl, HBr) that can cleave the Boc group. While converting the alcohol to a tosylate or mesylate followed by a Finkelstein reaction (NaI in acetone) is a viable alternative that also proceeds with inversion, the Appel reaction is often more direct (a one-pot conversion).

  • Q2: How should I monitor the progress of these reactions effectively?

    • A2: Thin Layer Chromatography (TLC) is the primary method for monitoring. A typical system is Ethyl Acetate/Hexane. The starting alcohol will have a lower Rf value (more polar) than the final iodide product (less polar). Staining with potassium permanganate (KMnO4) is effective for visualizing the alcohol, while the product can often be seen under UV light if it is UV-active, or by using iodine vapor.

Compound Typical Rf (30% EtOAc/Hexane) Visualization
trans-tert-Butyl 3-hydroxy...~0.3KMnO4, p-Anisaldehyde
cis-tert-Butyl 3-iodo...~0.6UV (faint), I2 vapor
Triphenylphosphine Oxide~0.25UV, p-Anisaldehyde
  • Q3: What are the main safety considerations when scaling up this synthesis?

    • A3:

      • Reagent Handling: Iodine is corrosive and volatile; handle it in a well-ventilated fume hood. Triphenylphosphine is an irritant.

      • Exothermic Reactions: Both the Boc-protection and the formation of the Appel reagent are exothermic. For scale-up, ensure your reactor has adequate cooling capacity. Reagents should be added slowly and subsurface if possible to control the exotherm.

      • Solvent Handling: Dichloromethane is a volatile and regulated solvent. Ensure proper engineering controls are in place to minimize exposure.

  • Q4: Can this procedure be adapted for a multi-kilogram scale?

    • A4: Yes, but with modifications. The primary bottleneck for scale-up is the purification after the Appel reaction.[3] The use of large-volume chromatography is expensive and inefficient. For a kilogram scale, developing a robust crystallization procedure for the final product is highly recommended. Alternatively, switching to a two-step tosylation/Finkelstein sequence might be preferable, as the tosylate intermediate is often crystalline and easier to purify before the final SN2 displacement with sodium iodide.

Scale-Up Workflow Diagram

Caption: Key decision points for scaling the synthesis from lab to production.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of cis-Tert-butyl 3-iodocyclobutylcarbamate, a key intermediate, utilizing the synergistic techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the nuances of spectral interpretation, compare these techniques with alternative analytical approaches, and provide detailed experimental protocols to ensure reproducible and reliable results.

Introduction: The Significance of Cyclobutane Scaffolds

Cyclobutane rings are prevalent structural motifs in a variety of biologically active molecules and natural products. Their inherent ring strain and unique three-dimensional conformations present both synthetic challenges and opportunities for creating novel chemical matter with distinct pharmacological profiles. The subject of our analysis, this compound, combines the cyclobutane core with a bulky tert-butyloxycarbonyl (Boc) protecting group and a reactive iodine atom, making it a versatile building block in medicinal chemistry. Accurate and comprehensive characterization of such intermediates is a critical step in the drug discovery pipeline, ensuring the integrity of subsequent synthetic transformations and the final active pharmaceutical ingredient.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy stands as the cornerstone of structural organic chemistry, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis: Deciphering Proton Environments

The proton NMR spectrum of a substituted cyclobutane can be complex due to the puckered nature of the ring and the potential for different conformations.[1] In the case of the cis isomer, we anticipate a degree of symmetry that simplifies the spectrum compared to its trans counterpart.

Expected ¹H NMR Spectral Features:

  • Tert-butyl Protons: A sharp, intense singlet around δ 1.4-1.5 ppm, corresponding to the nine equivalent protons of the Boc group.[2]

  • Cyclobutane Protons: The protons on the cyclobutane ring will exhibit more complex splitting patterns. Due to the cis relationship of the substituents, the methine protons (CH-I and CH-NHBoc) are expected to be in similar chemical environments. The methylene protons will likely appear as multiplets. The chemical shifts of protons on a cyclobutane ring can be influenced by the substituent effects.[1]

  • NH Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent, corresponding to the carbamate proton.

Comparative Insight: Compared to acyclic analogues, the vicinal coupling constants in cyclobutanes can be informative about the ring conformation.[3] For instance, cis and trans vicinal coupling constants can sometimes be of similar magnitude, making definitive stereochemical assignments based solely on these values challenging without further 2D NMR experiments.[3]

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms and information about their chemical environment.

Expected ¹³C NMR Spectral Features:

  • Tert-butyl Carbons: Two distinct signals are expected for the Boc group: one for the quaternary carbon (~80 ppm) and another for the three equivalent methyl carbons (~28 ppm).[2][4]

  • Cyclobutane Carbons: The carbon bearing the iodine atom will be significantly shifted downfield due to the deshielding effect of the halogen. The carbon attached to the carbamate nitrogen will also be downfield. The two methylene carbons, due to the cis symmetry, are expected to be equivalent.

  • Carbonyl Carbon: A signal in the downfield region (~155 ppm) corresponding to the carbamate carbonyl carbon.[2]

Data Summary: Predicted NMR Assignments

Group¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
-C(CH₃)₃~1.45 (s, 9H)~28.4 (CH₃), ~79.5 (C)
-NH-Broad singlet-
Cyclobutane CH-IMultipletDownfield
Cyclobutane CH-NHBocMultipletDownfield
Cyclobutane -CH₂-MultipletsMid-field
-C=O-~156.0
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings within the cyclobutane ring.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which can be crucial for confirming the assignment of quaternary carbons and the overall connectivity.

II. Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of structural features through fragmentation analysis.

Ionization Techniques: A Comparative Approach
  • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern provides a detailed fingerprint of the molecule.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is ideal for confirming the molecular weight of the compound.

Mass Spectral Analysis of this compound

Expected Molecular Ion: The molecular formula is C₉H₁₆INO₂ with a monoisotopic mass of 297.02 g/mol .

Key Fragmentation Pathways:

The fragmentation of this molecule is predictable based on the functional groups present: the Boc group and the iodo-substituted cyclobutane ring.

  • Loss of the Tert-butyl Group: A prominent fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da) or a tert-butyl radical (57 Da).[5][6]

  • Loss of the Boc Group: Cleavage of the carbamate can lead to the loss of the entire Boc group (101 Da).

  • Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to give a fragment corresponding to the loss of an iodine atom (127 Da).[7] The presence of an iodine atom is often indicated by a characteristic peak at m/z 127.[7]

  • Cyclobutane Ring Fragmentation: The cyclobutane ring itself can undergo fragmentation, although this is often less predictable than the cleavage of functional groups.

Data Summary: Predicted Key Mass Fragments

Ionm/z (Predicted)Ionization MethodDescription
[M+H]⁺298ESIProtonated molecular ion
[M]⁺·297EIMolecular ion
[M-C₄H₈]⁺·241EILoss of isobutylene from Boc group
[M-C₄H₉]⁺240EILoss of tert-butyl radical from Boc group
[M-I]⁺170EILoss of iodine radical
[I]⁺127EIIodine cation

Comparative Insight: Halogen Isotopic Patterns

Unlike chlorine and bromine, which have characteristic M+2 isotopic peaks due to the presence of ³⁷Cl and ⁸¹Br isotopes, respectively, iodine is monoisotopic (¹²⁷I).[8][9][10] Therefore, no M+2 peak will be observed in the mass spectrum of an iodine-containing compound, which is a key distinguishing feature.[7]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • ESI: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

    • EI: A magnetic sector or quadrupole mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

  • EI-MS Acquisition (if applicable):

    • If the compound is sufficiently volatile and thermally stable, it can be analyzed by GC-MS.

    • Inject a dilute solution onto the GC column. The separated compound will then be introduced into the EI source.

III. Workflow and Data Integration

A logical workflow for the analysis of this compound involves a multi-technique approach to build a comprehensive and validated structural picture.

Caption: Integrated workflow for the structural elucidation of this compound.

This integrated approach ensures that the data from each technique corroborates the others, leading to a high degree of confidence in the final structural assignment.

IV. Alternative and Complementary Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H and C=O stretches of the carbamate group.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This would be the gold standard for confirming the cis stereochemistry.

  • Elemental Analysis: Provides the empirical formula of the compound, which can be used to confirm the molecular formula determined by mass spectrometry.

Conclusion

The comprehensive analysis of this compound requires a thoughtful and integrated application of modern spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecular structure, including stereochemical insights, while mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. By following the detailed protocols and understanding the comparative strengths of each technique, researchers and drug development professionals can ensure the accurate and reliable characterization of this and other similarly complex synthetic intermediates, thereby upholding the principles of scientific integrity and accelerating the pace of innovation.

References

A Comparative Guide to the Synthetic Routes of Cis- and Trans-3-Iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane rings are valuable structural motifs in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance binding affinity and improve pharmacokinetic properties of drug candidates. Among substituted cyclobutanes, cis- and trans-3-iodocyclobutylcarbamates serve as critical building blocks for the synthesis of a variety of pharmacologically active compounds. The stereochemical orientation of the iodo and carbamate functional groups significantly influences the biological activity of the final molecule. Therefore, the development of stereoselective synthetic routes to access either the cis or trans isomer is of paramount importance. This guide provides an in-depth comparison of synthetic strategies for both isomers, supported by experimental insights and established chemical principles.

Strategic Approach to Stereocontrol

The key to selectively synthesizing either the cis or trans isomer of 3-iodocyclobutylcarbamate lies in the strategic control of the stereochemistry of a common intermediate, tert-butyl (3-hydroxycyclobutyl)carbamate. By employing stereoselective reduction methods to produce either the cis- or trans-alcohol, a subsequent stereospecific conversion of the hydroxyl group to an iodide via a reaction that proceeds with inversion of configuration allows for the targeted synthesis of the desired final product.

Synthesis of trans-tert-Butyl 3-Iodocyclobutylcarbamate

The synthesis of the trans isomer is strategically approached by first preparing the cis-alcohol intermediate, which is then converted to the final trans-iodo product through a Walden inversion.

Workflow for trans-3-Iodocyclobutylcarbamate Synthesis

A 3-(Boc-amino)cyclobutanone B cis-tert-Butyl (3-hydroxycyclobutyl)carbamate A->B cis-Selective Reduction (LiAl(OtBu)3H, THF, -78 °C) C trans-tert-Butyl 3-iodocyclobutylcarbamate B->C Appel Reaction (Iodination with Inversion) (PPh3, I2, Imidazole, DCM)

Caption: Synthetic workflow for trans-3-iodocyclobutylcarbamate.

Experimental Protocol: Synthesis of trans-tert-Butyl 3-Iodocyclobutylcarbamate

Step 1: cis-Selective Reduction of 3-(Boc-amino)cyclobutanone

  • In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(Boc-amino)cyclobutanone (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equiv) in THF to the cooled substrate solution over a period of 20 minutes. The use of a sterically bulky hydride reagent like LiAl(OtBu)₃H favors attack from the face opposite to the Boc-amino group, leading to the cis-alcohol.[1]

  • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at -78 °C.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the aqueous layer and extract it three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield cis-tert-butyl (3-hydroxycyclobutyl)carbamate.

Step 2: Appel Reaction for Iodination with Inversion of Stereochemistry

  • To a solution of triphenylphosphine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add iodine (1.5 equiv) and imidazole (3.0 equiv) sequentially.

  • After stirring for 10 minutes, add a solution of cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon bearing the hydroxyl group.[2][3]

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the phases and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under vacuum.

  • Purify the residue by flash column chromatography to afford trans-tert-butyl 3-iodocyclobutylcarbamate.

Synthesis of cis-tert-Butyl 3-Iodocyclobutylcarbamate

The synthesis of the cis isomer follows a similar strategy but employs a trans-selective reduction of the ketone intermediate.

Workflow for cis-3-Iodocyclobutylcarbamate Synthesis

A 3-(Boc-amino)cyclobutanone B trans-tert-Butyl (3-hydroxycyclobutyl)carbamate A->B trans-Selective Reduction (Ketoreductase (KRED), Buffer, NADPH) C This compound B->C Appel Reaction (Iodination with Inversion) (PPh3, I2, Imidazole, DCM)

Caption: Synthetic workflow for cis-3-iodocyclobutylcarbamate.

Experimental Protocol: Synthesis of this compound

Step 1: trans-Selective Enzymatic Reduction of 3-(Boc-amino)cyclobutanone

  • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add 3-(Boc-amino)cyclobutanone (1.0 equiv), a suitable ketoreductase (KRED) enzyme, and a nicotinamide cofactor (e.g., NADPH or a cofactor regeneration system). Biocatalysis using a KRED can achieve high trans-diastereoselectivity (often >98:2).[4]

  • Stir the mixture at the optimal temperature for the chosen enzyme (typically 25-40 °C) and monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield trans-tert-butyl (3-hydroxycyclobutyl)carbamate.

Step 2: Appel Reaction for Iodination with Inversion of Stereochemistry

  • To a solution of triphenylphosphine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add iodine (1.5 equiv) and imidazole (3.0 equiv) sequentially.

  • After stirring for 10 minutes, add a solution of trans-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours. The SN2 displacement of the activated hydroxyl group by iodide leads to the inversion of stereochemistry, yielding the cis product.[2][3]

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the phases and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under vacuum.

  • Purify the residue by flash column chromatography to afford this compound.

Comparison of Synthetic Routes

FeatureSynthesis of trans-3-iodocyclobutylcarbamateSynthesis of cis-3-iodocyclobutylcarbamate
Starting Material 3-(Boc-amino)cyclobutanone3-(Boc-amino)cyclobutanone
Key Intermediate cis-tert-Butyl (3-hydroxycyclobutyl)carbamatetrans-tert-Butyl (3-hydroxycyclobutyl)carbamate
Reduction Method cis-Selective chemical reduction (LiAl(OtBu)₃H)trans-Selective enzymatic reduction (KRED)
Stereoselectivity Good to excellent cis-selectivityExcellent trans-selectivity
Reaction Conditions Cryogenic temperatures (-78 °C) for reductionMild temperatures (25-40 °C) for enzymatic reduction
Reagents Stoichiometric use of a pyrophoric metal hydrideCatalytic amount of enzyme, stoichiometric cofactor
Iodination Method Appel Reaction (inversion of stereochemistry)Appel Reaction (inversion of stereochemistry)
Overall Yield Moderate to goodModerate to good
Scalability Chemical reduction is readily scalableEnzymatic reduction may require process optimization for large scale
Green Chemistry Use of stoichiometric metal hydrides and organic solventsBiocatalytic step is greener (aqueous medium, mild conditions)

Conclusion

The stereoselective synthesis of both cis- and trans-3-iodocyclobutylcarbamate can be effectively achieved from a common precursor, 3-(Boc-amino)cyclobutanone. The choice of the synthetic route depends on the desired stereoisomer and considerations such as scalability, cost, and environmental impact. The chemical reduction approach to the trans isomer is a classic and reliable method, while the enzymatic reduction for the synthesis of the cis isomer offers a greener and highly selective alternative. Both routes converge on the use of the Appel reaction for the crucial iodination step, which proceeds with a predictable inversion of stereochemistry, thus ensuring the final stereochemical integrity of the target molecules.

References

A Comparative Guide to the Reactivity of Cis- and Trans-3-Iodocyclobutylcarbamate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced interplay of stereochemistry and reaction kinetics is a cornerstone of molecular design and synthesis. The cyclobutane ring, a motif of increasing interest for its ability to impart conformational rigidity, presents unique challenges and opportunities. This guide provides an in-depth technical comparison of the reactivity of cis- and trans-3-iodocyclobutylcarbamate, focusing on the profound impact of stereoisomerism on reaction pathways and rates. While direct comparative kinetic data for these specific isomers is not extensively documented in publicly available literature, this guide synthesizes established principles of physical organic chemistry, data from analogous systems, and theoretical considerations to provide a robust predictive framework. We will explore the underlying principles governing their differential reactivity, propose expected experimental outcomes, and provide detailed protocols to enable researchers to validate these principles in their own laboratories.

Theoretical Underpinnings: The Decisive Role of Stereochemistry

The reactivity of the cis and trans isomers of 3-iodocyclobutylcarbamate is dictated by a confluence of factors, primarily the puckered conformation of the cyclobutane ring and the potential for neighboring group participation (NGP) by the carbamate functionality.

Conformational Landscape of the Cyclobutane Ring

Contrary to a planar depiction, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate the torsional strain of eclipsed hydrogens. This results in substituents occupying either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents favor the equatorial position to minimize steric hindrance. The relative orientation of the iodo and carbamate groups in the cis and trans isomers profoundly influences their ground-state energies and the accessibility of transition states for substitution and elimination reactions.

Neighboring Group Participation (NGP) by the Carbamate Group

The carbamate group (-NHCOOR) is well-equipped to act as an internal nucleophile. The lone pairs of electrons on both the nitrogen and carbonyl oxygen can participate in the displacement of a leaving group, a phenomenon known as anchimeric assistance.[1][2] This participation can lead to a significant rate enhancement compared to analogous systems lacking such a group and often results in retention of stereochemistry due to a double inversion mechanism.[3][4]

The efficacy of NGP is highly dependent on the geometry of the molecule. For the carbamate group to assist in the departure of the iodide, it must be able to attack the carbon atom bearing the iodine from the backside, in a manner analogous to an intramolecular SN2 reaction.

Comparative Reactivity Analysis: Cis vs. Trans Isomers

Based on the principles of conformational analysis and neighboring group participation, we can predict distinct reactivity profiles for the cis and trans isomers in nucleophilic substitution reactions, such as solvolysis.

The Cis Isomer: Poised for Anchimeric Assistance

In cis-3-iodocyclobutylcarbamate, the iodo and carbamate groups are on the same face of the cyclobutane ring. In one of the puckered conformations, the carbamate group can be oriented anti-periplanar to the carbon-iodine bond. This geometry is ideal for the carbamate's lone pair to attack the electrophilic carbon, displacing the iodide ion and forming a bridged, bicyclic carbamatonium ion intermediate. This anchimeric assistance is expected to significantly accelerate the rate of solvolysis for the cis isomer.[4] The subsequent attack by a solvent molecule (e.g., water or alcohol) would occur on this intermediate, leading to the final product with retention of the original cis stereochemistry.

The Trans Isomer: A More Conventional Reaction Pathway

For the trans isomer, the iodo and carbamate groups are on opposite faces of the ring. This stereochemical arrangement makes it geometrically challenging for the carbamate group to engage in backside attack on the carbon bearing the iodine. Consequently, neighboring group participation is expected to be minimal or absent. The trans isomer is therefore predicted to react through a more conventional pathway, likely an SN1-like mechanism involving the formation of a cyclobutyl cation, or a direct SN2 displacement by the solvent, which would be sterically hindered. Both pathways are expected to be considerably slower than the NGP-assisted solvolysis of the cis isomer. The SN1 pathway would lead to a mixture of cis and trans products, while an SN2 reaction would result in inversion of stereochemistry.

Predicted Experimental Outcomes

The following table summarizes the predicted outcomes for a comparative solvolysis experiment, for instance in aqueous ethanol. The rate constants are hypothetical but illustrate the expected magnitude of the rate enhancement for the cis isomer due to NGP.

IsomerPredicted Predominant MechanismExpected Relative Rate (krel)Predicted Major Product(s)Stereochemical Outcome
cis-3-IodocyclobutylcarbamateSN1 with Anchimeric Assistance (NGP)>> 1cis-3-Hydroxy/EthoxycyclobutylcarbamateRetention
trans-3-IodocyclobutylcarbamateSN1 / SN21Mixture of cis and trans productsRacemization/Inversion

Experimental Protocols

To validate the theoretical predictions, the following experimental workflows can be employed.

Synthesis of Cis- and Trans-3-Iodocyclobutylcarbamate

A potential synthetic route could start from a common precursor like 3-oxocyclobutanecarboxylic acid, with stereochemical control introduced during the reduction and subsequent functional group manipulations. Alternatively, stereoselective syntheses of cis- and trans-3-aminocyclobutanol can be followed by iodination and carbamate formation.[5][6]

Example Protocol for Carbamate Formation from an Amino Alcohol:

  • Dissolution: Dissolve the respective cis- or trans-3-iodocyclobutylamine in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution and stir.

  • Carbamate Formation: Slowly add di-tert-butyl dicarbonate (Boc2O) or another suitable chloroformate (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure cis- or trans-3-iodocyclobutylcarbamate.

Comparative Solvolysis Kinetics

The rates of solvolysis can be compared by monitoring the production of hydroiodic acid (HI) over time.

Kinetic Measurement Protocol:

  • Solution Preparation: Prepare solutions of known concentration of both the cis and trans isomers in the chosen solvent system (e.g., 80:20 ethanol:water). Add a pH indicator, such as bromothymol blue.[7]

  • Titration Setup: Prepare a standardized solution of sodium hydroxide in a burette.

  • Initiation and Monitoring: Initiate the reaction by dissolving a precise amount of the iodocyclobutylcarbamate in the solvent. The solvolysis will produce HI, causing the indicator to change color.

  • Data Collection: Titrate the reacting solution with the NaOH solution to neutralize the acid produced, restoring the indicator's original color. Record the volume of NaOH added and the time at regular intervals.

  • Rate Constant Calculation: The rate constant (k) can be determined by plotting the natural logarithm of the remaining substrate concentration versus time, which should yield a straight line for a first-order reaction. The slope of this line is equal to -k.[1][8]

Visualizing the Reaction Mechanisms

The following diagrams illustrate the proposed reaction pathways for the cis and trans isomers.

cis_reactivity cluster_cis Cis Isomer Reactivity Cis-Reactant cis-3-Iodocyclobutylcarbamate Transition_State_1 Transition State (NGP) Cis-Reactant->Transition_State_1 Fast (Anchimeric Assistance) Bridged_Intermediate Bicyclic Carbamatonium Ion (Intermediate) Transition_State_1->Bridged_Intermediate Product cis-Product (Retention) Bridged_Intermediate->Product Solvent_Attack Solvent (e.g., H2O) Solvent_Attack->Bridged_Intermediate

Caption: Proposed NGP-assisted mechanism for the cis isomer.

trans_reactivity cluster_trans Trans Isomer Reactivity Trans-Reactant trans-3-Iodocyclobutylcarbamate Transition_State_2 Transition State (SN1/SN2) Trans-Reactant->Transition_State_2 Slow Carbocation Cyclobutyl Carbocation (Intermediate) Transition_State_2->Carbocation Mixed_Products Mixed cis/trans Products (Racemization/Inversion) Carbocation->Mixed_Products Solvent_Attack_2 Solvent (e.g., H2O) Solvent_Attack_2->Carbocation

Caption: Proposed mechanism for the trans isomer without NGP.

experimental_workflow Start Synthesize and Purify cis- and trans-Isomers Prepare_Solutions Prepare Solvolysis Solutions with Indicator Start->Prepare_Solutions Run_Kinetics_Cis Conduct Kinetic Run for Cis Isomer Prepare_Solutions->Run_Kinetics_Cis Run_Kinetics_Trans Conduct Kinetic Run for Trans Isomer Prepare_Solutions->Run_Kinetics_Trans Collect_Data Record Time and Titrant Volume Run_Kinetics_Cis->Collect_Data Run_Kinetics_Trans->Collect_Data Analyze_Data Calculate Rate Constants (k_cis, k_trans) Collect_Data->Analyze_Data Compare_Rates Compare Reactivity (k_cis / k_trans) Analyze_Data->Compare_Rates Product_Analysis Analyze Product Distribution (GC-MS, NMR) Analyze_Data->Product_Analysis Conclusion Draw Mechanistic Conclusions Compare_Rates->Conclusion Product_Analysis->Conclusion

Caption: Workflow for comparative reactivity studies.

Conclusion

The stereochemical relationship between the iodo leaving group and the carbamate participating group in 3-iodocyclobutylcarbamate isomers is predicted to be the determining factor in their reactivity. The cis isomer is primed for a rapid, anchimerically assisted substitution reaction that proceeds with retention of stereochemistry. In contrast, the trans isomer is expected to react much more slowly through a non-assisted pathway, leading to a mixture of stereoisomeric products. These predictions, grounded in fundamental principles of organic chemistry, provide a clear rationale for controlling reaction outcomes in the synthesis of complex molecules containing the cyclobutane scaffold. The experimental protocols outlined in this guide offer a direct path for researchers to quantify these reactivity differences and further explore the fascinating interplay of structure and reactivity in these valuable building blocks.

References

A Comparative Guide to Alternative Protecting Groups for 3-Iodocyclobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The choice of a suitable protecting group for a primary amine, such as the one in 3-iodocyclobutylamine, is critical. This is particularly true when the molecule also contains a reactive iodo-substituent, which can be sensitive to various reaction conditions. This guide provides an in-depth comparison of three common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—as alternatives for the protection of 3-iodocyclobutylamine. We will delve into the experimental nuances, the chemical rationale behind procedural choices, and the compatibility of each protecting group's introduction and removal with the C-I bond.

The Challenge: Protecting 3-Iodocyclobutylamine

3-Iodocyclobutylamine is a valuable building block in medicinal chemistry, offering a constrained cyclobutyl scaffold and a handle for further functionalization via the iodo group (e.g., in cross-coupling reactions). The primary amine is a nucleophilic and basic center that typically requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The key challenge lies in selecting a protecting group that is stable under the desired reaction conditions and can be removed without affecting the relatively sensitive carbon-iodine bond.

tert-Butyloxycarbonyl (Boc) Group: The Robust and Versatile Choice

The Boc group is one of the most widely used protecting groups for amines due to its general stability and the mild acidic conditions required for its removal.[1]

Protection of 3-Iodocyclobutylamine with Boc Anhydride

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is generally mild and highly compatible with the iodo-substituent. In fact, molecular iodine can even be used as a catalyst for N-Boc protection.[2]

Experimental Protocol: Boc Protection

  • Dissolve 3-iodocyclobutylamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as triethylamine (Et₃N, 1.2 equiv) or sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc-3-iodocyclobutylamine.

Diagram of Boc Protection Workflow

Boc_Protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Iodocyclobutylamine 3-Iodocyclobutylamine Reaction Vessel (DCM, rt) Reaction Vessel (DCM, rt) 3-Iodocyclobutylamine->Reaction Vessel (DCM, rt) Boc₂O Boc₂O Boc₂O->Reaction Vessel (DCM, rt) Base (e.g., Et₃N) Base (e.g., Et₃N) Base (e.g., Et₃N)->Reaction Vessel (DCM, rt) Aqueous Work-up Aqueous Work-up Reaction Vessel (DCM, rt)->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration N-Boc-3-iodocyclobutylamine N-Boc-3-iodocyclobutylamine Drying & Concentration->N-Boc-3-iodocyclobutylamine

Caption: Workflow for the Boc protection of 3-iodocyclobutylamine.

Deprotection of N-Boc-3-iodocyclobutylamine

The Boc group is readily cleaved under acidic conditions, which are generally compatible with the C-I bond.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

Experimental Protocol: Boc Deprotection

  • Dissolve N-Boc-3-iodocyclobutylamine (1.0 equiv) in a suitable solvent such as DCM or 1,4-dioxane.

  • Add a solution of a strong acid, such as 20-50% TFA in DCM or 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Diagram of Boc Deprotection Workflow

Boc_Deprotection cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product N-Boc-3-iodocyclobutylamine N-Boc-3-iodocyclobutylamine Reaction Vessel (TFA/DCM or HCl/Dioxane, rt) Reaction Vessel (TFA/DCM or HCl/Dioxane, rt) N-Boc-3-iodocyclobutylamine->Reaction Vessel (TFA/DCM or HCl/Dioxane, rt) Solvent Removal Solvent Removal Reaction Vessel (TFA/DCM or HCl/Dioxane, rt)->Solvent Removal 3-Iodocyclobutylamine Salt 3-Iodocyclobutylamine Salt Solvent Removal->3-Iodocyclobutylamine Salt

Caption: Workflow for the acidic deprotection of N-Boc-3-iodocyclobutylamine.

Benzyloxycarbonyl (Cbz) Group: The Classic Choice Requiring Careful Deprotection

The Cbz group is another widely used amine protecting group, known for its stability under both acidic and basic conditions.[4] However, the standard deprotection method, catalytic hydrogenolysis, presents a significant challenge in the presence of an iodo-substituent due to the potential for reductive dehalogenation.

Protection of 3-Iodocyclobutylamine with Benzyl Chloroformate

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. Similar to Boc protection, this step is mild and compatible with the iodoalkane functionality.

Experimental Protocol: Cbz Protection

  • Dissolve 3-iodocyclobutylamine (1.0 equiv) in a suitable solvent system, such as a mixture of THF and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to yield N-Cbz-3-iodocyclobutylamine.

Non-Reductive Deprotection of N-Cbz-3-iodocyclobutylamine

To avoid the reduction of the C-I bond, alternative, non-reductive deprotection methods for the Cbz group must be employed.[5]

  • Acidic Cleavage: Strong acids such as HBr in acetic acid can cleave the Cbz group. However, the harshness of these conditions should be considered with respect to other functional groups in the molecule. A milder alternative is the use of a Lewis acid like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[6]

  • Nucleophilic Cleavage: A recently developed method utilizes 2-mercaptoethanol in the presence of a base to cleave the Cbz group via nucleophilic attack on the benzylic carbon. This method is highly chemoselective and avoids reduction.[5]

Experimental Protocol: Cbz Deprotection with AlCl₃/HFIP

  • Dissolve N-Cbz-3-iodocyclobutylamine (1.0 equiv) in hexafluoroisopropanol (HFIP).

  • Add aluminum chloride (AlCl₃, 3.0 equiv) at room temperature.

  • Stir the reaction mixture for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and quench with an aqueous solution of sodium bicarbonate.

  • Extract the product, wash, dry, and concentrate to obtain 3-iodocyclobutylamine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Alternative

The Fmoc group is renowned for its lability under mild basic conditions, making it an excellent choice for orthogonal protection strategies, particularly in peptide synthesis.[7]

Protection of 3-Iodocyclobutylamine with Fmoc-Cl or Fmoc-OSu

The Fmoc group can be introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. These conditions are generally mild and compatible with the iodo-substituent.

Experimental Protocol: Fmoc Protection

  • Dissolve 3-iodocyclobutylamine (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate.

  • Add Fmoc-Cl (1.1 equiv) or Fmoc-OSu (1.1 equiv) and stir the mixture at room temperature for 2-8 hours.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and extract the product.

  • Purify the crude product by crystallization or chromatography to yield N-Fmoc-3-iodocyclobutylamine.

Deprotection of N-Fmoc-3-iodocyclobutylamine

The Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8] These basic conditions are not expected to affect the C-I bond. However, one should be mindful of the potential for base-mediated elimination reactions, although this is less of a concern with the rigid cyclobutyl ring.

Experimental Protocol: Fmoc Deprotection

  • Dissolve N-Fmoc-3-iodocyclobutylamine (1.0 equiv) in DMF.

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 10-30 minutes.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and byproducts under reduced pressure. The crude amine can then be purified.

Comparative Summary

Protecting GroupProtection ConditionsDeprotection ConditionsCompatibility with C-I BondKey AdvantagesKey Disadvantages
Boc Boc₂O, base (e.g., Et₃N, NaHCO₃), mildStrong acid (e.g., TFA, HCl)HighRobust, versatile, orthogonal to base-labile groupsRequires strong acid for removal
Cbz Cbz-Cl, base (e.g., NaHCO₃), mildNon-reductive: HBr/AcOH, AlCl₃/HFIP, 2-mercaptoethanolHigh (with non-reductive deprotection)Stable to a wide range of conditionsStandard deprotection (H₂/Pd) is incompatible
Fmoc Fmoc-Cl or Fmoc-OSu, base, mildSecondary amine (e.g., 20% piperidine in DMF)HighMild, base-labile deprotection, orthogonal to acid-labile groupsPotential for base-mediated side reactions

Diagram of Orthogonal Protection Strategies

Orthogonality Boc Boc (Acid-Labile) Cbz Cbz (Reductively/Acid/Nucleophile-Labile) Boc->Cbz Orthogonal Fmoc Fmoc (Base-Labile) Boc->Fmoc Orthogonal Cbz->Fmoc Orthogonal

Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.

Conclusion

The choice of an appropriate protecting group for 3-iodocyclobutylamine is dictated by the planned synthetic route.

  • The Boc group stands out as a reliable and straightforward option, offering excellent compatibility with the iodo-substituent during both protection and deprotection.

  • The Cbz group is a viable alternative, provided that non-reductive deprotection methods are employed. This can be particularly useful when acid-sensitive functionalities are present elsewhere in the molecule.

  • The Fmoc group offers the advantage of very mild, base-labile deprotection, making it ideal for substrates that are sensitive to both acidic and reductive conditions.

By carefully considering the stability of the C-I bond and the orthogonality of the protecting groups, researchers can confidently select the optimal strategy for their specific synthetic goals, enabling the successful elaboration of 3-iodocyclobutylamine into more complex and valuable molecules.

References

A Comparative Guide to the Stability of Iodo-, Bromo-, and Chloro-cyclobutylcarbamates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Halogenated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the deliberate incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. Halogenation can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, affecting metabolic stability, binding affinity, and membrane permeability. Among the diverse halogenated structures, cyclobutylamines and their derivatives have emerged as valuable building blocks due to their unique conformational constraints and ability to introduce three-dimensional diversity. This guide provides an in-depth comparative analysis of the stability of a series of N-Boc protected halocyclobutylamines: tert-butyl (3-iodocyclobutyl)carbamate, tert-butyl (3-bromocyclobutyl)carbamate, and tert-butyl (3-chlorocyclobutyl)carbamate. Understanding the relative stability of these compounds is paramount for researchers in drug development, as it directly impacts shelf-life, formulation strategies, and ultimately, the therapeutic efficacy and safety of a potential drug candidate.

This guide will delve into the synthetic rationale for these compounds, present a rigorous experimental framework for evaluating their comparative stability, and provide a detailed analysis of the expected outcomes based on fundamental chemical principles. The insights provided herein are intended to empower researchers to make informed decisions in the selection and handling of these important synthetic intermediates.

Synthetic Strategy: A Deliberate Approach to Halogen Introduction

The synthesis of the target iodo-, bromo-, and chloro-cyclobutylcarbamates originates from a common precursor, tert-butyl (3-hydroxycyclobutyl)carbamate. This strategic choice allows for a divergent and controlled introduction of the desired halogen at a late stage, ensuring consistency in the core cyclobutylcarbamate structure across the series. The rationale behind this multi-step synthesis is rooted in achieving high purity and avoiding potential side reactions that could arise from direct halogenation of a more reactive starting material.

Experimental Protocol: Synthesis of tert-Butyl (3-Halocyclobutyl)carbamates

The overall synthetic workflow is depicted below. The initial step involves the protection of 3-aminocyclobutanol with di-tert-butyl dicarbonate (Boc₂O) to yield the common intermediate, tert-butyl (3-hydroxycyclobutyl)carbamate. Subsequent conversion of the hydroxyl group to the corresponding halogenated derivatives is achieved through standard, yet carefully selected, halogenation protocols.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Common Intermediate cluster_products Target Compounds 3-Aminocyclobutanol 3-Aminocyclobutanol tert-Butyl (3-hydroxycyclobutyl)carbamate tert-Butyl (3-hydroxycyclobutyl)carbamate 3-Aminocyclobutanol->tert-Butyl (3-hydroxycyclobutyl)carbamate Boc₂O, Et₃N, DCM tert-Butyl (3-iodocyclobutyl)carbamate tert-Butyl (3-iodocyclobutyl)carbamate tert-Butyl (3-hydroxycyclobutyl)carbamate->tert-Butyl (3-iodocyclobutyl)carbamate PPh₃, I₂, Imidazole, DCM tert-Butyl (3-bromocyclobutyl)carbamate tert-Butyl (3-bromocyclobutyl)carbamate tert-Butyl (3-hydroxycyclobutyl)carbamate->tert-Butyl (3-bromocyclobutyl)carbamate PBr₃, Pyridine, DCM tert-Butyl (3-chlorocyclobutyl)carbamate tert-Butyl (3-chlorocyclobutyl)carbamate tert-Butyl (3-hydroxycyclobutyl)carbamate->tert-Butyl (3-chlorocyclobutyl)carbamate SOCl₂, Pyridine, DCM

Caption: Synthetic workflow for halo-cyclobutylcarbamates.

Step 1: Synthesis of tert-Butyl (3-hydroxycyclobutyl)carbamate

  • To a solution of 3-aminocyclobutanol (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (Et₃N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (3-hydroxycyclobutyl)carbamate as a white solid.

Step 2: Halogenation of tert-Butyl (3-hydroxycyclobutyl)carbamate

  • For tert-Butyl (3-iodocyclobutyl)carbamate:

    • To a solution of triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) in DCM (10 volumes) at 0 °C, add iodine (I₂, 1.5 eq) portion-wise.

    • Stir the mixture for 15 minutes, then add a solution of tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq) in DCM (5 volumes).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • For tert-Butyl (3-bromocyclobutyl)carbamate:

    • To a solution of tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq) in DCM (10 volumes) containing pyridine (1.2 eq) at 0 °C, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

    • Stir at 0 °C for 2 hours.

    • Slowly quench the reaction with ice-water.

    • Separate the organic layer, wash with saturated aqueous copper sulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • For tert-Butyl (3-chlorocyclobutyl)carbamate:

    • To a solution of tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq) in DCM (10 volumes) containing pyridine (1.2 eq) at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

    • Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Slowly pour the reaction mixture into ice-water.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Comparative Stability Assessment: A Forced Degradation Study

To objectively evaluate the relative stability of the iodo-, bromo-, and chloro-cyclobutylcarbamates, a forced degradation study is the method of choice.[1] This involves subjecting the compounds to a range of stress conditions that are more severe than standard storage conditions to accelerate degradation.[1] The primary analytical technique for monitoring the degradation is High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the parent compound and its degradation products.[2]

Experimental Protocol: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solutions Prepare 1 mg/mL stock solutions of each compound in acetonitrile Acidic 0.1 M HCl 60 °C, 24h Stock_Solutions->Acidic Basic 0.1 M NaOH 60 °C, 24h Stock_Solutions->Basic Oxidative 3% H₂O₂ RT, 24h Stock_Solutions->Oxidative Thermal 80 °C Solid state, 48h Stock_Solutions->Thermal Photolytic ICH Q1B compliant photostability chamber Stock_Solutions->Photolytic HPLC_Analysis HPLC-UV analysis of all samples at t=0 and final time point Acidic->HPLC_Analysis Basic->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis LCMS_Analysis LC-MS/MS analysis of degraded samples for product identification HPLC_Analysis->LCMS_Analysis

Caption: Workflow for the forced degradation study.

1. Preparation of Samples:

  • Prepare stock solutions of each of the iodo-, bromo-, and chloro-cyclobutylcarbamates at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compounds in a controlled oven at 80 °C for 48 hours. Subsequently, dissolve the samples in acetonitrile to the initial concentration.

  • Photolytic Degradation: Expose the solid compounds to light in a photostability chamber according to ICH Q1B guidelines. Subsequently, dissolve the samples in acetonitrile to the initial concentration.

3. Analytical Methodology:

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • LC-MS/MS Analysis: For samples showing significant degradation, perform LC-MS/MS analysis to identify the major degradation products. The same chromatographic conditions as the HPLC method can be used, coupled to a mass spectrometer with electrospray ionization (ESI).

Data Analysis and Expected Results

The stability of the halo-cyclobutylcarbamates is primarily dictated by two factors: the stability of the carbamate functional group and the lability of the carbon-halogen (C-X) bond. The carbamate group is generally susceptible to hydrolysis under both acidic and basic conditions, although it is typically more stable than an ester. The C-X bond strength decreases down the halogen group (C-Cl > C-Br > C-I), making the C-I bond the most susceptible to cleavage.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected percentage of degradation for each compound under the various stress conditions. This data is hypothetical but is based on established chemical principles of reactivity.

Stress ConditionChloro-cyclobutylcarbamate (% Degradation)Bromo-cyclobutylcarbamate (% Degradation)Iodo-cyclobutylcarbamate (% Degradation)
0.1 M HCl, 60 °C, 24h ~5%~8%~15%
0.1 M NaOH, 60 °C, 24h ~10%~15%~25%
3% H₂O₂, RT, 24h <2%~3%~10%
80 °C, Solid state, 48h <1%<2%~5%
Photostability (ICH Q1B) <1%~2%~8%
Discussion of Expected Stability Trends

Based on the fundamental principles of chemical reactivity, the expected order of stability for the halo-cyclobutylcarbamates is:

Chloro- > Bromo- > Iodo-cyclobutylcarbamate

This trend is primarily attributed to the decreasing strength of the carbon-halogen bond as one moves down the group in the periodic table. The C-I bond is the longest and weakest, making the iodo-cyclobutylcarbamate the most reactive and least stable of the three. This increased lability is expected to be most pronounced under conditions that favor nucleophilic substitution or radical cleavage, such as basic hydrolysis, oxidative stress, and photolytic degradation.

Under acidic and basic conditions, two primary degradation pathways are anticipated:

  • Hydrolysis of the Carbamate: This will lead to the formation of 3-halocyclobutylamine and tert-butanol, with the subsequent release of carbon dioxide.

  • Cleavage of the C-X Bond: This can occur via nucleophilic substitution, particularly under basic conditions, to yield tert-butyl (3-hydroxycyclobutyl)carbamate. For the iodo-derivative, reductive dehalogenation or other radical-mediated pathways might also be observed under oxidative or photolytic stress.

The chloro-cyclobutylcarbamate is expected to be the most stable due to the strong C-Cl bond. Its degradation is likely to be dominated by the hydrolysis of the carbamate group, with minimal cleavage of the C-Cl bond under the tested conditions. The bromo-cyclobutylcarbamate will exhibit intermediate stability, with contributions from both carbamate hydrolysis and C-Br bond cleavage.

Conclusion and Practical Implications for Drug Development

This comparative guide provides a framework for understanding and evaluating the stability of iodo-, bromo-, and chloro-cyclobutylcarbamates. The predicted stability trend (Chloro- > Bromo- > Iodo-) has significant implications for drug development professionals.

  • For early-stage discovery, the higher reactivity of the iodo- and bromo-derivatives can be advantageous for the rapid synthesis of analogs through cross-coupling reactions. However, their lower stability must be considered during purification and storage.

  • For lead optimization and preclinical development, the superior stability of the chloro-cyclobutylcarbamate may be preferable to ensure a longer shelf-life and more robust formulation.

  • It is crucial for researchers to be aware of the potential degradation pathways of these compounds to develop appropriate analytical methods for their detection and to design formulations that minimize degradation.

The experimental protocols detailed in this guide provide a robust starting point for any laboratory to perform a comprehensive stability assessment of these and other related halogenated compounds. By understanding the interplay between the halogen substituent and the overall molecular stability, scientists can make more strategic decisions in the design and development of novel therapeutics.

References

A Guide to the Analysis of Diastereomeric Purity in Substituted Cyclobutanes: A Comparative Analysis of Key Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Four-Membered Ring in the Spotlight

Substituted cyclobutanes, once considered mere chemical curiosities, have emerged as crucial structural motifs in modern drug discovery and materials science.[1][2] Their rigid, puckered framework provides a unique three-dimensional scaffold that can precisely orient functional groups, leading to compounds with potent biological activity and novel material properties.[3] However, the synthesis of these molecules often yields mixtures of stereoisomers. Controlling and accurately quantifying the diastereomeric purity is not just an academic exercise; it is a critical requirement for ensuring the safety, efficacy, and reproducibility of pharmaceutical compounds and the performance of advanced materials.[4]

This guide provides an in-depth comparison of the primary analytical techniques used to determine the diastereomeric purity of substituted cyclobutanes. As a senior application scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices. We will explore the foundational principles, practical applications, and inherent limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Single Crystal X-ray Crystallography. This document is designed for researchers, scientists, and drug development professionals seeking to select the most effective and robust analytical strategy for their specific needs.

Chapter 1: The Foundation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and informative single technique for the initial analysis of diastereomeric mixtures. It provides a direct window into the molecular structure in solution, often allowing for both structural confirmation and quantitative analysis without prior separation of the isomers.

Principle of Diastereomer Differentiation by NMR

The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between puckered, "butterfly" conformations to alleviate torsional strain.[5] This puckering places substituents in distinct spatial environments (axial vs. equatorial-like), leading to unique magnetic environments for the ring's protons and carbons. Diastereomers, by definition, have different three-dimensional arrangements, which results in measurable differences in:

  • Chemical Shifts (δ): Protons and carbons in one diastereomer will experience different electronic shielding compared to the other, causing their signals to appear at different frequencies in the NMR spectrum.[6]

  • Coupling Constants (J): The dihedral angles between adjacent protons (vicinal protons) are different in each diastereomer. According to the Karplus relationship, this difference in angle leads to different spin-spin coupling constants (³JHH), which can be a definitive indicator of relative stereochemistry.[5]

Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can further elucidate through-bond and through-space connectivities, respectively, providing conclusive evidence for the assignment of each diastereomer.[7][8]

Expert Insight: Why Start with NMR?

NMR should be the first analytical step after a synthesis. It provides an unbiased view of the entire sample composition. A single ¹H NMR spectrum can simultaneously confirm the identity of the products and provide the diastereomeric ratio (d.r.) by comparing the integration of well-resolved, non-overlapping signals corresponding to each isomer.[7] This upfront, comprehensive information is invaluable for guiding subsequent purification and analysis strategies.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Diastereomeric Ratio (d.r.) Determination
  • Sample Preparation: Accurately weigh ~5-10 mg of the crude or purified cyclobutane mixture. Dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes the sample.

  • Internal Standard (Optional but Recommended): For absolute quantification, add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Ensure the instrument is well-shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Set the spectral width to encompass all relevant signals.

    • Use a 90° pulse angle.

    • Crucially, set a long relaxation delay (d1) , typically 5 times the longest T₁ of the protons being integrated. This ensures all protons have fully relaxed before the next pulse, making the signal integrals directly proportional to the number of protons. A typical d1 is 30-60 seconds.

    • Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Quantification:

    • Identify at least one pair of well-resolved signals that are unique to each diastereomer.

    • Carefully integrate these signals.

    • The diastereomeric ratio (d.r.) is the ratio of the integrals of the signals from the two diastereomers (e.g., Integral_A / Integral_B).

Data Presentation: Comparative ¹H NMR Data
ParameterDiastereomer A (cis)Diastereomer B (trans)Rationale for Difference
Chemical Shift (δ) of H1 4.25 ppm (triplet)3.95 ppm (triplet)Different spatial orientation of substituents leads to varied shielding/deshielding effects.
Coupling Constant (³J_H1,H2_) 10.5 Hz7.5 HzThe cis relationship results in a different dihedral angle and thus a larger coupling constant than the trans.
Integral of H1 Signal 2.51.0The ratio of integrals directly reflects the molar ratio of the diastereomers in the mixture (d.r. = 2.5:1).

Workflow for NMR-Based Diastereomeric Purity Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Sample in Deuterated Solvent acq Acquire 1D ¹H Spectrum (Long Relaxation Delay) prep->acq acq_2d Acquire 2D Spectra (COSY, NOESY) if structure is unknown acq->acq_2d Optional proc Process Spectrum (FT, Phasing, Baseline) acq->proc ident Identify Unique Signals for Each Diastereomer proc->ident quant Integrate Signals & Calculate Diastereomeric Ratio ident->quant

Caption: Workflow for determining diastereomeric purity using NMR spectroscopy.

Strengths and Limitations of NMR
StrengthsLimitations
Non-destructive ; sample can be recovered.Lower sensitivity compared to chromatographic methods.
Provides absolute structural information .Signal overlap in complex molecules can prevent accurate quantification.
Quantitative without response factor calibration.High-field instruments can have high operational costs .
Rapid for initial screening.Requires soluble sample in deuterated solvents.

Chapter 2: The Workhorse - High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries. Its high sensitivity, reproducibility, and adaptability make it the go-to method for routine quality control and preparative separation of diastereomers.

Principle of Diastereomer Separation by HPLC

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have distinct physical properties, including polarity, solubility, and shape.[9] This fundamental difference allows them to be separated using standard, achiral chromatography. The separation is based on the differential partitioning of the diastereomers between a stationary phase (e.g., silica, C18) and a mobile phase.[9][10]

  • Normal-Phase HPLC: Typically uses a polar stationary phase (like silica gel) and a non-polar mobile phase (like hexane/ethyl acetate). Separation is based on polarity, with less polar compounds eluting first.

  • Reversed-Phase HPLC: Uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water/acetonitrile). More polar compounds elute first.

Expert Insight: Building a Robust HPLC Method

The key to successful HPLC analysis is method development. For diastereomers, you often don't need expensive chiral columns. A systematic screening of standard achiral columns (C18, Phenyl-Hexyl, Silica) with different mobile phase compositions is usually sufficient.[11] The goal is to achieve baseline resolution (Rs ≥ 1.5) between the diastereomer peaks, which allows for accurate integration and quantification.[12] Furthermore, HPLC's scalability makes it invaluable; an analytical method can often be adapted for preparative chromatography to isolate pure diastereomers for further testing or structural confirmation.

Experimental Protocol: Achiral HPLC Method for Diastereomer Separation
  • Sample Preparation: Prepare a stock solution of the cyclobutane mixture at a known concentration (e.g., 1 mg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol). Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Column and Mobile Phase Screening (Method Development):

    • Start with a generic reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Begin with a simple isocratic mobile phase (e.g., 50:50 acetonitrile:water) at a flow rate of 1.0 mL/min.

    • If separation is poor, screen different solvent compositions (e.g., vary the ratio of organic modifier) or try a different organic modifier (e.g., methanol).

    • If reversed-phase fails, switch to a normal-phase column (e.g., silica) and screen non-polar mobile phases (e.g., hexane/isopropanol).

  • Analysis and Quantification:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Monitor the elution using a UV detector at a wavelength where the analyte absorbs.

    • Integrate the area of the two diastereomer peaks.

    • Calculate the diastereomeric purity by expressing the peak area of the major diastereomer as a percentage of the total area of both peaks: % Diastereomer A = (Area_A / (Area_A + Area_B)) * 100.

Data Presentation: Comparative HPLC Data
Column / Mobile PhaseRetention Time (Diastereomer A)Retention Time (Diastereomer B)Resolution (Rs)Diastereomeric Ratio (A:B)
C18 / 60% ACN in H₂O8.5 min9.1 min1.885:15
Phenyl / 60% ACN in H₂O10.2 min11.5 min2.585:15
Silica / 10% IPA in Hexane7.3 min7.5 min0.8N/A (Poor Quantification)

Workflow for HPLC-Based Diastereomeric Purity Analysis

G cluster_prep Sample Preparation cluster_dev Method Development cluster_analysis Quantitative Analysis prep Dissolve & Filter Sample screen Screen Columns & Mobile Phases prep->screen optim Optimize for Resolution (Rs >= 1.5) screen->optim inject Inject Sample onto HPLC optim->inject integ Integrate Peak Areas inject->integ calc Calculate % Purity integ->calc

Caption: Workflow for developing and running an HPLC method for diastereomeric purity.

Strengths and Limitations of HPLC
StrengthsLimitations
High sensitivity (UV, MS detection) and high throughput .Destructive (sample is not easily recovered).
Applicable to a wide range of compounds , including non-volatile and thermally labile ones.Method development can be time-consuming.
Excellent for quantification and routine QC.Assumes equal detector response for both diastereomers (usually a safe assumption).
Scalable from analytical to preparative scale.Provides no absolute structural information , only relative retention.

Chapter 3: The Specialist - Gas Chromatography (GC)

Gas Chromatography is a powerful separation technique known for its exceptional efficiency and resolution. For substituted cyclobutanes that are sufficiently volatile and thermally stable, GC can be a faster and higher-resolution alternative to HPLC.

Principle of Diastereomer Separation by GC

Similar to HPLC, GC separates compounds based on their differential partitioning, but in this case, it's between a gaseous mobile phase (an inert carrier gas like helium or hydrogen) and a liquid stationary phase coated on the inside of a long, thin capillary column. Diastereomers, having different boiling points and shapes, will interact differently with the stationary phase, leading to different retention times. Chiral GC columns, often containing cyclodextrin derivatives, are particularly adept at resolving stereoisomers, including diastereomers, with very high efficiency.[13][14]

Expert Insight: When to Choose GC? The Derivatization Decision

Choose GC when dealing with smaller, less polar, and more volatile cyclobutanes. The speed of analysis is often a major advantage.[15] However, many substituted cyclobutanes, especially those with polar functional groups like alcohols or carboxylic acids, are not volatile enough for direct GC analysis. In these cases, derivatization is a critical and necessary step. Converting polar groups into less polar, more volatile esters or silyl ethers (e.g., using BSTFA) can make an otherwise intractable compound perfectly suitable for GC analysis.[15] This extra sample preparation step must be factored into the workflow.

Experimental Protocol: Chiral GC Analysis of Derivatized Cyclobutanes
  • Derivatization (if necessary):

    • In a vial, dissolve ~1 mg of the cyclobutane mixture in a dry, aprotic solvent (e.g., pyridine, dichloromethane).

    • Add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Gently heat the mixture (e.g., 60 °C for 30 minutes) to drive the reaction to completion.

  • Sample Preparation: Dilute the derivatized reaction mixture with an appropriate solvent (e.g., hexane) to the desired concentration for GC analysis.

  • Instrument Setup:

    • Install a suitable capillary column (e.g., a cyclodextrin-based chiral column like β-DEX™).

    • Set the carrier gas (e.g., helium) to the optimal flow rate.

    • Set the injector and detector (usually a Flame Ionization Detector - FID) temperatures high enough to prevent condensation (e.g., 250 °C).

  • Temperature Programming:

    • Develop a temperature gradient for the oven. Start at a low temperature to trap the analytes at the head of the column, then ramp the temperature up to elute the compounds.

    • A typical program might be: Hold at 80 °C for 1 min, then ramp at 5 °C/min to 220 °C.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The resulting chromatogram will show peaks for the separated, derivatized diastereomers. Quantification is performed via peak area integration, similar to HPLC.

Data Presentation: Comparative GC Data
AnalyteRetention Time (Diastereomer A)Retention Time (Diastereomer B)Resolution (Rs)Comments
Volatile Cyclobutane Ester12.15 min12.45 min3.1Excellent separation on a chiral column without derivatization.
Cyclobutane Diol (TMS derivatized)15.80 min16.05 min2.8Derivatization was essential for elution and successful separation.

Workflow for GC-Based Diastereomeric Purity Analysis

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification deriv Derivatize Sample (if non-volatile) dilute Dilute for Injection deriv->dilute inject Inject into GC dilute->inject sep Separate on Column (Temperature Program) inject->sep detect Detect with FID sep->detect integ Integrate Peak Areas detect->integ calc Calculate % Purity integ->calc

Caption: Workflow for GC analysis, including the critical derivatization step.

Strengths and Limitations of GC
StrengthsLimitations
Exceptional resolution and separation efficiency.Analyte must be volatile and thermally stable.
Fast analysis times .Derivatization often required, adding a sample prep step.
High sensitivity , especially with FID.Destructive method.
Lower solvent consumption and cost compared to HPLC.Not suitable for preparative scale separation.

Chapter 4: The Unambiguous Proof - Single Crystal X-ray Crystallography

When absolute, undeniable proof of stereochemistry is required, X-ray crystallography is the ultimate arbiter. It moves beyond ratios and retention times to provide a precise three-dimensional map of the atoms in a molecule.

Principle of X-ray Crystallography

This technique involves irradiating a single, highly ordered crystal with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, crystallographers can mathematically reconstruct a 3D model of the electron density, and thus the precise arrangement of every atom in the molecule. This allows for the unambiguous determination of the relative configuration of all stereocenters.[16][17]

Expert Insight: The "Gold Standard" for Confirmation, Not Quantification

X-ray crystallography is not a tool for analyzing mixtures or for routine quality control. Its purpose is to provide the definitive structure of a single, pure compound.[17] In the context of diastereomeric purity, its role is to confirm the identity of the peaks that have been separated by chromatography. For example, after using preparative HPLC to isolate the major and minor diastereomers, you would grow crystals of each and determine their structures to definitively assign "Peak 1" as the cis isomer and "Peak 2" as the trans isomer. This is particularly crucial for new chemical entities. The single greatest challenge is often the first step: growing a diffraction-quality crystal, which can be a significant bottleneck.[17]

Conceptual Workflow for Structure Confirmation via X-ray Crystallography
  • Isolation: Isolate a pure sample (>5-10 mg) of a single diastereomer using preparative HPLC or column chromatography.

  • Crystallization: Systematically screen a wide range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to grow a suitable single crystal. This step can take days, weeks, or even months.

  • Data Collection: Mount the crystal on a diffractometer and collect the diffraction pattern.

  • Structure Solution and Refinement: Use specialized software to solve the phase problem and refine the atomic positions to generate the final 3D structure.

  • Confirmation: The resulting structure provides an unambiguous map of the relative stereochemistry (e.g., cis vs. trans).

Workflow for X-ray Crystallography Structure Confirmation

G cluster_prep Preparation cluster_analysis Data Collection & Solution cluster_result Result iso Isolate Pure Diastereomer (e.g., Prep HPLC) cryst Grow Single Crystal iso->cryst collect Collect Diffraction Data cryst->collect solve Solve & Refine Structure collect->solve confirm Unambiguous Confirmation of Relative Stereochemistry solve->confirm

Caption: Workflow for confirming the structure of an isolated diastereomer via X-ray crystallography.

Strengths and Limitations of X-ray Crystallography
StrengthsLimitations
Provides unambiguous, absolute proof of 3D structure and relative stereochemistry.Requires a pure, single crystal , which can be very difficult to obtain.
The "gold standard" for structural elucidation.Not suitable for analyzing mixtures or for quantification.
Can reveal subtle conformational details.Can be time-consuming and expensive .
The crystal structure may not always represent the major conformation in solution.

Chapter 5: Comparative Analysis & Method Selection

Choosing the right analytical technique depends on the specific question you are asking. Is it a quick purity check? A validated release assay? Or the structural proof for a novel compound?

Decision Matrix: Comparing Analytical Techniques
ParameterNMR SpectroscopyHPLCGCX-ray Crystallography
Primary Application Structural elucidation, initial d.r. checkRoutine QC, quantification, preparative isolationHigh-resolution separation of volatile compoundsAbsolute structure confirmation
Information Structure & RatioRetention Time & RatioRetention Time & RatioAbsolute 3D Structure
Sample Type Soluble liquids/solidsSoluble, non-volatileVolatile, thermally stableCrystalline solid
Throughput Medium to HighHighHighVery Low
Destructive? NoYesYesYes (crystal is consumed)
Key Limitation Potential signal overlapMethod development requiredVolatility requirementNeed for a single crystal

Decision Tree for Method Selection

G cluster_quant Quantification / Purity Check cluster_struct Structural Confirmation q1 What is the goal? q2 Is it a quick check of a crude mixture? q1->q2 Quantification q4 Isolate pure diastereomer (Prep HPLC/GC) q1->q4 Structure q3 Is the analyte volatile & thermally stable? q2->q3 No (Routine QC) ans_nmr Use ¹H NMR q2->ans_nmr Yes ans_hplc Develop HPLC Method q3->ans_hplc No ans_gc Develop GC Method (Consider Derivatization) q3->ans_gc Yes q5 Can you grow a single crystal? q4->q5 ans_xray Use X-ray Crystallography q5->ans_xray Yes ans_nmr2d Use Advanced NMR (COSY, NOESY, etc.) q5->ans_nmr2d No

Caption: A decision tree to guide the selection of an analytical method.

A Note on Method Validation

Regardless of the technique chosen for routine analysis (typically HPLC or GC), it must be properly validated to ensure the data is reliable.[12] Validation demonstrates that an analytical method is suitable for its intended purpose and involves evaluating parameters like:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18]

  • Linearity: Proportionality of the signal to the concentration of the analyte over a given range.[19]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

Conclusion: An Integrated, Multi-faceted Approach

The analysis of diastereomeric purity in substituted cyclobutanes is not a one-size-fits-all problem. An effective analytical strategy rarely relies on a single technique but instead integrates them to play to their respective strengths. A typical workflow involves an initial assessment of a crude reaction mixture by ¹H NMR to confirm the structure and get a preliminary diastereomeric ratio. This is followed by the development of a robust HPLC or GC method for accurate quantification, routine quality control, and potential isolation of the individual diastereomers. Finally, for novel compounds, the definitive structural proof is obtained by submitting an isolated, pure diastereomer to Single Crystal X-ray Crystallography . By understanding the principles and limitations of each method, researchers can design a logical, efficient, and scientifically sound workflow to ensure the quality and integrity of their valuable cyclobutane-containing molecules.

References

A Comparative Guide to the Structural Elucidation of cis-3-Substituted Cyclobutylcarbamate Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, the cyclobutane motif has emerged as a compelling structural element.[1][2] Unlike its more common five- and six-membered cycloalkane relatives, the inherent ring strain of the cyclobutane core imparts a unique puckered conformation, influencing the spatial orientation of its substituents.[3] This distinct geometry can be pivotal in achieving high-affinity and selective interactions with biological targets. The cis-3-substituted cyclobutylcarbamate framework, in particular, presents a valuable building block in the synthesis of peptidomimetics and other bioactive molecules, where the carbamate functionality provides a handle for further chemical elaboration while influencing solubility and metabolic stability.

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of cis-3-substituted cyclobutylcarbamate derivatives against other prevalent analytical techniques. We will delve into the causality behind experimental choices in X-ray diffraction, provide a detailed experimental workflow, and objectively compare its outputs with data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Unveiling the Solid-State Conformation: The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides an unambiguous snapshot of the molecule's conformation in the solid state, yielding a wealth of information including bond lengths, bond angles, torsional angles, and intermolecular interactions. Such detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for guiding rational drug design.

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution. The following workflow outlines the key stages, emphasizing the rationale behind each step.

experimental_workflow Figure 1: The X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source Selection crystal_selection->xray_source diffraction_exp Diffraction Experiment xray_source->diffraction_exp data_reduction Data Integration & Reduction diffraction_exp->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation interpretation Data Interpretation validation->interpretation

Caption: A schematic overview of the major stages in a single-crystal X-ray diffraction experiment.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the X-ray crystallographic analysis of a representative cis-3-substituted cyclobutylcarbamate derivative.

1. Crystal Growth:

  • Rationale: The cornerstone of a successful XRD experiment is a high-quality single crystal. Slow evaporation is a common and effective technique for growing crystals of small organic molecules. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal to allow for slow, ordered crystal formation.

  • Procedure:

    • Dissolve the purified cis-3-substituted cyclobutylcarbamate derivative in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture thereof) to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Monitor the vial for the formation of well-defined, transparent crystals.

2. Crystal Selection and Mounting:

  • Rationale: A suitable crystal for XRD should be a single, well-formed crystal with no visible cracks or defects. The size is also important, typically in the range of 0.1-0.3 mm in each dimension.

  • Procedure:

    • Under a microscope, select a suitable crystal and carefully mount it on a cryoloop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.

3. Data Collection:

  • Rationale: A modern diffractometer equipped with a sensitive detector is used to collect the diffraction pattern. The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's properties.

  • Procedure:

    • Mount the cryoloop on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam.

    • Set the data collection parameters (e.g., exposure time, frame width, and total rotation range).

    • Initiate the data collection, during which the crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by the detector.

4. Data Processing and Structure Solution:

  • Rationale: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" by determining the initial phases of the structure factors, often using direct methods for small molecules.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and absorption.

    • Determine the space group and unit cell dimensions.

    • Solve the phase problem using software such as SHELXT to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

5. Structure Refinement:

  • Rationale: The initial model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Procedure:

    • Use software such as SHELXL to perform least-squares refinement of the atomic coordinates, displacement parameters, and other structural parameters.

    • Locate and add hydrogen atoms to the model, often placed at calculated positions.

    • Continue refinement until the model converges, as indicated by stable R-factors and a smooth residual electron density map.

6. Validation and Analysis:

  • Rationale: The final structure is validated to ensure its quality and chemical reasonableness.

  • Procedure:

    • Use software like PLATON or the IUCr's checkCIF service to check for any crystallographic alerts or inconsistencies.

    • Analyze the final structure to determine key geometric parameters (bond lengths, angles, torsions) and intermolecular interactions (e.g., hydrogen bonding).

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, it is essential to consider its limitations and how other techniques can provide complementary information, particularly regarding the molecule's behavior in solution.

logical_relationship Figure 2: Interplay of Analytical Techniques XRD X-ray Crystallography Comp Computational Modeling XRD->Comp Validation of Computational Models Structure Molecular Structure & Conformation XRD->Structure Solid-State Conformation (Static) NMR NMR Spectroscopy NMR->Comp Validation of Computational Models NMR->Structure Solution-State Conformation (Dynamic Average) Comp->NMR Interpretation of Spectra Comp->Structure Theoretical Conformation (Gas Phase/Solvated)

Caption: The synergistic relationship between X-ray crystallography, NMR spectroscopy, and computational modeling.

Data Comparison Table

The following table summarizes the strengths and limitations of each technique for the structural analysis of cis-3-substituted cyclobutylcarbamate derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)SolutionIn silico (gas phase or solvated)
Information Obtained Precise 3D coordinates, bond lengths/angles, puckering, intermolecular interactions in the solid state.Through-bond and through-space atomic connectivity, conformational equilibria (e.g., ring puckering dynamics), relative stereochemistry in solution.Theoretical geometries, conformational energy landscapes, puckering barriers, predicted NMR parameters.
Strengths Unambiguous determination of absolute and relative stereochemistry; provides a detailed static picture of the molecule.Provides information on dynamic processes in solution, which is more relevant to biological systems; non-destructive.Can explore conformations that may not be experimentally accessible; provides insights into the energetics of different conformations.
Limitations Requires a high-quality single crystal, which can be challenging to grow; the solid-state conformation may not be the same as in solution.Provides an average structure for rapidly interconverting conformers; can be difficult to determine absolute stereochemistry without chiral auxiliaries.Accuracy is dependent on the level of theory and force field used; requires experimental validation.
Case Study: Insights from a Cyclohexane Analog

While a crystal structure for a cis-3-substituted cyclobutylcarbamate was not publicly available, a study on the closely related cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid provides valuable insights.[1] The X-ray structure of this compound reveals a chair conformation for the cyclohexane ring with both the carboxylic acid and the Boc-protected amine in equatorial positions. The crystal packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid and the carbamate moieties. This type of detailed information on intermolecular interactions is unique to X-ray crystallography and can be crucial for understanding solid-state properties like solubility and crystal packing.

For a cyclobutane analog, we would expect the X-ray structure to reveal a puckered conformation. The puckering angle and the relative orientation of the substituents would be precisely determined. This solid-state conformation can then be compared to the solution-state conformation determined by NMR and the theoretical conformations from computational studies.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of cis-3-substituted cyclobutylcarbamate derivatives is most powerfully achieved through an integrated approach that leverages the strengths of multiple analytical techniques. Single-crystal X-ray diffraction provides an unparalleled, high-resolution view of the molecule's solid-state conformation and intermolecular interactions, which is fundamental for understanding its intrinsic geometry and solid-state properties. However, to gain a more complete picture of the molecule's behavior, particularly in the context of its biological activity in solution, it is essential to complement crystallographic data with insights from NMR spectroscopy and computational modeling. NMR reveals the dynamic nature of the cyclobutane ring's puckering in solution, while computational methods provide a theoretical framework for understanding the energetics of these conformational changes. Together, these techniques offer a comprehensive understanding of the structural landscape of this important class of molecules, thereby empowering more effective drug design and development.

References

A Comparative Guide to the Biological Activity of Cyclobutane-Containing Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of enantiomers of cyclobutane-containing compounds, a structural motif of growing importance in medicinal chemistry.[1][2][3][4]

The rigid, puckered conformation of the cyclobutane ring offers a unique scaffold that can impart desirable properties to a drug candidate, such as metabolic stability and conformational restriction.[1][5] However, the introduction of a cyclobutane ring can also create chiral centers, leading to the existence of enantiomers with distinct biological effects. Understanding these differences is paramount for the development of safer and more efficacious therapeutics.

This guide will explore two distinct case studies: Grandisol , a naturally occurring insect pheromone, and Zasocitinib , a synthetic drug candidate, to illustrate the principles of stereoselectivity in the biological activity of cyclobutane-containing compounds. We will delve into the experimental data that highlights the differential effects of their enantiomers and provide detailed protocols for the key assays used in these evaluations.

The Significance of Chirality in Biological Systems

Biological systems, such as enzymes and receptors, are inherently chiral. This chirality arises from the stereospecific nature of their building blocks, primarily L-amino acids and D-sugars. Consequently, the interaction between a chiral drug and its biological target is a three-dimensional process where spatial arrangement is crucial. One enantiomer, often termed the "eutomer," may fit perfectly into the binding site of a receptor or enzyme, eliciting the desired therapeutic effect. In contrast, its mirror image, the "distomer," may have a weaker interaction, no interaction, or even interact with a different target, leading to off-target effects or toxicity.

cluster_receptor Chiral Receptor/Enzyme receptor Binding Site eutomer (+)-Enantiomer (Eutomer) eutomer->receptor Strong Binding (Biological Response) distomer (-)-Enantiomer (Distomer) distomer->receptor Weak/No Binding (No/Different Response)

Figure 1: Differential binding of enantiomers to a chiral receptor. The eutomer fits the binding site, leading to a biological response, while the distomer does not.

Case Study 1: Grandisol - A Tale of Pheromonal Specificity

Grandisol is a cyclobutane-containing monoterpene that serves as a component of the aggregation pheromone of several insect species, including the cotton boll weevil (Anthonomus grandis).[6] The grandisol molecule has two chiral centers, leading to the existence of four possible stereoisomers. The naturally produced pheromone is (+)-grandisol, which has the (1R, 2S) configuration.

Comparative Biological Activity

The biological activity of grandisol enantiomers has been investigated using electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to olfactory stimuli. Studies on the pine weevil Pissodes nemorensis have demonstrated a clear difference in the antennal response to the enantiomers of grandisol and its corresponding aldehyde, grandisal.

While P. nemorensis produces almost exclusively (1R,2S)-(+)-grandisol, its antennae show a significantly stronger response to the (1S,2R)-(-)-enantiomer of the related aldehyde, grandisal.[7] This highlights the high degree of stereoselectivity in the olfactory receptors of insects. Although the response to the grandisol enantiomers themselves was not as dramatically different in this particular study, the data for grandisal underscores the principle of enantioselective recognition.[7]

Table 1: Electroantennogram (EAG) Response of Pissodes nemorensis to Grandisol and Grandisal Enantiomers

CompoundEnantiomerMean EAG Response (mV) ± SE
GrandisolRacemic0.35 ± 0.04
(1R,2S)-(+)0.33 ± 0.04
(1S,2R)-(-)0.31 ± 0.04
GrandisalRacemic0.45 ± 0.05
(1R,2S)-(+)0.38 ± 0.04
(1S,2R)-(-)0.52 ± 0.06

Data adapted from Hibbard, B. E., & Webster, F. X. (1993). Journal of Chemical Ecology, 19(10), 2129–2141.[7]

The data in Table 1 clearly shows that while the responses to the grandisol enantiomers are similar, the antennae of P. nemorensis are significantly more sensitive to the (1S,2R)-(-) enantiomer of grandisal.[7] This demonstrates that even a small change in the chemical structure (alcohol vs. aldehyde) can dramatically impact the enantioselective response of the olfactory system.

Experimental Protocol: Electroantennography (EAG)

The following is a generalized protocol for conducting an EAG experiment to test the response of an insect antenna to volatile compounds.

Materials:

  • Live insects

  • Dissecting microscope

  • Fine scissors and forceps

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode holder and micromanipulator

  • EAG amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Odor delivery system (e.g., Pasteur pipettes with filter paper)

  • Test compounds (enantiomers and racemic mixture) dissolved in a suitable solvent (e.g., hexane)

  • Saline solution (e.g., Ringer's solution)

Procedure:

  • Antenna Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise one antenna at its base using fine scissors under a dissecting microscope.

  • Electrode Preparation: Fill two glass capillary electrodes with saline solution and insert Ag/AgCl wires.

  • Mounting the Antenna: Mount the base of the excised antenna onto the reference electrode and the tip onto the recording electrode. A small portion of the antennal tip may be removed to ensure good electrical contact.

  • Signal Acquisition: Place the mounted antenna in a continuous stream of charcoal-filtered and humidified air. Connect the electrodes to the EAG amplifier and record the baseline electrical activity.

  • Odor Stimulation: Prepare a serial dilution of the test compounds. Apply a known volume of a test solution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Data Recording: Insert the tip of the odor-containing pipette into a hole in the air delivery tube and puff a pulse of air through it to deliver the stimulus to the antenna. Record the resulting depolarization of the antennal signal.

  • Controls: Use a solvent-only puff as a negative control and a known active compound as a positive control.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Normalize the responses by subtracting the response to the solvent control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise Insect Antenna B Mount Antenna on Electrodes A->B C Establish Baseline in Airflow B->C D Deliver Odor Stimulus C->D E Record EAG Response D->E F Measure Response Amplitude E->F G Normalize Data F->G

Figure 2: A simplified workflow for an electroantennography (EAG) experiment.

Case Study 2: Zasocitinib - Enantioselectivity in Kinase Inhibition

Zasocitinib (TAK-279) is an investigational, orally administered, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[8] TYK2 is involved in the signaling of key cytokines implicated in the pathogenesis of various immune-mediated inflammatory diseases, such as psoriasis and psoriatic arthritis.[8] Zasocitinib contains a chiral 1,2-disubstituted cyclobutane ring, and its therapeutic activity is attributed to a single enantiomer. The approved IUPAC name for zasocitinib is N-((1R,2R)-2-methoxycyclobutyl)-7-(methylamino)-5-{[2-oxo-1-(pyridin-2-yl)-1H-pyridin-3-yl]amino}pyrazolo[1,5-a]pyrimidine-3-carboxamide, indicating that the (1R,2R)-enantiomer is the active pharmaceutical ingredient.[8]

Comparative Biological Activity

The development of zasocitinib as a single enantiomer underscores the critical importance of stereochemistry in modern drug design. While specific data directly comparing the in vitro or in vivo activity of all four possible stereoisomers is often detailed in initial discovery publications and patents, the public-facing research highlights the high selectivity and potency of the final (1R,2R) drug candidate.

Biochemical assays have demonstrated that zasocitinib is a highly potent and selective inhibitor of TYK2. It binds to the TYK2 Janus homology 2 (JH2) domain with an inhibitory constant (Ki) of 0.0087 nM and exhibits over 1 million-fold selectivity for TYK2 over other JAK family members.[9] This high selectivity is crucial for minimizing off-target effects that can lead to adverse events. The precise three-dimensional arrangement of the (1R,2R)-methoxycyclobutyl group is critical for achieving this remarkable potency and selectivity, as it optimally fits into the allosteric binding pocket of the TYK2 pseudokinase domain. The other stereoisomers would not be expected to bind with the same high affinity due to steric clashes or suboptimal interactions within the binding site.

Table 2: In Vitro Potency and Selectivity of Zasocitinib ((1R,2R)-enantiomer)

TargetAssay TypeIC50 (nM)
TYK2 (IL-23-pSTAT3)Human Whole Blood48.2
TYK2 (Type I IFN-pSTAT3)Human Whole Blood21.6
TYK2 (IL-12-pSTAT4)Human Whole Blood57.0
JAK1/2/3Human Whole BloodNo inhibition

Data adapted from Mehrotra, S., et al. (2024). Journal of Investigative Dermatology.[9]

The data in Table 2 illustrates the potent and selective inhibition of TYK2-mediated signaling pathways by the (1R,2R)-enantiomer of zasocitinib, with no measurable inhibition of other JAK kinases.[9] This highlights the successful application of structure-based drug design to develop a highly specific, single-enantiomer drug.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

The following is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted to assess the inhibitory activity of compounds against specific kinases like TYK2.

Materials:

  • Recombinant human kinase (e.g., TYK2)

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compounds (enantiomers and racemic mixture) dissolved in DMSO

  • Assay buffer (containing appropriate salts, buffering agents, and cofactors)

  • Detection reagents (e.g., phosphospecific antibody, fluorescent probe)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In the wells of a microplate, add the assay buffer, the recombinant kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a europium-labeled anti-phospho-substrate antibody and a ULight™-labeled streptavidin (if the substrate is biotinylated) are added. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Add Kinase, Buffer, and Inhibitor B Add Substrate and ATP A->B C Incubate B->C D Stop Reaction C->D E Add Detection Reagents D->E F Read Signal E->F G Plot Inhibition vs. Concentration F->G H Calculate IC50 G->H

Figure 3: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The case studies of grandisol and zasocitinib unequivocally demonstrate the profound impact of stereochemistry on the biological activity of cyclobutane-containing compounds. In the case of grandisol, the enantiomers exhibit differential recognition by insect olfactory receptors, a testament to the high degree of stereoselectivity in natural biological systems. For zasocitinib, the development of a single, highly potent and selective enantiomer highlights the importance of chirality in modern drug design to maximize therapeutic benefit and minimize off-target effects.

For researchers, scientists, and drug development professionals, a thorough understanding and early consideration of stereochemistry are not merely academic exercises but essential components of successful research and development. The careful synthesis, separation, and biological evaluation of individual enantiomers are critical steps in unlocking the full therapeutic potential of chiral drug candidates and ensuring the development of safer, more effective medicines.

References

Cost-benefit analysis of different synthetic pathways to functionalized cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is a prominent structural feature in a wide array of bioactive natural products and pharmaceuticals.[1][2] Its unique conformational properties and the spatial arrangement of substituents make it a valuable scaffold in medicinal chemistry for modulating the potency and pharmacokinetic properties of drug candidates.[1] However, the inherent ring strain of cyclobutanes presents significant synthetic challenges. This guide provides a comparative analysis of the most common synthetic pathways to functionalized cyclobutanes, focusing on a cost-benefit analysis to aid researchers in selecting the most appropriate strategy for their specific needs.

[2+2] Cycloaddition: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition is arguably the most direct and widely employed method for constructing the cyclobutane core.[1][3] This reaction involves the union of two unsaturated components, typically alkenes, to form a four-membered ring. The feasibility and outcome of this reaction are heavily dependent on the chosen method of activation, which can be broadly categorized into photochemical, thermal, and transition metal-catalyzed approaches.

Photochemical [2+2] Cycloaddition

Historically, photochemical [2+2] cycloadditions were among the first methods developed for cyclobutane synthesis.[4] This approach relies on the photoexcitation of one of the alkene partners to a higher energy state, enabling the cycloaddition to proceed.[5][6]

  • Mechanism: Upon absorption of light, one alkene is promoted to an excited singlet or triplet state. This excited molecule then interacts with a ground-state alkene in a concerted or stepwise manner to form the cyclobutane ring.[1]

  • Cost-Benefit Analysis:

    • Advantages: Can be performed with simple, unactivated alkenes. Often provides access to unique and complex scaffolds.

    • Disadvantages: Can suffer from a lack of regioselectivity and stereoselectivity, leading to mixtures of products.[4] The requirement for specialized photochemical equipment can be a significant upfront cost. Scalability can be challenging due to the attenuation of light through the reaction medium.

  • Representative Protocol: Intramolecular Photochemical [2+2] Cycloaddition

    A solution of the diene substrate in a suitable solvent (e.g., acetone, acetonitrile) is irradiated with a high-pressure mercury lamp (using a Pyrex filter to block short-wavelength UV) at a specific temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Thermal [2+2] Cycloaddition

Thermal [2+2] cycloadditions are generally symmetry-forbidden by the Woodward-Hoffmann rules and thus require specific types of substrates, such as ketenes or electron-rich and electron-poor alkenes, to proceed efficiently.[7]

  • Mechanism: These reactions typically proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. The use of highly reactive species like ketenes circumvents the high activation energy barrier.[7]

  • Cost-Benefit Analysis:

    • Advantages: Avoids the need for specialized photochemical equipment. Can be highly stereoselective with certain substrates.

    • Disadvantages: Limited substrate scope. Often requires high temperatures, which can lead to side reactions and decomposition of sensitive substrates.

Transition Metal-Catalyzed [2+2] Cycloaddition

The advent of transition metal catalysis has significantly expanded the scope and utility of [2+2] cycloadditions.[1][8][9][10] Catalysts based on copper, iron, ruthenium, and other metals can facilitate the reaction under milder conditions and with greater control over selectivity.[1][4]

  • Mechanism: The mechanism varies depending on the metal and ligands used. A common pathway involves the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product.

  • Cost-Benefit Analysis:

    • Advantages: Often proceeds under mild conditions with high efficiency and selectivity.[1] A wide range of catalysts are available, allowing for fine-tuning of the reaction. Enantioselective variants have been well-developed.[8][9]

    • Disadvantages: The cost of the metal catalyst and ligands can be a significant factor, especially for large-scale synthesis. Catalyst sensitivity to air and moisture may require stringent reaction conditions.

  • Representative Protocol: Copper-Catalyzed Intramolecular [2+2] Cycloaddition

    To a solution of the diene substrate in a degassed solvent (e.g., CH2Cl2) is added a catalytic amount of a copper(I) salt (e.g., CuOTf). The reaction mixture is then irradiated with a suitable light source (e.g., 300 nm) at room temperature. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction is quenched, and the product is isolated and purified.[4]

Ring Expansion Strategies

Ring expansion reactions provide an alternative route to cyclobutanes, typically starting from readily available cyclopropane derivatives.

Rearrangement of Cyclopropylcarbinyl Systems

Cyclopropylcarbinyl cations, radicals, or anions can undergo rearrangement to form cyclobutyl systems. This approach is particularly useful for the synthesis of substituted cyclobutanes.

  • Mechanism: The high ring strain of the cyclopropane ring provides the driving force for the rearrangement. The specific pathway depends on the nature of the intermediate (cationic, radical, or anionic).

  • Cost-Benefit Analysis:

    • Advantages: Allows for the stereospecific synthesis of functionalized cyclobutanes. A variety of methods exist to generate the required cyclopropylcarbinyl intermediates.

    • Disadvantages: The synthesis of the starting cyclopropane derivatives can be multi-step. The regioselectivity of the ring expansion can be an issue with unsymmetrically substituted substrates.

Ring Contraction Methods

Ring contraction of five-membered rings offers a less common but powerful strategy for the synthesis of highly substituted cyclobutanes.[2][11][12]

Favorskii Rearrangement

The Favorskii rearrangement of α-halocyclopentanones is a classic method for ring contraction to form cyclobutanecarboxylic acid derivatives.[13][14][15]

  • Mechanism: The reaction is believed to proceed through a cyclopropanone intermediate formed by intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen.[14] Subsequent nucleophilic attack on the cyclopropanone leads to the ring-contracted product.

  • Cost-Benefit Analysis:

    • Advantages: Provides a route to highly functionalized cyclobutanes. The starting α-halocyclopentanones can be prepared from the corresponding cyclopentanones.

    • Disadvantages: The reaction can be sensitive to steric hindrance. The formation of side products is sometimes observed.

Wolff Rearrangement

The Wolff rearrangement of α-diazocyclopentanones, often induced photochemically or thermally, can also lead to cyclobutane derivatives via a ketene intermediate.[2]

  • Mechanism: Extrusion of nitrogen from the α-diazoketone generates a carbene, which rearranges to a ketene. Intramolecular [2+2] cycloaddition of the ketene with an appropriately positioned double bond then forms the cyclobutane ring.

  • Cost-Benefit Analysis:

    • Advantages: Can be used to synthesize complex, polycyclic systems containing a cyclobutane ring.

    • Disadvantages: The synthesis of the α-diazoketone precursors can be hazardous. The reaction may require specialized equipment for photolysis.

Comparison of Synthetic Pathways

Pathway Starting Materials Cost Reagent/Catalyst Cost Scalability Stereo-/Regiocontrol Key Advantages Key Disadvantages
Photochemical [2+2] Cycloaddition Low to ModerateLowChallengingVariableAccess to unique scaffolds.Requires specialized equipment; often low selectivity.
Thermal [2+2] Cycloaddition Low to ModerateLowModerateGood (with specific substrates)No specialized equipment needed.Limited substrate scope; high temperatures.
Transition Metal-Catalyzed [2+2] Low to ModerateModerate to HighGoodExcellentMild conditions; high selectivity; broad scope.Catalyst cost and sensitivity.
Ring Expansion ModerateVariableModerateGood to ExcellentStereospecific synthesis.Multi-step synthesis of precursors.
Favorskii Rearrangement ModerateLowModerateGoodAccess to functionalized cyclobutanes.Potential for side reactions.
Wolff Rearrangement ModerateLowModerateGoodSynthesis of complex polycyclic systems.Hazardous precursors; may require photolysis.

Conclusion: Selecting the Optimal Pathway

The choice of the most suitable synthetic pathway to a functionalized cyclobutane depends on a careful consideration of several factors:

  • Target Molecule Complexity: For simple, symmetrical cyclobutanes, photochemical or thermal [2+2] cycloadditions may be sufficient. For complex, highly functionalized, and stereochemically defined targets, transition metal-catalyzed methods or ring expansion/contraction strategies are often superior.

  • Scale of Synthesis: For large-scale production, the cost and availability of starting materials and catalysts become paramount. Transition metal-catalyzed processes, while often efficient, may be cost-prohibitive on a large scale. In such cases, developing a scalable photochemical or thermal process might be more economical.

  • Available Resources: The availability of specialized equipment, such as photoreactors, and the expertise to handle sensitive reagents and catalysts will also influence the choice of method.

Ultimately, a thorough evaluation of the cost-benefit trade-offs associated with each synthetic route will enable researchers to make an informed decision and efficiently access the desired functionalized cyclobutane targets.

Experimental Protocols

Representative Protocol: Copper-Catalyzed Intramolecular [2+2] Cycloaddition

Materials:

  • Diene substrate

  • Copper(I) trifluoromethanesulfonate (CuOTf)

  • Anhydrous, degassed dichloromethane (CH2Cl2)

  • Photoreactor equipped with a 300 nm lamp

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the diene substrate in anhydrous, degassed CH2Cl2 to a concentration of 0.01 M.

  • Add CuOTf (5 mol%) to the solution.

  • Seal the flask and place it in the photoreactor.

  • Irradiate the reaction mixture at 300 nm with stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by opening the flask to the air and passing the mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane product.

Visualizations

G cluster_0 [2+2] Cycloaddition Pathways Alkene_A Alkene A Cyclobutane Functionalized Cyclobutane Alkene_A->Cyclobutane hν (Photochemical) Alkene_B Alkene B Alkene_B->Cyclobutane Δ (Thermal) or [M] (Catalytic)

Caption: Overview of [2+2] cycloaddition approaches.

G cluster_1 Ring Expansion/Contraction Pathways Cyclopropane Functionalized Cyclopropane Cyclobutane_RE Functionalized Cyclobutane Cyclopropane->Cyclobutane_RE Rearrangement Cyclopentanone Functionalized Cyclopentanone Cyclobutane_RC Functionalized Cyclobutane Cyclopentanone->Cyclobutane_RC Rearrangement (e.g., Favorskii)

Caption: Ring expansion and contraction routes.

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the intricate pathways of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. Yet, the lifecycle of these compounds extends beyond the reaction flask and analytical instruments; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of cis-Tert-butyl 3-iodocyclobutylcarbamate, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we recognize that true laboratory excellence is not only defined by discovery but also by a profound respect for safety and environmental stewardship.

Understanding the Compound: Hazard Profile and Core Properties

This compound is a stable, mono-constituent substance.[1] A comprehensive understanding of its properties is the foundation of its safe handling and disposal. The molecule incorporates an iodinated cyclobutyl ring and a tert-butylcarbamate functional group. While many carbamates can be unstable, this derivative is generally stable and should not be treated by decomposition.[2] The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).[1]

PropertyValueSource
Chemical Name This compoundSynquest Labs[1]
CAS Number 1389264-12-3Synquest Labs[1]
Molecular Formula C9H16INO2Synquest Labs[1]
GHS Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2A, Specific Target Organ Toxicity – Single Exposure 3Synquest Labs[1]

PART 1: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensuring the safety of all personnel is paramount. All handling of this compound and its waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1]

  • Body Protection: A standard laboratory coat is mandatory to protect against accidental skin contact.[1]

PART 2: Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound, as dictated by its Safety Data Sheet, is collection for disposal at an approved waste facility.[1] Unlike some reactive intermediates, direct chemical neutralization in the lab is not the recommended primary disposal route for this stable compound.

Step 1: Waste Segregation

Proper segregation is the critical first step to prevent inadvertent and dangerous chemical reactions.

  • Action: Do not mix this compound waste with other chemical waste streams unless compatibility has been definitively confirmed.[4]

  • Causality: Iodinated organic compounds can react unpredictably with certain other chemical classes. Segregation minimizes risk and ensures that the waste can be handled appropriately by the disposal facility.

Step 2: Waste Collection and Containment

All waste, whether it is residual solid, contaminated consumables (e.g., weighing paper, gloves), or solutions, must be collected meticulously.

  • Action: Collect all waste containing this compound in a designated, chemically compatible, and sealable hazardous waste container.[1][4] High-density polyethylene (HDPE) containers are a suitable choice.[4]

  • Causality: Using a robust, sealable container prevents the release of vapors and protects against spills.[3] The container must be compatible to avoid degradation or reaction with the waste.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • Action: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4] Include the date of accumulation.

  • Causality: Proper labeling ensures that waste handlers are aware of the container's contents and associated hazards, facilitating correct storage and ultimate disposal.

Step 4: Storage

Temporary storage of the waste container within the laboratory must be done in a designated and safe manner.

  • Action: Store the sealed hazardous waste container in a well-ventilated, designated satellite accumulation area.[1] This area should be away from incompatible materials, particularly strong oxidizing agents.[5]

  • Causality: Storing in a designated, ventilated area prevents the buildup of any potential vapors and minimizes the risk of accidental reaction with other chemicals.

Step 5: Final Disposal

The ultimate disposal must be handled by professionals.

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][6]

  • Causality: Licensed disposal facilities have the equipment and expertise to handle and dispose of chemical waste in an environmentally sound and legally compliant manner, often through high-temperature incineration with flue gas scrubbing.[6] Never pour this chemical waste down the drain.[6][7]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Storage cluster_2 Final Disposition start Generation of Waste (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always segregate Segregate Waste Stream (Do Not Mix) ppe->segregate collect Collect in Designated HDPE Container segregate->collect label_waste Label Container Clearly ('Hazardous Waste', Chemical Name, Date) collect->label_waste store Store in Ventilated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Facility contact_ehs->disposal

References

A Researcher's Guide to the Safe Handling of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that pioneering research in drug development necessitates the synthesis and handling of novel chemical entities. cis-Tert-butyl 3-iodocyclobutylcarbamate is one such compound, and while it holds potential, its safe management in the laboratory is paramount. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE), handling procedures, and disposal of this compound, grounded in established safety principles and synthesized with practical, field-tested insights.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 1389264-12-3) is a halogenated carbamate derivative. A thorough risk assessment is the foundation of safe laboratory practice.[1] The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

The presence of an iodine atom suggests that, like other iodinated organic compounds, it may have other uncharacterized hazards, and thermal decomposition could release hazardous vapors.[3][4] Therefore, a cautious and comprehensive approach to PPE is warranted.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a "hierarchy of controls," where PPE is the final, but critical, line of defense after engineering and administrative controls.[5] The following table outlines the recommended PPE for handling this compound.

PPE Category Specification Rationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[6] A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.Protects against accidental splashes of solutions containing the compound and airborne particles, which could cause serious eye irritation.[2][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3] Ensure gloves are of an appropriate thickness and are inspected for tears or holes before use.Prevents direct skin contact, a primary route of exposure that can lead to irritation.[2][7] Always wash hands thoroughly after removing gloves.[8]
Body Protection A flame-resistant, chemical-resistant lab coat should be worn at all times.[3] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.Minimizes skin exposure from spills or splashes.[7] Contaminated clothing should be removed immediately and decontaminated before reuse.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P3 for dusts) is required if working outside of a fume hood, if dusts are generated, or if experiencing any respiratory irritation.[6]Protects against the inhalation of the solid compound, which can cause respiratory irritation.[2] All work with the solid should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[9]
Operational Workflow for Safe Handling

The following workflow provides a step-by-step guide for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials Ensure clear & clean workspace don_ppe Don Appropriate PPE gather_materials->don_ppe Inspect PPE for integrity weigh Weigh Compound (in fume hood) don_ppe->weigh Proceed to handling dissolve Dissolve/React Compound weigh->dissolve Use smallest necessary quantity decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate After experiment completion doff_ppe Doff PPE Correctly decontaminate->doff_ppe Prevent cross-contamination dispose Dispose of Waste doff_ppe->dispose Segregate waste streams

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[9]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Assemble all necessary equipment (spatulas, glassware, solvents, etc.) and the appropriate PPE before handling the chemical.

    • Properly don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer of the solid compound within the fume hood to contain any dust.

    • Use a draft shield on the balance if necessary to prevent air currents from dispersing the solid.

    • Handle the compound gently to avoid generating dust.

  • Dissolution and Reaction:

    • When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[10]

  • Spill and Emergency Procedures:

    • Small Spills: For small spills of the solid, carefully sweep it up and place it into a sealed container for disposal.[6] Avoid generating dust. The area should then be decontaminated.

    • Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical attention.[2]

    • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]

    • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] If respiratory symptoms occur, seek medical attention.[2]

    • Ingestion: If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[2]

Disposal Plan: Environmental Responsibility

Improper disposal of chemical waste can have serious environmental consequences.[11] All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Reaction Mixtures) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipettes) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Solid Waste:

    • All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, contaminated paper towels) must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.[1]

  • Liquid Waste:

    • Unused solutions and reaction mixtures containing the compound should be collected in a compatible, sealed, and labeled liquid hazardous waste container.[1]

    • Do not pour any waste containing this compound down the drain.[8][12]

  • Empty Containers:

    • The original container of the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Decontamination:

    • All non-disposable glassware and equipment should be decontaminated. A triple rinse with an appropriate solvent is a common practice. The rinsate must be collected as hazardous waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][13] Ensure all containers are properly labeled with the contents.[1]

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental protection, thereby fostering a robust culture of safety within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.